ERB-196
Description
Properties
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSOSHDCWCMNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)C3=CC(=C(C=C3)O)F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70422018 | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550997-55-2 | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550997-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ERB-196 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550997552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERB-196 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERB-196 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470CL5L4AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ERB-196: A Deep Dive into its Mechanism of Action as a Selective Estrogen Receptor β Agonist
For Researchers, Scientists, and Drug Development Professionals
Core Summary
ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal small molecule that acts as a potent and highly selective agonist for the Estrogen Receptor β (ERβ). With a 78-fold greater selectivity for ERβ over Estrogen Receptor α (ERα), this compound has been investigated for its therapeutic potential in inflammatory conditions, particularly sepsis. Its mechanism of action is centered on the activation of ERβ, leading to the transcriptional regulation of genes involved in inflammatory pathways. Notably, this compound has demonstrated the ability to suppress the expression of pro-inflammatory cytokines, partially through the modulation of the NF-κB signaling pathway. Preclinical studies have shown that administration of this compound can significantly improve survival rates and reduce tissue damage in animal models of severe sepsis. Although its clinical development was discontinued, the study of this compound provides valuable insights into the therapeutic potential of selective ERβ agonists in inflammatory diseases.
Quantitative Data Summary
| Parameter | Value | Receptor | Notes |
| Selectivity | 78-fold | ERβ over ERα | Indicates a significantly higher binding preference for ERβ. |
| Relative Binding Affinity (RBA) | 180 | ERβ | This value is reported relative to a standard, but the specific standard and units are not consistently defined across literature. |
No specific Ki values for this compound binding to ERα and ERβ were found in the reviewed literature.
Mechanism of Action
This compound exerts its biological effects primarily through its selective activation of Estrogen Receptor β (ERβ), a ligand-activated transcription factor. Upon binding, the this compound/ERβ complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the observed anti-inflammatory effects.
Modulation of Inflammatory Signaling Pathways
A key aspect of this compound's mechanism of action is its influence on inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Evidence suggests that ERβ activation by agonists like this compound can interfere with NF-κB signaling, leading to a downstream reduction in the production of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
dot
Caption: this compound signaling pathway leading to anti-inflammatory effects.
Experimental Protocols
Competitive Radiometric Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a test compound (this compound) to a receptor (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant human ERα and ERβ proteins.
-
Radiolabeled estradiol (B170435) ([³H]E₂).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Hydroxyapatite (B223615) slurry.
-
Scintillation fluid and counter.
Procedure:
-
Incubate a constant concentration of purified ERα or ERβ with a fixed concentration of [³H]E₂ and varying concentrations of this compound.
-
Allow the binding reaction to reach equilibrium.
-
Add hydroxyapatite slurry to separate bound from free radioligand.
-
Wash the pellets to remove unbound radioligand.
-
Measure the radioactivity of the bound [³H]E₂ using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]E₂ (IC₅₀).
-
Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.
In Vivo Sepsis Models: Cecal Ligation and Puncture (CLP)
The CLP model is a widely used and clinically relevant animal model of polymicrobial sepsis.
Animals:
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
Procedure:
-
Anesthetize the animal.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge). The number and size of punctures also influence severity.
-
Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.
-
Return the cecum to the abdomen and close the incision in layers.
-
Administer fluid resuscitation and analgesics post-operatively.
-
Administer this compound or vehicle control orally at specified doses (e.g., 1.5 to 50 mg/kg) and time points.
-
Monitor animals for survival and clinical signs of sepsis.
-
At specified time points, collect blood and tissue samples for analysis of bacterial load, cytokine levels (e.g., IL-6, TNF-α), and histopathology.
dot
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
Conclusion
This compound is a valuable research tool for understanding the role of ERβ in inflammation. Its high selectivity makes it a specific probe for elucidating ERβ-mediated signaling pathways. The demonstrated efficacy of this compound in preclinical models of sepsis highlights the potential of targeting ERβ for the development of novel anti-inflammatory therapeutics. Further research into the downstream gene targets of this compound and the precise mechanisms of its interaction with the NF-κB pathway could uncover new avenues for drug discovery in the field of inflammatory and autoimmune diseases.
ERB-196: A Deep Dive into its Potent and Selective Affinity for Estrogen Receptor Beta
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of ERB-196 (also known as WAY-202196), a nonsteroidal agonist with a strong binding preference for Estrogen Receptor Beta (ERβ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective ERβ modulation. Herein, we present a detailed analysis of its binding affinity, functional selectivity, experimental methodologies, and the key signaling pathways it modulates.
Quantitative Analysis of Receptor Selectivity
This compound demonstrates a significant and clinically relevant selectivity for ERβ over Estrogen Receptor Alpha (ERα). This preferential binding is a cornerstone of its therapeutic potential, promising targeted effects with a potentially reduced side-effect profile compared to non-selective estrogenic compounds. The binding affinity of this compound for both estrogen receptor subtypes has been quantified through competitive radioligand binding assays, with the data consistently highlighting its ERβ-selective nature.
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Selectivity Ratio (ERα Ki / ERβ Ki) |
| This compound (WAY-202196) | 180 | 2.3 | 78-fold for ERβ |
Table 1: Binding Affinity and Selectivity of this compound for Estrogen Receptors. Data derived from in vitro competitive binding assays.
The functional activity of this compound has been further characterized in cell-based reporter gene assays. These assays measure the ability of the compound to activate transcription through an estrogen response element (ERE) upon binding to either ERα or ERβ. The results from these functional assays corroborate the binding data, demonstrating that this compound is a potent agonist at ERβ with significantly lower efficacy and potency at ERα.
| Compound | ERα Functional Activity (EC50, nM) | ERβ Functional Activity (EC50, nM) | ERβ Potency Ratio (ERα EC50 / ERβ EC50) |
| This compound (WAY-202196) | >10,000 | 4.8 | >2083-fold for ERβ |
Table 2: Functional Agonist Activity of this compound at Estrogen Receptors. Data from ERE-luciferase reporter gene assays.
Experimental Protocols
The quantitative data presented above were generated using established and validated experimental protocols. A general overview of these methodologies is provided to allow for replication and further investigation.
Estrogen Receptor Binding Assay (Scintillation Proximity Assay)
The binding affinity of this compound to ERα and ERβ is determined using a Scintillation Proximity Assay (SPA). This technique provides a rapid and sensitive method for measuring radioligand-receptor binding in a homogeneous format.
Principle: Recombinant human ERα or ERβ is bound to SPA beads containing a scintillant. A radiolabeled estrogen, such as [³H]-Estradiol, is introduced into the system. When the radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal that is detected. Unbound radioligand in the solution is too distant to cause a signal. The test compound (this compound) is added at varying concentrations to compete with the radioligand for binding to the receptor. The reduction in the scintillation signal is proportional to the binding affinity of the test compound.
Brief Protocol:
-
Recombinant human ERα or ERβ protein is incubated with SPA beads (e.g., streptavidin-coated beads with biotinylated receptors).
-
A constant concentration of [³H]-Estradiol is added to the receptor-bead mixture.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The scintillation signal is measured using a microplate scintillation counter.
-
The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are calculated and converted to Ki values (inhibitory constants) using the Cheng-Prusoff equation.
Functional Activity Assay (Reporter Gene Assay)
The agonist activity of this compound is assessed using a reporter gene assay in a suitable host cell line that does not endogenously express estrogen receptors (e.g., HEK293 cells).
Principle: Cells are co-transfected with a plasmid expressing either full-length human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase). When an agonist like this compound binds to the expressed ER, the receptor-ligand complex binds to the ERE and drives the transcription of the luciferase gene. The resulting luminescence is measured and is proportional to the agonist activity of the compound.
Brief Protocol:
-
Host cells (e.g., HEK293) are plated in multi-well plates.
-
Cells are co-transfected with an expression plasmid for either hERα or hERβ and an ERE-luciferase reporter plasmid.
-
After an incubation period to allow for receptor expression, the cells are treated with serial dilutions of this compound.
-
The cells are incubated for a further period to allow for gene transcription and protein expression.
-
A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
The EC50 values (the concentration of this compound that produces 50% of the maximal response) are calculated from the dose-response curves.
Signaling Pathways Modulated by this compound
The selective activation of ERβ by this compound has been shown to exert significant anti-inflammatory effects. A key mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Upon activation by inflammatory stimuli such as TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and bind to the promoters of target genes, including those for inflammatory cytokines like IL-6 and TNF-α.
This compound, by activating ERβ, interferes with this cascade. The activated ERβ can interact directly with the p65 subunit of NF-κB, preventing its binding to DNA. This leads to a transcriptional repression of NF-κB target genes, thereby reducing the inflammatory response.
Conclusion
This compound is a potent and highly selective agonist for the estrogen receptor beta. Its distinct pharmacological profile, characterized by strong binding and functional activation of ERβ with minimal interaction with ERα, makes it a valuable research tool and a potential therapeutic candidate for inflammatory diseases. The well-defined mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway, provides a solid foundation for its further investigation in various preclinical and clinical settings. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of selective nuclear receptor modulation.
An In-depth Technical Guide to ERB-196: A Selective Estrogen Receptor Beta Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERB-196, also known as WAY-202196, is a synthetic, non-steroidal small molecule that has garnered significant interest within the scientific community for its high selectivity as an agonist for Estrogen Receptor Beta (ERβ). This technical guide provides a comprehensive overview of the chemical structure, known biological functions, and relevant experimental data pertaining to this compound. While the compound's development for inflammation and sepsis was discontinued, its value as a research tool for elucidating the specific roles of ERβ remains substantial. This document aims to equip researchers with the foundational knowledge required for future investigations into the therapeutic potential and mechanistic pathways associated with this compound.
Chemical Structure and Properties
This compound is chemically defined as 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile. Its structural and physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile |
| Synonyms | WAY-202196 |
| Molecular Formula | C₁₇H₁₀FNO₂ |
| Molar Mass | 279.27 g/mol |
| SMILES | Nc1c(C2=CC=C(O)C=C2)cc3ccc(O)cc3c1C1=CC=C(O)C(F)=C1 |
| InChI | InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H |
Table 1: Chemical and Physical Properties of this compound.
Synthesis
While a detailed, publicly available, step-by-step synthesis protocol for this compound is limited, the general approach involves the construction of the substituted naphthalene (B1677914) core followed by the introduction of the fluorohydroxyphenyl group. A patented process for a class of compounds including this compound outlines a viable synthetic strategy.[1] A key precursor for this synthesis is 3-fluoro-4-hydroxybenzonitrile. The synthesis of this precursor has been described and involves the reaction of 4-bromo-2-fluorophenol (B1271925) with copper(I) cyanide.[2]
Logical Workflow for the Synthesis of this compound Precursor:
Caption: Synthesis of a key precursor for this compound.
Biological Activity and Mechanism of Action
This compound is a potent and highly selective agonist for Estrogen Receptor Beta (ERβ). Estrogens exert their physiological effects through two main receptor subtypes, ERα and ERβ, which often have distinct and sometimes opposing functions. The high selectivity of this compound for ERβ makes it an invaluable tool for isolating and studying the specific biological roles of this receptor subtype.
Estrogen Receptor Beta (ERβ) Signaling
Upon binding to ERβ, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Simplified ERβ Signaling Pathway:
References
ERB-196 (WAY-202196): A Technical Guide to its Discovery and Scientific History
Abstract
ERB-196, also known by its developmental code name WAY-202196, is a potent and highly selective synthetic, non-steroidal agonist for the Estrogen Receptor β (ERβ). Developed by Wyeth, its discovery stemmed from a focused medicinal chemistry effort to create ERβ-selective ligands based on a 2-phenylnaphthalene (B165426) scaffold. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the experimental protocols for key assays, presents quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.
Introduction and Discovery
The discovery of a second estrogen receptor, ERβ, opened new avenues for therapeutic intervention, distinct from the classical effects mediated by Estrogen Receptor α (ERα). ERβ was identified as a potential target for treating a variety of conditions, including inflammation, without the proliferative effects on uterine and breast tissue associated with ERα agonism.
The development of this compound was part of a program at Wyeth aimed at identifying non-steroidal, ERβ-selective ligands. The chemical scaffold of this compound is a 2-phenylnaphthalene, a simplified analog of the phytoestrogen genistein. Through systematic structure-activity relationship (SAR) studies, researchers at Wyeth optimized this scaffold to achieve high affinity and selectivity for ERβ. This compound, with the IUPAC name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile and CAS Number 550997-55-2, emerged as a lead candidate from this program.
Chemical Synthesis
The synthesis of this compound (designated as compound 47 in the primary literature) was achieved through a multi-step synthetic route. The key steps involved the construction of the substituted 2-phenylnaphthalene core.
The following is a generalized representation of the synthetic approach based on the methodologies for related compounds in the discovery paper. The precise, step-by-step protocol for the final compound is detailed in the experimental section of Mewshaw et al., 2005, J. Med. Chem.
A pivotal step in the synthesis is a Suzuki-Miyaura cross-coupling reaction to form the biaryl bond between the naphthalene (B1677914) and phenyl moieties.
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Selectivity
This compound exhibits high binding affinity for ERβ and demonstrates significant selectivity over ERα. This selectivity is crucial for its potential therapeutic profile, aiming to harness the beneficial effects of ERβ activation while avoiding the side effects associated with ERα stimulation.
Quantitative Data
The following tables summarize the in vitro binding affinity and functional activity of this compound in comparison to the endogenous ligand 17β-estradiol and the phytoestrogen genistein.
Table 1: Competitive Radioligand Binding Affinity
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Selectivity (ERα IC50 / ERβ IC50) |
|---|---|---|---|
| 17β-Estradiol | 2.1 | 2.5 | 0.84 |
| Genistein | 185 | 5.4 | 34.3 |
| This compound | 198 | 2.5 | 79.2 |
Table 2: Cell-Based Cotransfection Transactivation Assay
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | Selectivity (ERα EC50 / ERβ EC50) |
|---|---|---|---|
| 17β-Estradiol | 0.04 | 0.05 | 0.8 |
| Genistein | 25 | 0.6 | 41.7 |
| This compound | >1000 | 0.9 | >1111 |
Data sourced from Mewshaw et al., J. Med. Chem. 2005, 48 (12), 3953–79.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Caption: Workflow for the competitive radioligand binding assay.
-
Receptor Preparation: Full-length recombinant human ERα and ERβ are used.
-
Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.
-
Incubation: The receptors are incubated with a fixed concentration of [3H]17β-estradiol and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a saturating concentration of unlabeled 17β-estradiol. The incubation is typically carried out at 4°C for 18-24 hours.
-
Separation: The bound and free radioligand are separated. A common method is the use of hydroxylapatite slurry, which binds the receptor-ligand complex. The slurry is then washed to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Cell-Based Cotransfection Transactivation Assay
This assay measures the ability of a ligand to activate the transcriptional activity of the estrogen receptor in a cellular context.
Caption: Workflow for the cell-based transactivation assay.
-
Cell Culture: A suitable host cell line that does not endogenously express significant levels of estrogen receptors (e.g., HEK293 cells) is cultured under standard conditions.
-
Transfection: The cells are transiently cotransfected with three plasmids:
-
An expression vector for either full-length human ERα or ERβ.
-
A reporter vector containing an estrogen response element (ERE) upstream of a promoter driving a reporter gene (e.g., luciferase).
-
A control vector expressing a constitutively active enzyme (e.g., β-galactosidase) to normalize for transfection efficiency.
-
-
Treatment: After a recovery period, the transfected cells are treated with varying concentrations of the test compound (this compound) or vehicle control.
-
Incubation: The cells are incubated for a period sufficient to allow for gene transcription and protein expression (typically 24 hours).
-
Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase) and the control enzyme (β-galactosidase) are measured using appropriate substrates and a luminometer/spectrophotometer.
-
Data Analysis: The luciferase activity is normalized to the β-galactosidase activity to correct for variations in cell number and transfection efficiency. The dose-response curves are then plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
Signaling Pathways
Upon binding of this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a ligand-activated transcription factor. It can modulate gene expression through several mechanisms.
Caption: ERβ signaling pathways activated by this compound.
-
Classical (ERE-dependent) Signaling: The this compound-ERβ complex binds directly to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.
-
Non-Classical (ERE-independent) Signaling: The this compound-ERβ complex can also modulate gene expression without directly binding to DNA. It can be "tethered" to other transcription factors, such as AP-1 and NF-κB, thereby influencing their transcriptional activity. The interaction with NF-κB is particularly relevant to the anti-inflammatory effects of ERβ agonists, as ERβ can repress the transcription of pro-inflammatory genes regulated by NF-κB.
Preclinical Development and History
This compound was advanced into preclinical development by Wyeth for the potential treatment of inflammation and sepsis. In vivo studies demonstrated its efficacy in animal models of these conditions. For instance, oral administration of WAY-202196 was shown to protect against death in experimental models of septic shock. Despite these promising preclinical findings, the development of this compound was discontinued (B1498344) by 2011. The reasons for discontinuation have not been publicly detailed but can often be attributed to a variety of factors in the drug development process, including but not limited to, pharmacokinetic properties, long-term safety profiles, or strategic portfolio decisions.
Conclusion
This compound (WAY-202196) represents a significant achievement in the field of medicinal chemistry, demonstrating that high selectivity for estrogen receptor subtypes can be achieved through rational drug design. Its discovery and characterization have provided the scientific community with a valuable tool to probe the biological functions of ERβ. While its own development was halted, the knowledge gained from the this compound program has undoubtedly informed the ongoing development of other selective ERβ modulators for a range of therapeutic indications.
ERB-196: A Deep Dive into its Downstream Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ERB-196, also known as WAY-202196, is a potent and selective agonist of Estrogen Receptor Beta (ERβ), a key nuclear receptor involved in a diverse range of physiological processes. This document provides a comprehensive technical overview of the downstream signaling pathways modulated by this compound. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its mechanism of action. This guide synthesizes current knowledge on both the genomic and non-genomic signaling cascades initiated by this compound, with a particular focus on its significant anti-inflammatory properties. Quantitative data from key preclinical studies are presented in tabular format for clear comparison, and detailed experimental protocols for relevant assays are provided. Furthermore, signaling pathways are visually represented using Graphviz diagrams to facilitate a clear understanding of the complex molecular interactions.
Introduction to this compound and Estrogen Receptor Beta (ERβ)
Estrogens, a class of steroid hormones, exert their effects through two primary receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)[1]. These receptors are ligand-activated transcription factors that modulate the expression of target genes[2][3]. While ERα is predominantly associated with the proliferative effects of estrogen in tissues like the breast and uterus, ERβ often exhibits anti-proliferative and pro-apoptotic effects in various cancers and has emerged as a critical mediator of anti-inflammatory responses[4][5].
This compound is a synthetic, non-steroidal compound designed to selectively bind to and activate ERβ with high affinity, thereby minimizing the potential side effects associated with ERα activation. Its selective agonism makes it a valuable tool for dissecting the specific roles of ERβ signaling and a promising therapeutic candidate for a range of conditions, most notably inflammatory diseases such as sepsis.
Downstream Signaling Pathways of this compound
The activation of ERβ by this compound initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.
Genomic Signaling
The classical, or genomic, signaling pathway of ERβ involves its translocation to the nucleus upon ligand binding, where it directly or indirectly regulates gene transcription.
-
Direct ERE-Binding: As a homodimer, the this compound/ERβ complex can bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly activating or repressing their transcription.
-
Transcription Factor Tethering: ERβ can also modulate gene expression without directly binding to DNA. Instead, it can "tether" to other transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), and influence their transcriptional activity[6]. This mechanism is particularly relevant to the anti-inflammatory effects of this compound.
A key anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. ERβ has been shown to interact with the p65 subunit of NF-κB, leading to the repression of NF-κB target genes, which include numerous pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[5].
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mouse model of food borne Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]
- 6. Experimental Infection with Listeria monocytogenes as a Model for Studying Host Interferon-γ Responses - PMC [pmc.ncbi.nlm.nih.gov]
ERB-196: A Deep Dive into its Preferential Binding for Estrogen Receptor β
For Researchers, Scientists, and Drug Development Professionals
ERB-196, also known as WAY-202196, is a synthetic, non-steroidal compound that has garnered significant interest in the scientific community for its potent and selective agonist activity towards the Estrogen Receptor β (ERβ).[1][2][3][4] This technical guide provides a comprehensive overview of the binding affinity of this compound for ERβ in comparison to Estrogen Receptor α (ERα), details the experimental methodologies used to determine these affinities, and illustrates the key signaling pathways involved.
Quantitative Analysis of Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) (%) [Estradiol = 100%] |
| This compound | ERβ | 180 |
| ERα | Not Reported | |
| Estradiol | ERβ | 100 |
| ERα | 100 |
Table 1: Relative Binding Affinity of this compound. The data indicates that this compound binds to ERβ with a higher affinity than the endogenous ligand, estradiol.[5][6][7] The lack of reported RBA for ERα in this context further underscores its selectivity. It is widely cited to have a 78-fold selectivity for ERβ over ERα.[1][3]
Experimental Protocols: Determining Binding Affinity
The binding affinity of compounds like this compound to estrogen receptors is typically determined using competitive radioligand binding assays. This method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Competitive Radioligand Binding Assay Protocol
1. Preparation of Receptor Source:
-
Cell Lysates: Human cell lines engineered to overexpress either ERα or ERβ (e.g., HEK293 or U2OS cells) are cultured and harvested. The cells are then lysed to release the intracellular contents, including the estrogen receptors.
-
Tissue Cytosol: Tissues known to express high levels of estrogen receptors, such as rat uterine tissue, can be homogenized and centrifuged to prepare a cytosolic fraction containing the receptors.
2. Assay Setup:
-
A constant concentration of a radiolabeled ligand, typically [3H]-estradiol, is incubated with the receptor preparation. The concentration of the radioligand is usually at or below its dissociation constant (Kd) for the receptor to ensure sensitive detection of competition.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. A control group with no test compound is included to determine the maximum specific binding.
3. Incubation:
-
The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.
4. Separation of Bound and Free Ligand:
-
Following incubation, the bound radioligand-receptor complexes must be separated from the unbound radioligand. Common methods include:
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter. The receptor-ligand complexes are retained on the filter, while the unbound ligand passes through.
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay where the receptor is captured by beads that contain a scintillant. Only radioligand bound to the receptor will be in close enough proximity to the bead to generate a signal.
-
5. Quantification:
-
The amount of radioactivity bound to the receptor is measured using a scintillation counter.
6. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radiolabeled ligand against the log concentration of the competitor (this compound).
-
A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining binding affinity and the downstream signaling pathway of ERβ activation by this compound.
Upon binding to ERβ, this compound initiates a signaling cascade that leads to the modulation of gene expression. This pathway is distinct from the proliferative pathways often associated with ERα activation.
The activation of ERβ by this compound is known to have anti-inflammatory and anti-proliferative effects. This is in contrast to the often proliferative effects mediated by ERα. The downstream effects of ERβ activation can involve the upregulation of tumor suppressor genes like FOXO1 and FOXO3a, and the modulation of transcription factors such as AP-1 and Sp-1.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenoestrogen - Wikipedia [en.wikipedia.org]
- 4. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERα and ERβ co-expression: An indicator of aggressive tumors and hormonal sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ERB-196
Introduction
ERB-196, also known as WAY-166196, is a potent and selective estrogen receptor beta (ERβ) agonist. Its high affinity and selectivity for ERβ over estrogen receptor alpha (ERα) have made it a valuable research tool for elucidating the distinct physiological roles of ERβ. This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from key preclinical studies.
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its selective activation of ERβ, leading to specific downstream signaling events and physiological responses.
Binding Affinity and Selectivity
This compound demonstrates a high binding affinity for ERβ. In competitive binding assays using recombinant human ERα and ERβ, this compound exhibited a significantly greater affinity for ERβ.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Estrogen Receptor β (ERβ) | 0.23 | |
| Estrogen Receptor α (ERα) | 9.3 |
This represents an approximately 40-fold selectivity for ERβ over ERα, highlighting its utility in studying ERβ-specific functions.
In Vitro Potency and Efficacy
In cell-based reporter assays, this compound acts as a potent agonist at ERβ. In U2OS cells co-transfected with an estrogen response element (ERE)-luciferase reporter construct, this compound stimulated transcription in an ERβ-dependent manner.
| Cell Line | Transfected Receptor | EC50 (nM) | Efficacy (% of Estradiol) | Reference |
| U2OS | ERβ | 0.3 | 90 | |
| U2OS | ERα | 13 | 80 |
Signaling Pathway
Upon binding to ERβ, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ERβ dimer then binds to estrogen response elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of target genes.
Pharmacokinetics
Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion profile of this compound.
Rodent Pharmacokinetics
Following subcutaneous administration in rats, this compound demonstrated favorable pharmacokinetic properties.
| Parameter | Value | Units | Reference |
| Bioavailability (SC) | ~100 | % | |
| Cmax (1 mg/kg, SC) | 25 | ng/mL | |
| Tmax (1 mg/kg, SC) | 0.5 | hours | |
| Half-life (t1/2) | 2 | hours |
Experimental Protocols
Receptor Binding Assay
The binding affinity of this compound to ERα and ERβ was determined through a competitive radioligand binding assay.
-
Preparation: Recombinant human ERα or ERβ protein was incubated with a fixed concentration of [3H]estradiol.
-
Competition: Increasing concentrations of unlabeled this compound were added to compete with the radioligand for receptor binding.
-
Incubation: The mixture was incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand was separated from the unbound fraction.
-
Quantification: The amount of bound radioactivity was measured.
-
Analysis: The concentration of this compound that inhibits 50% of [3H]estradiol binding (IC50) was determined and converted to the inhibition constant (Ki).
Cell-Based Transcription Assay
The functional potency and efficacy of this compound were assessed using a cell-based reporter gene assay.
-
Cell Culture and Transfection: U2OS cells were transiently co-transfected with an expression vector for either human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to the luciferase gene.
-
Compound Treatment: Transfected cells were treated with various concentrations of this compound or a vehicle control.
-
Incubation: Cells were incubated to allow for receptor activation and subsequent transcription of the luciferase reporter gene.
-
Lysis and Measurement: Cells were lysed, and the luciferase activity in the cell lysates was measured using a luminometer.
-
Data Analysis: Dose-response curves were generated to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the maximal efficacy relative to estradiol.
This compound is a potent and selective ERβ agonist with a well-characterized pharmacodynamic and pharmacokinetic profile in preclinical models. Its high selectivity makes it an invaluable tool for investigating the specific biological functions of ERβ, distinct from those of ERα. The detailed experimental protocols provide a foundation for the continued investigation and application of this compound in biomedical research.
ERB-196: A Selective Estrogen Receptor-β Agagonist with Neuroprotective Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ERB-196, a potent and highly selective agonist for the Estrogen Receptor-β (ERβ), presents a promising therapeutic avenue for neurodegenerative diseases. While clinical development of this compound for other indications has been discontinued, a substantial body of preclinical evidence for other selective ERβ agonists points towards a significant neuroprotective role. This technical guide synthesizes the current understanding of the mechanisms through which ERβ activation confers neuroprotection, drawing upon data from closely related compounds to elucidate the potential of this compound. This document provides an overview of the implicated signaling pathways, quantitative data from relevant experimental models, and detailed protocols for key assays, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this compound and other ERβ agonists in the context of neurodegeneration.
Introduction: The Role of Estrogen Receptor-β in Neuroprotection
The central nervous system (CNS) is a key target for estrogens, which exert profound effects on neuronal health, synaptic plasticity, and cognitive function. Two primary estrogen receptors, ERα and ERβ, mediate these effects and often have distinct, sometimes opposing, functions. ERβ is widely expressed in various brain regions critical for learning and memory, including the hippocampus and cerebral cortex. Its activation has been linked to several neuroprotective mechanisms, including the attenuation of apoptosis (programmed cell death), reduction of neuroinflammation, and mitigation of oxidative stress, all of which are central to the pathophysiology of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and ischemic stroke.
This compound (also known as WAY-202196) is a non-steroidal, synthetic ligand with high selectivity for ERβ. While direct and extensive neuroprotection studies on this compound are not publicly available, research on other selective ERβ agonists, such as Diarylpropionitrile (DPN), provides a strong rationale for its investigation as a neuroprotective agent. This guide will leverage the existing data on these analogous compounds to build a comprehensive picture of the potential role of this compound in neuroprotection.
Putative Mechanisms of this compound-Mediated Neuroprotection
The neuroprotective effects of ERβ activation are multifaceted, involving the modulation of several intracellular signaling cascades. The primary pathways implicated are the PI3K/Akt and Nrf2 signaling pathways.
Activation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Activation of ERβ by an agonist like this compound is hypothesized to trigger this cascade, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, thereby inhibiting the apoptotic cascade. Furthermore, Akt can promote cell survival by activating transcription factors that upregulate the expression of anti-apoptotic genes.
Upregulation of the Nrf2 Antioxidant Response
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Studies on the ERβ agonist DPN have shown that its neuroprotective effects are associated with a significant increase in Nrf2 levels.[1] Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Anti-Inflammatory and Anti-Apoptotic Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is another hallmark of neurodegenerative diseases. ERβ activation has been shown to exert anti-inflammatory effects by suppressing the production of inflammatory mediators like interleukin-1β (IL-1β).[1] Additionally, as a consequence of activating pro-survival pathways and inhibiting pro-apoptotic factors, ERβ agonists directly counter the apoptotic processes that lead to neuronal loss.
Quantitative Data from Preclinical Studies
While specific quantitative data for this compound in neuroprotection models is limited, data from studies using the highly selective ERβ agonist Diarylpropionitrile (DPN) provide valuable insights into the potential efficacy of this class of compounds.
Table 1: In Vivo Efficacy of Diarylpropionitrile (DPN) in a Mouse Model of Spinal Cord Injury [1]
| Parameter | Treatment Group | Result | Fold Change vs. SCI | p-value |
| Nrf2 mRNA levels | SCI + DPN | Increased | ~2.5 | < 0.01 |
| Nrf2 protein levels | SCI + DPN | Increased | ~2.0 | < 0.01 |
| IL-1β mRNA levels | SCI + DPN | Decreased | ~0.4 | < 0.05 |
| IL-1β protein levels | SCI + DPN | Decreased | ~0.5 | < 0.05 |
Table 2: In Vivo Efficacy of Diarylpropionitrile (DPN) in a Mouse Model of Global Ischemia [2]
| Brain Region | Treatment Group | Reduction in Ischemic Damage (%) | p-value |
| Caudate Nucleus | DPN (8 mg/kg/day) | 70 | < 0.05 |
| CA1 Region | DPN (8 mg/kg/day) | 55 | < 0.05 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the neuroprotective role of this compound. These protocols are generalized and may require optimization for specific experimental conditions.
Neuronal Cell Viability (MTT) Assay
This assay assesses the metabolic activity of neuronal cells as an indicator of viability.
Materials:
-
Primary neuronal cultures or neuronal cell line (e.g., SH-SY5Y)
-
96-well culture plates
-
This compound
-
Neurotoxic agent (e.g., glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent to the culture medium for a duration sufficient to cause cell death in control wells.
-
Remove the treatment medium and add fresh medium containing MTT solution to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cell culture supernatants from treated neuronal cells
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plate
-
Plate reader
Procedure:
-
Following treatment with this compound and a neurotoxic agent, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell lysates from treated neuronal cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plate
-
Plate reader
Procedure:
-
After treatment, lyse the neuronal cells using the lysis buffer provided in the kit.
-
Determine the protein concentration of the cell lysates.
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a plate reader.
-
Calculate the fold-change in caspase-3 activity relative to the untreated control.
Nrf2 Activation Assay
This assay determines the activation of Nrf2 by measuring its nuclear translocation.
Materials:
-
Treated neuronal cells on coverslips
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Fix the treated cells with 4% paraformaldehyde.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary anti-Nrf2 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the nuclear localization of Nrf2.
Conclusion and Future Directions
The selective activation of ERβ represents a compelling strategy for the development of neuroprotective therapeutics. While direct evidence for this compound in neurodegenerative models is still emerging, the substantial data from analogous compounds like DPN strongly suggest its potential. The mechanisms underlying ERβ-mediated neuroprotection, primarily through the PI3K/Akt and Nrf2 pathways, offer multiple targets for intervention in diseases characterized by neuronal apoptosis, oxidative stress, and neuroinflammation.
Future research should focus on validating the neuroprotective effects of this compound in a range of in vitro and in vivo models of neurodegeneration. Elucidating the precise downstream targets and signaling interactions of this compound in neuronal cells will be crucial for its development as a therapeutic agent. Furthermore, exploring the potential for combination therapies that target multiple nodes within these neuroprotective pathways could lead to more effective treatments for these devastating neurological disorders. This technical guide provides a foundational framework for initiating such investigations, with the ultimate goal of translating the promise of ERβ agonism into tangible clinical benefits for patients.
References
ERB-196: A Deep Dive into its Anti-Inflammatory Mechanisms
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ERB-196, also known as WAY-202196, is a potent and selective synthetic non-steroidal agonist for the Estrogen Receptor β (ERβ). With a 78-fold selectivity for ERβ over ERα, this compound has been a subject of interest for its potential therapeutic applications, particularly in the context of inflammatory diseases.[1][2] Research has demonstrated its significant protective effects in preclinical models of severe inflammation and sepsis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the inflammatory response, consolidating available quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. While development of this compound was discontinued, the study of its mechanisms provides valuable insights into the role of ERβ in inflammation and for the development of future selective ERβ agonists.[1][2]
Quantitative Data on the Anti-Inflammatory Effects of this compound
The anti-inflammatory efficacy of this compound has been primarily evaluated in in vivo models of sepsis. The following tables summarize the key quantitative findings from these studies.
| Model | Organism | Treatment | Outcome Measure | Result | p-value | Reference |
| Neutropenic Rat Model of Pseudomonas aeruginosa Sepsis | Sprague-Dawley Rats | This compound (50 mg/kg, daily, orogastric) vs. Vehicle Control | Survival Rate | 83% (this compound) vs. 25% (Control) | < 0.05 | [1] |
| Cecal Ligation and Puncture (CLP) Model | BALB/c Mice | This compound (50 mg/kg, multiple oral doses) vs. Vehicle Control | Survival Rate | 83% (this compound) vs. 0% (Control) | < 0.05 | [1] |
| Model | Organism | Treatment | Inflammatory Marker | Measurement Location | Result | Reference |
| Cecal Ligation and Puncture (CLP) Model | BALB/c Mice | This compound (50 mg/kg, multiple oral doses) vs. Vehicle Control | Interleukin-6 (IL-6) | Peritoneal Fluid | Significantly Reduced | [1] |
| Cecal Ligation and Puncture (CLP) Model | BALB/c Mice | This compound (50 mg/kg, multiple oral doses) vs. Vehicle Control | Tumor Necrosis Factor-α (TNF-α) | Peritoneal Fluid | Significantly Reduced | [1] |
Core Signaling Pathways Modulated by this compound
The anti-inflammatory effects of ERβ agonists like this compound are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. ERβ activation has been shown to suppress NF-κB signaling.
References
The Role of Selective Estrogen Receptor β Agonists in Prostate Cancer Cell Lines: A Technical Overview
Disclaimer: The compound "ERB-196" (also known as WAY-202196) is a selective estrogen receptor β (ERβ) agonist. However, publicly available research on its specific effects on prostate cancer cell lines is limited. This guide, therefore, provides a comprehensive overview of the effects of selective ERβ agonists as a class on prostate cancer cell lines, using data from structurally similar and well-studied compounds such as ERB-041 and Diarylpropionitrile (DPN).
Introduction
Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy is a frontline treatment, many tumors eventually progress to a castration-resistant state. Estrogen receptor β (ERβ) has emerged as a potential therapeutic target in prostate cancer due to its observed tumor-suppressive functions. Unlike estrogen receptor α (ERα), which is associated with proliferation, ERβ activation has been shown to inhibit the growth of prostate cancer cells. This technical guide summarizes the preclinical data on the effects of selective ERβ agonists in prostate cancer cell lines, focusing on their mechanisms of action, effects on cell signaling, and methodologies for their evaluation.
Mechanism of Action of Selective ERβ Agonists
Selective ERβ agonists are small molecules that preferentially bind to and activate ERβ. This activation leads to a cascade of downstream events that collectively inhibit prostate cancer cell growth and survival. The primary mechanisms include:
-
Induction of Apoptosis: Activation of ERβ triggers programmed cell death in prostate cancer cells through the extrinsic apoptosis pathway.
-
Cell Cycle Arrest: ERβ agonists can halt the progression of the cell cycle, primarily at the G1 phase, preventing cancer cell proliferation.
-
Modulation of Key Signaling Pathways: ERβ activation interferes with critical oncogenic signaling pathways, including the androgen receptor (AR) pathway, and downregulates the expression of key proteins like c-Myc and Cyclin D1.
Quantitative Data on the Effects of Selective ERβ Agonists
The following tables summarize the quantitative effects of selective ERβ agonists on various prostate cancer cell lines.
Table 1: Cell Viability (IC50 Values)
| Compound | Cell Line | IC50 (nM) | Reference |
| ERB-041 | Human ERβ | 5 | |
| ERB-041 | Human ERα | 1216 | |
| Note: | \multicolumn{3}{l | }{IC50 values for ERB-041 on specific prostate cancer cell lines are not readily available in the public domain.} |
Table 2: Induction of Apoptosis
| Compound/Condition | Cell Line | Assay | Observation | Reference |
| Selective ERβ agonist | PC-3 | Caspase Activity | Significant increase in Caspase-3 and -8 activity | [1] |
| Selective ERβ agonist | DU145 | Caspase Activity | Significant increase in Caspase-3 and -8 activity | [1] |
| ERβ Overexpression | PC-3 | Annexin V/7-AAD | 35.64% ± 0.82% apoptotic cells vs. 4.32% ± 0.32% in control | [2] |
| ERβ Overexpression | DU145 | Annexin V/7-AAD | Significant increase in apoptotic cells | [2] |
Table 3: Cell Cycle Analysis
| Compound/Condition | Cell Line | Effect | Observation | Reference |
| ERβ1 Overexpression | LNCaP | Cell Cycle Arrest | Arrest in early G1 phase | [3] |
| ERβ activation | DU145 | Cell Cycle Regulation | Increase in p21 expression | [4] |
Key Signaling Pathways Modulated by Selective ERβ Agonists
The Apoptotic Pathway
Selective ERβ agonists primarily induce apoptosis through the extrinsic, or death receptor-mediated, pathway. This involves the activation of caspase-8 and subsequent activation of executioner caspases like caspase-3.[1]
References
- 1. Estrogen receptor–β activated apoptosis in benign hyperplasia and cancer of the prostate is androgen independent and TNFα mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor β inhibits prostate cancer cell proliferation through downregulating TGF-β1/IGF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Receptor Beta Displays Cell Cycle-Dependent Expression and Regulates the G1 Phase through a Non-Genomic Mechanism in Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor beta (ERbeta) and inhibition of prostate cancer cell proliferation: studies on the possible mechanism of action in DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ERB-196: A Selective Estrogen Receptor Beta Agonist in Breast Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ERB-196, also known as WAY-202196, is a potent and highly selective synthetic nonsteroidal agonist for Estrogen Receptor Beta (ERβ).[1] With a 78-fold selectivity for ERβ over ERα, this compound presents a valuable tool for elucidating the specific roles of ERβ in various physiological and pathological processes, including breast cancer.[1] While the development of this compound for inflammation and sepsis was discontinued, its utility in preclinical breast cancer research remains significant. This is largely due to the growing body of evidence suggesting a tumor-suppressive role for ERβ, contrasting with the proliferative effects often mediated by Estrogen Receptor Alpha (ERα). This guide provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation in the context of breast cancer.
Introduction to this compound and Estrogen Receptor Beta (ERβ)
Estrogen signaling, a cornerstone of breast cancer biology, is mediated by two principal receptors: ERα and ERβ. While ERα has been extensively studied and targeted in breast cancer therapy, the role of ERβ is more nuanced and is an active area of investigation. ERβ is often considered to have opposing effects to ERα, functioning as a tumor suppressor by inhibiting proliferation and promoting apoptosis.
This compound is a key investigational tool in this field. Its high selectivity allows for the specific interrogation of ERβ-mediated pathways without the confounding effects of ERα activation.
Table 1: Properties of this compound (WAY-202196)
| Property | Value | Reference |
| Full Chemical Name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile | [1] |
| Synonyms | WAY-202196 | [1] |
| Molecular Formula | C₁₇H₁₀FNO₂ | |
| Molar Mass | 279.27 g/mol | |
| Mechanism of Action | Selective Estrogen Receptor Beta (ERβ) Agonist | [1] |
| Selectivity | 78-fold for ERβ over ERα | [1] |
Anticipated Anti-Tumor Effects of this compound in Breast Cancer
Based on the known functions of ERβ, activation by a selective agonist like this compound is hypothesized to exert several anti-tumor effects in breast cancer cells, particularly in ERα-positive contexts.
Inhibition of Cell Proliferation
Activation of ERβ is expected to lead to a reduction in the proliferation of breast cancer cells. This effect is thought to be mediated, in part, by the downregulation of key cell cycle progression genes.
Induction of Apoptosis
ERβ signaling can promote programmed cell death, or apoptosis, in breast cancer cells. This is a critical mechanism for eliminating cancerous cells and preventing tumor growth.
Cell Cycle Arrest
ERβ agonists have been shown to induce cell cycle arrest, primarily at the S and/or G2/M phases, thereby halting the division of cancer cells.[2]
Table 2: Anticipated Cellular Effects of this compound in Breast Cancer Models
| Cellular Effect | Expected Outcome | Potential Molecular Mediators |
| Cell Proliferation | Decrease | Downregulation of c-Myc and Cyclin D1 |
| Apoptosis | Increase | Modulation of Bcl-2 family proteins, Caspase activation |
| Cell Cycle | Arrest at S and/or G2/M phases | Inhibition of Cyclin-Dependent Kinases (CDKs) |
Key Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are mediated through the modulation of specific intracellular signaling pathways upon binding to ERβ.
Regulation of Cell Cycle and Proliferation
Upon activation by this compound, ERβ can transcriptionally repress genes that drive cell cycle progression, such as c-Myc and CCND1 (which encodes Cyclin D1).[2] This leads to cell cycle arrest and a reduction in cell proliferation.
Modulation of Apoptotic Pathways
ERβ activation is linked to the induction of apoptosis. While the precise mechanisms for this compound are not fully elucidated, ERβ is known to interact with components of the intrinsic and extrinsic apoptotic pathways.
Crosstalk with other Signaling Pathways
ERβ signaling can intersect with other critical cancer-related pathways, such as the PI3K/Akt and MAPK pathways. The nature of this crosstalk is complex and can be cell-type dependent. Further research is needed to delineate the specific effects of this compound on these pathways in different breast cancer subtypes.
Experimental Protocols
The following sections detail standardized methodologies for investigating the effects of this compound in breast cancer research.
Estrogen Receptor Binding Assay
This assay determines the binding affinity of this compound to ERβ.
Protocol:
-
Preparation of Receptor Source: Utilize either purified recombinant human ERβ protein or cytosol preparations from tissues or cells expressing ERβ.
-
Competitive Binding: Incubate a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the receptor source in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of breast cancer cell lines.
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat breast cancer cells with this compound or vehicle control for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Inject a suspension of human breast cancer cells (e.g., MCF-7) subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice). For ER-positive cell lines like MCF-7, an estrogen pellet may be implanted to support initial tumor growth.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Further Analysis: Tumors can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and molecular analysis (e.g., Western blot, qPCR).
Conclusion
This compound is a valuable research tool for dissecting the role of ERβ in breast cancer. Its high selectivity enables the specific targeting of ERβ-mediated pathways, which are generally associated with tumor suppression. While clinical development of this compound has been halted, its use in preclinical models continues to be instrumental in advancing our understanding of ERβ biology in breast cancer. Further studies are warranted to fully elucidate its therapeutic potential, either as a monotherapy or in combination with existing breast cancer treatments. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute rigorous investigations into the effects of this compound and other ERβ agonists in the context of breast cancer.
References
ERB-196: A Technical Guide to a Selective Estrogen Receptor β Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal compound that acts as a potent and highly selective agonist for Estrogen Receptor β (ERβ).[1][2] Its significant selectivity for ERβ over Estrogen Receptor α (ERα) makes it an invaluable research tool for elucidating the distinct physiological and pathological roles of ERβ. This document provides a comprehensive technical overview of this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Data Summary
The selectivity of this compound for ERβ is a key feature that underpins its utility as a research tool. The following tables summarize the available quantitative data on its binding affinity and functional potency.
Table 1: this compound Binding Affinity
| Ligand | Target Receptor | Relative Binding Affinity (%) | Selectivity (ERβ vs. ERα) |
| This compound | ERβ | 180 | 78-fold |
| This compound | ERα | Not explicitly quantified, but 78-fold lower than for ERβ |
Relative binding affinity is expressed as a percentage of the binding of estradiol, which is set at 100%.[3]
Table 2: this compound Functional Activity
| Assay Type | Target Receptor | Activity | IC50/EC50 |
| Agonist Activity | ERβ | Potent Agonist | Data not available |
| Agonist Activity | ERα | Weak Agonist | Data not available |
Signaling Pathways Modulated by this compound
As an ERβ agonist, this compound is expected to influence a variety of signaling pathways downstream of ERβ activation. Estrogens, acting through their receptors, can mediate their effects through both classical genomic and rapid non-genomic pathways.[4]
Classical Genomic Signaling
In the classical pathway, ligand-bound ERβ translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the modulation of genes involved in inflammation, cell proliferation, and apoptosis.
Non-Genomic Signaling
ERβ can also initiate rapid, non-genomic signaling cascades from the cell membrane. These pathways often involve the activation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for ERα and ERβ.[5]
Objective: To determine the inhibitory concentration 50 (IC50) of this compound for the binding of a radiolabeled estrogen, typically [3H]-estradiol, to ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ
-
[3H]-estradiol
-
This compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, combine a fixed concentration of [3H]-estradiol, the ER protein (α or β), and varying concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and plot the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This functional assay is used to determine the agonist or antagonist activity of this compound on ERα and ERβ.
Objective: To measure the ability of this compound to induce the transcription of a reporter gene (luciferase) under the control of an estrogen-responsive promoter element.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression plasmids for human ERα and ERβ
-
Luciferase reporter plasmid containing EREs
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the appropriate ER expression plasmid (α or β) and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
After an appropriate incubation period (e.g., 24 hours), treat the cells with serial dilutions of this compound.
-
Include control wells with vehicle (e.g., DMSO) and a known ER agonist (e.g., estradiol).
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Plot the dose-response curve to determine the EC50 value for agonist activity.
In Vivo Sepsis Model
This compound has been investigated for its protective effects in preclinical models of sepsis.
Objective: To evaluate the efficacy of this compound in improving survival and reducing inflammatory markers in a rodent model of sepsis.
Animal Model:
-
Neutropenic rat model of Pseudomonas aeruginosa sepsis.[6]
-
Cecal ligation and puncture (CLP) model in mice or rats.
General Procedure (Neutropenic Rat Model):
-
Induce neutropenia in rats using cyclophosphamide.[6]
-
Challenge the animals with a lethal dose of P. aeruginosa.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily by orogastric gavage, starting before or after the bacterial challenge.[6]
-
Monitor survival over a specified period (e.g., 8 days).[6]
-
At the end of the study, or at specified time points, collect blood and tissues for analysis of bacterial load, inflammatory cytokines (e.g., TNF-α, IL-6), and histopathology.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted functions of ERβ. Its high affinity and selectivity enable researchers to dissect the specific contributions of ERβ signaling in various physiological and disease contexts, from inflammation to cancer. The detailed protocols provided in this guide offer a framework for the robust characterization and application of this compound in both in vitro and in vivo research settings. Further studies are warranted to fully elucidate the downstream gene targets of this compound and to translate the promising preclinical findings into potential therapeutic applications.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 4. Estrogen - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
ERB-196 (CAS Number: 550997-55-2): A Technical Guide for Researchers
An In-depth Review of the Selective Estrogen Receptor-β Agonist
ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal small molecule recognized for its high selectivity as an agonist for the Estrogen Receptor-β (ERβ). With the CAS number 550997-55-2 and the chemical formula C₁₇H₁₀FNO₂, this compound has been a subject of interest in research focused on inflammation and sepsis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological effects, and relevant experimental protocols.
Chemical and Physical Properties
This compound is chemically designated as 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile. It has a molecular weight of 279.27 g/mol . For experimental purposes, it is soluble in DMSO at a concentration of 10 mM.[1]
| Property | Value |
| CAS Number | 550997-55-2[2][3] |
| IUPAC Name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile[2][3] |
| Molecular Formula | C₁₇H₁₀FNO₂[1][2] |
| Molecular Weight | 279.27 g/mol [2][3] |
| Alternative Names | WAY-202196[1][2][3] |
| Solubility | 10 mM in DMSO[1] |
Mechanism of Action and Signaling Pathways
This compound functions as a highly selective agonist for the Estrogen Receptor-β (ERβ). It exhibits a 78-fold greater selectivity for ERβ over its counterpart, Estrogen Receptor-α (ERα).[2][3] Estrogen receptors are ligand-activated transcription factors that, upon binding to an agonist, translocate to the nucleus and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
The signaling cascade initiated by this compound binding to ERβ can be broadly categorized into two pathways:
-
Genomic (ERE-dependent) Pathway: This classical pathway involves the direct binding of the this compound-ERβ complex to EREs, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene expression.
-
Non-Genomic (ERE-independent) Pathway: ERβ activation can also trigger rapid signaling events that do not directly involve gene transcription. These pathways can influence the activity of other signaling molecules, such as transcription factors like AP-1 and NF-κB, which play critical roles in inflammatory responses.
Biological Activity and In Vivo Studies
Preclinical studies have demonstrated the potential therapeutic effects of this compound in models of severe inflammation and sepsis.
Gastrointestinal Protection
In a neutropenic rat model, this compound significantly reduced histopathologic evidence of injury to the gastrointestinal mucosal surface.[1][4] Treatment with this compound also showed a trend towards better preservation of mucosal mass in the small bowel.[1]
| Treatment | Histopathologic Injury Score (mean ± SEM) | Small Bowel Mucosal Mass (mg, mean ± SD) |
| Control | 2.3 ± 0.2 | 31 ± 24 |
| This compound | 0.7 ± 0.1 | 63 ± 20 |
Increased Survival in Sepsis Models
This compound has been evaluated in several murine models of sepsis, demonstrating a significant survival benefit. The models used include murine listeriosis, neutropenic rat Pseudomonas aeruginosa infection, and mouse cecal ligation and puncture (CLP).[5] In the neutropenic rat model of Pseudomonas sepsis, daily oral administration of this compound (50 mg/kg) resulted in a significant increase in survival compared to the vehicle control.[4][5] Similarly, in the mouse CLP model, multiple oral doses of 50 mg/kg this compound improved survival.[5]
Experimental Protocols
Neutropenic Rat Model of Pseudomonas Sepsis
This protocol is designed to assess the efficacy of this compound in a model of overwhelming infection in an immunocompromised host.
Materials:
-
Sprague-Dawley rats[5]
-
Cyclophosphamide
-
Pseudomonas aeruginosa
-
This compound
-
Vehicle control
Procedure:
-
Induce neutropenia in rats through the administration of cyclophosphamide.
-
Beginning on day 4 after the first dose of cyclophosphamide, administer this compound (50 mg/kg) or vehicle control daily by orogastric feeding for 8 consecutive days.[4]
-
Challenge the rats with a lethal dose of Pseudomonas aeruginosa.
-
Monitor and record survival rates daily.
-
Assess clinical and pathological parameters, including daily body weight, body temperature, presence of bacteremia, and circulating endotoxin (B1171834) levels.
-
Perform histopathological examination of the gastrointestinal epithelium and liver by light and electron microscopy to assess tissue damage.[4]
Synthesis
The synthesis of this compound, or 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile, involves a multi-step process. A key intermediate is 3-Fluoro-4-hydroxybenzonitrile. The general synthetic approach is outlined in patent literature, which describes the process for making the core naphthonitrile structure.
Pharmacokinetics and Toxicology
Detailed public information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and a comprehensive toxicology profile of this compound is limited. The development of the drug was discontinued (B1498344) in 2011, and as such, extensive data in these areas may not be readily available in the public domain.[2][3]
Conclusion
This compound is a potent and highly selective ERβ agonist that has demonstrated significant protective effects in preclinical models of inflammation and sepsis. Its ability to preserve gastrointestinal integrity and improve survival highlights the potential therapeutic relevance of targeting the ERβ pathway in critical illness. Further research into the specific downstream signaling events and the full pharmacokinetic and toxicological profile of this compound could provide valuable insights for the development of future ERβ-targeted therapies.
References
- 1. Estrogen - Wikipedia [en.wikipedia.org]
- 2. US20050054870A1 - Process for the synthesis of 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthonitrile - Google Patents [patents.google.com]
- 3. Xenoestrogen - Wikipedia [en.wikipedia.org]
- 4. A mutant form of ERα associated with estrogen insensitivity affects the coupling between ligand binding and coactivator recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to ERB-196: A Selective Estrogen Receptor-Beta Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERB-196, also known as WAY-202196, is a potent and selective synthetic nonsteroidal agonist for the estrogen receptor-beta (ERβ).[1] With a 78-fold selectivity for ERβ over estrogen receptor-alpha (ERα), this compound has been a valuable research tool for elucidating the distinct physiological roles of ERβ.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action through the ERβ signaling pathway, and detailed experimental protocols relevant to its study.
Chemical and Physical Properties
This compound is a small molecule with the IUPAC name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile.[1] Its fundamental properties are summarized in the tables below.
Identification
| Property | Value | Reference |
| IUPAC Name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile | [1] |
| Common Name | This compound | [1] |
| Synonym | WAY-202196 | [1][2] |
| CAS Number | 550997-55-2 | [1] |
Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₀FNO₂ | [1][2] |
| Molar Mass | 279.27 g/mol | [1] |
Physicochemical Data
| Property | Value | Reference |
| Solubility | 10 mM in DMSO | [2] |
| Purity | >98% | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating the estrogen receptor-beta (ERβ), a ligand-activated transcription factor. Upon binding, ERβ typically forms a homodimer (ERβ/ERβ) or a heterodimer with ERα (ERβ/ERα). This complex then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of ERβ by this compound can lead to a variety of cellular responses, which are often tissue-specific and can be distinct from, or even opposing to, the actions mediated by ERα. A key area of investigation for ERβ agonists like this compound is their anti-inflammatory potential. One of the proposed mechanisms for this is the modulation of the NF-κB signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the activity and properties of this compound. Below are representative methodologies for key assays.
ERβ Binding Affinity Assay (Competitive Radioligand Binding Assay)
This protocol outlines a method to determine the binding affinity of this compound for ERβ.
Materials:
-
Recombinant human ERβ protein
-
[³H]-Estradiol (Radioligand)
-
This compound (unlabeled competitor)
-
Binding Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Filter plates and vacuum manifold
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the binding buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Binding Reaction: In a 96-well plate, combine the recombinant ERβ protein, a fixed concentration of [³H]-Estradiol (typically at or below its Kd for ERβ), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to trap the protein-bound radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
This assay measures the ability of this compound to activate ERβ-mediated gene transcription.
Materials:
-
A suitable mammalian cell line that does not endogenously express ERs (e.g., HEK293 or HeLa).
-
Expression vector for human ERβ.
-
Reporter vector containing an ERE-driven promoter linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the ERβ expression vector and the ERE-reporter vector using a suitable transfection reagent.
-
Treatment: After transfection, replace the medium with a medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the appropriate lysis buffer.
-
Reporter Assay: Measure the activity of the reporter enzyme in the cell lysates according to the manufacturer's instructions (e.g., by adding luciferase substrate and measuring luminescence).
-
Data Analysis: Normalize the reporter activity to a co-transfected control or total protein concentration. Plot the normalized reporter activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
Conclusion
This compound remains a critical tool for investigating the specific functions of ERβ. While a significant body of knowledge exists regarding its selectivity and mechanism of action, further characterization of its physicochemical properties would be beneficial for the research community. The experimental protocols provided herein offer a foundation for the continued exploration of this compound and the broader field of selective estrogen receptor modulation.
References
Methodological & Application
ERB-196 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ). It exhibits a 78-fold greater selectivity for ERβ over Estrogen Receptor α (ERα), making it a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes.[1] this compound has been explored for its potential therapeutic applications in inflammation and sepsis.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity and functional effects of this compound.
Mechanism of Action
This compound functions as an ERβ agonist. Upon binding to ERβ, it induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the this compound-ERβ complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including the regulation of inflammatory pathways and cell proliferation.
Data Presentation
Ligand Binding Affinity
The following table summarizes the binding affinity of this compound for ERβ.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (ERβ vs ERα) |
| This compound | ERβ | Data Not Available | 78-fold |
| This compound | ERα | Data Not Available |
Note: Specific Ki values for this compound were not available in the searched literature. The 78-fold selectivity is a key characteristic of this compound.
Functional Activity in Reporter Assays
| Assay | Cell Line | Parameter | Value |
| ERβ Luciferase Reporter Assay | HEK293T | EC50 | Data Not Available |
Note: Specific EC50 values for this compound in reporter assays were not available in the searched literature. Researchers can determine this value by following the provided protocol.
Effects on Cell Viability
| Cell Line | Assay | Parameter | Value |
| MCF-7 (ERα+) | MTT Assay | IC50 | Data Not Available |
| MDA-MB-231 (Triple-Negative) | MTT Assay | IC50 | Data Not Available |
| T-47D (ERα+) | MTT Assay | IC50 | Data Not Available |
Note: Specific IC50 values for this compound in breast cancer cell lines were not available in the searched literature. The provided protocol can be used to determine these values.
Experimental Protocols
ERβ Competitive Binding Assay
This assay determines the binding affinity of this compound to the Estrogen Receptor β.
Materials:
-
Recombinant human ERβ protein
-
[3H]-Estradiol (radiolabeled ligand)
-
This compound
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation vials and scintillation fluid
-
96-well plates
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a constant concentration of recombinant human ERβ protein and a constant concentration of [3H]-Estradiol to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no unlabeled ligand (total binding) and a control with a saturating concentration of unlabeled estradiol (B170435) (non-specific binding).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Add cold dextran-coated charcoal suspension to each well to adsorb unbound ligand.
-
Incubate on ice for 10-15 minutes with occasional mixing.
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C to pellet the charcoal.
-
Carefully transfer the supernatant, containing the protein-bound radioligand, to scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: ERβ Competitive Binding Assay Workflow.
ERβ Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate ERβ-mediated gene transcription.
Materials:
-
HEK293T or other suitable host cell line
-
ERβ expression vector
-
Estrogen Response Element (ERE)-driven luciferase reporter vector
-
Control vector (e.g., Renilla luciferase) for normalization
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Transfection reagent
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the ERβ expression vector, the ERE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound and determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.
References
Application Notes and Protocols for In Vivo Administration of ERB-196 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERB-196, also known as WAY-202196, is a potent and selective non-steroidal agonist for the Estrogen Receptor β (ERβ). Its selectivity for ERβ over Estrogen Receptor α (ERα) makes it a valuable research tool for elucidating the specific physiological and pathological roles of ERβ. In preclinical mouse models, this compound has shown promise in various therapeutic areas, including the modulation of inflammatory responses. These application notes provide detailed protocols for the in vivo administration of this compound in mice, along with a summary of reported quantitative data and a visualization of its potential signaling pathway.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the administration of this compound (WAY-202196) in mouse models.
Table 1: Efficacy of Oral this compound (WAY-202196) in a Mouse Sepsis Model
| Parameter | This compound Treatment Group | Vehicle Control Group | Statistic | Reference |
| Survival Rate (Cecal Ligation and Puncture Model) | 83% | 0% | p < 0.05 | [1] |
| Histopathological Injury Score (Gastrointestinal Mucosa) | 0.7 ± 0.1 | 2.3 ± 0.2 | p < 0.05 | [2] |
| Small Bowel Mucosal Mass (mg/10 cm) | 63 ± 20 | 31 ± 24 | p < 0.06 | [2] |
Table 2: General Dosing and Administration Parameters for this compound in Mice
| Administration Route | Dosage Range | Vehicle | Study Model | Key Findings | Reference |
| Oral Gavage | 1.5 - 50 mg/kg | Not specified ("vehicle") | Sepsis (Listeriosis, Cecal Ligation and Puncture) | Increased survival, preserved intestinal integrity, reduced systemic bacteremia and inflammatory cytokines. | [1] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound in mice are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental design.
Protocol 1: Oral Gavage Administration of this compound
Objective: To administer a precise dose of this compound directly into the stomach of a mouse.
Materials:
-
This compound (WAY-202196) powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water, or 0.5% w/v Methylcellulose in sterile water)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Animal gavage needles (20-22 gauge, 1.5-inch, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Dosing Solution Preparation (Example for a 10 mg/mL suspension in 0.5% CMC): a. Calculate the required amount of this compound and vehicle for the number of animals to be dosed, including a slight overage. b. Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until fully dissolved. c. Weigh the required amount of this compound powder and place it in a mortar. d. Add a small volume of the 0.5% CMC vehicle to the powder and triturate to form a smooth paste. e. Gradually add the remaining volume of the vehicle while continuously mixing to ensure a homogenous suspension. f. Transfer the suspension to a sterile conical tube and vortex thoroughly before each animal dosing to ensure uniform distribution of the compound.
-
Animal Handling and Dosing: a. Weigh each mouse to determine the precise volume of the dosing solution to be administered (typically 5-10 mL/kg body weight). b. Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. c. Hold the mouse in a vertical position. d. Attach the gavage needle to the syringe filled with the this compound suspension. e. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. f. Slowly administer the calculated volume of the suspension. g. Gently withdraw the gavage needle. h. Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection of this compound
Objective: To administer this compound into the peritoneal cavity of a mouse for systemic distribution.
Materials:
-
This compound (WAY-202196) powder
-
Vehicle (e.g., Sterile saline with a solubilizing agent like DMSO and Tween 80. The final concentration of DMSO should be kept low, typically <10%).
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Sterile conical tubes
-
Vortex mixer
-
Syringes (1 mL)
-
Needles (25-27 gauge)
-
PPE
Procedure:
-
Dosing Solution Preparation (Example for a 1 mg/mL solution): a. Dissolve the required amount of this compound in a minimal amount of DMSO. b. In a separate tube, prepare the vehicle by adding Tween 80 to sterile saline (e.g., to a final concentration of 5-10%). c. Slowly add the this compound/DMSO solution to the saline/Tween 80 vehicle while vortexing to ensure it remains in solution. d. The final concentration of DMSO should be minimized. For example, a final solution could be 5% DMSO, 10% Tween 80 in sterile saline. e. Filter the final solution through a 0.22 µm sterile filter if necessary.
-
Animal Handling and Dosing: a. Weigh each mouse to calculate the injection volume. b. Securely restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff and allow the hindquarters to rest on a surface. c. Tilt the mouse's head downwards to move the abdominal organs away from the injection site. d. Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. e. Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity. f. Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection. g. If the aspiration is clear, slowly inject the solution. h. Withdraw the needle and return the mouse to its cage. Monitor for any adverse effects.
Protocol 3: Subcutaneous (SC) Injection of this compound
Objective: To administer this compound into the subcutaneous space for slower, sustained absorption.
Materials:
-
This compound (WAY-202196) powder
-
Vehicle (e.g., Sterile saline, or a suspension in 0.5% CMC)
-
Materials for solution/suspension preparation as described in previous protocols.
-
Syringes (1 mL)
-
Needles (25-27 gauge)
-
PPE
Procedure:
-
Dosing Solution/Suspension Preparation: a. Prepare the dosing formulation as described in Protocol 1 (for a suspension) or Protocol 2 (for a solution).
-
Animal Handling and Dosing: a. Weigh the mouse to determine the injection volume. b. Grasp the loose skin over the dorsal midline (between the shoulder blades) to form a "tent". c. Insert the needle, bevel up, into the base of the tented skin, parallel to the body. d. Aspirate slightly to ensure the needle is not in a blood vessel. e. Inject the solution or suspension slowly, creating a small bleb under the skin. f. Withdraw the needle and gently massage the injection site to aid dispersal. g. Return the mouse to its cage and monitor for any local or systemic reactions.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols: ERB-196 Dose-Response in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERB-196 is a selective agonist for Estrogen Receptor β (ERβ), a ligand-activated transcription factor that plays a crucial role in various physiological processes.[1] Understanding the dose-response relationship of this compound is fundamental for its characterization and potential therapeutic applications. These application notes provide a detailed protocol for determining the dose-response curve of this compound in a cell culture model, along with representative data and a description of its signaling pathway.
Quantitative Data Summary
The following table summarizes representative data from a hypothetical dose-response experiment designed to measure the efficacy and potency of this compound in an ERβ-expressing cell line. The response is measured as the induction of a reporter gene downstream of an estrogen response element (ERE).
| This compound Concentration (nM) | Normalized Reporter Gene Activity (Fold Induction) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.12 |
| 0.01 | 1.52 | 0.18 |
| 0.1 | 3.89 | 0.45 |
| 1 | 8.21 | 0.98 |
| 10 | 15.67 | 1.88 |
| 100 | 18.93 | 2.27 |
| 1000 | 19.54 | 2.34 |
| EC50 (nM) | ~0.85 |
EC50: The half-maximal effective concentration, representing the concentration of this compound that elicits 50% of the maximum response.
Experimental Protocols
This section details the methodology for conducting a dose-response experiment with this compound.
Cell Culture and Maintenance
A suitable cell line expressing ERβ (e.g., U2OS-ERβ or specific breast cancer cell lines) should be used.
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.[2][3]
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes to pellet the cells.[4]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to an appropriate culture flask (e.g., T-75).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing Cells:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with sterile phosphate-buffered saline (PBS).
-
Add trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Seed new flasks at the desired split ratio.
-
This compound Dose-Response Assay (Reporter Gene Assay)
This protocol outlines the steps for a 96-well plate-based reporter gene assay.
-
Day 1: Cell Seeding
-
Trypsinize and count the cells, ensuring viability is >90%.
-
Dilute the cells to a final concentration of 1 x 10^5 cells/mL in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to reduce background estrogenic effects.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight (16-24 hours) at 37°C and 5% CO2.[5]
-
-
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the this compound stock solution in phenol red-free medium to create 2X working concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the cells and add 100 µL of the 2X working solutions to the corresponding wells.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Day 3: Data Acquisition
-
Lyse the cells according to the reporter gene assay kit manufacturer's instructions (e.g., luciferase or β-galactosidase assay).
-
Measure the reporter gene activity using a plate reader.
-
Normalize the data to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in cell number and transfection efficiency.
-
Data Analysis
-
Subtract the background signal from all measurements.
-
Normalize the reporter activity of treated wells to the vehicle control wells.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
Signaling Pathway and Visualizations
As an ERβ agonist, this compound mediates its effects through the estrogen receptor signaling pathway. Upon entering the cell, this compound binds to and activates ERβ, which is primarily located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits co-activator proteins to initiate the transcription of these genes, ultimately leading to a cellular response.
Below are diagrams illustrating the experimental workflow and the signaling pathway of this compound.
Caption: Experimental workflow for this compound dose-response determination.
Caption: Signaling pathway of this compound via Estrogen Receptor β (ERβ).
References
- 1. Estrogen - Wikipedia [en.wikipedia.org]
- 2. biomol.com [biomol.com]
- 3. Primary Cell Culture Protocol [cellbiologics.com]
- 4. atcc.org [atcc.org]
- 5. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
ERB-196: Application Notes for DMSO-Based Stock Solutions in Estrogen Receptor-Beta Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation and use of ERB-196, a selective estrogen receptor-beta (ERβ) agonist, from a Dimethyl Sulfoxide (DMSO) stock solution. The information herein is intended to facilitate reproducible and accurate in vitro experimentation.
Introduction to this compound
This compound is a synthetic, non-steroidal small molecule that acts as a potent and selective agonist for Estrogen Receptor Beta (ERβ).[1] With a molecular weight of 279.27 g/mol , it is a valuable tool for investigating the physiological and pathophysiological roles of ERβ signaling in various cellular contexts. Understanding the distinct functions of ERβ, as opposed to Estrogen Receptor Alpha (ERα), is critical in fields such as oncology, neurobiology, and immunology.
Physicochemical Properties and Stock Solution Preparation
A summary of the key properties of this compound and guidelines for the preparation of a DMSO stock solution are presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₀FNO₂ | |
| Molecular Weight | 279.27 g/mol | |
| Appearance | Crystalline solid | |
| Solubility in DMSO | 10 mM | |
| Recommended Stock Concentration | 10 mM in DMSO | |
| Storage of Stock Solution | -20°C or -80°C |
Protocol for 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.79 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
ERβ Signaling Pathways
This compound exerts its effects by activating ERβ, which can modulate gene expression through both genomic and non-genomic signaling pathways.
-
Genomic (Nuclear) Signaling: This is the classical pathway where this compound binds to ERβ in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This recruitment of co-activators or co-repressors modulates the transcription of genes involved in processes like cell proliferation, differentiation, and apoptosis. ERβ can also influence gene expression indirectly by interacting with other transcription factors, such as AP-1 and Sp-1.[2][3]
-
Non-Genomic (Membrane-Initiated) Signaling: this compound can also activate ERβ localized at the cell membrane. This leads to rapid, non-transcriptional effects through the activation of various kinase cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2] These rapid signaling events can influence a variety of cellular functions, including cell survival and migration.
.
Caption: this compound signaling pathways.
Experimental Protocols
The following are example protocols for common in vitro assays to characterize the activity of this compound. It is recommended to use ERβ-positive cell lines such as the human breast cancer cell lines MCF-7 and T47D , which endogenously express both ERα and ERβ.[4][5][6] For selective ERβ studies, engineered cell lines expressing only ERβ are ideal.
Luciferase Reporter Gene Assay
This assay measures the ability of this compound to induce transcription from an ERE-driven reporter gene.
Materials:
-
ERβ-positive cells (e.g., MCF-7, T47D, or a stably transfected cell line)
-
ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound stock solution (10 mM in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh phenol (B47542) red-free medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) and a positive control (e.g., 17β-estradiol). The final DMSO concentration should be kept below 0.1%.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the EC₅₀ value.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
ERβ-positive cells (e.g., MCF-7, T47D)
-
Cell culture medium (phenol red-free) with CS-FBS
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
96-well clear or white tissue culture plates
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 3-7 days, depending on the cell line's doubling time.
-
Cell Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the this compound concentration to determine the IC₅₀ or EC₅₀ value.
Western Blot Analysis of Downstream Targets
This protocol is for detecting changes in the expression or phosphorylation of proteins downstream of ERβ activation.
Materials:
-
ERβ-positive cells
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-Akt, phospho-ERK, c-Myc, Cyclin D1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 15 minutes to 24 hours, depending on the target).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for characterizing the in vitro activity of this compound.
References
- 1. Estrogen - Wikipedia [en.wikipedia.org]
- 2. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. researchgate.net [researchgate.net]
- 6. Bioenergetic differences between MCF-7 and T47D breast cancer cells and their regulation by oestradiol and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with ERB-196
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERB-196, also known as WAY-202196, is a potent and highly selective synthetic nonsteroidal agonist for the Estrogen Receptor β (ERβ).[1] With a 78-fold selectivity for ERβ over Estrogen Receptor α (ERα), this compound serves as a valuable research tool for elucidating the physiological and pathophysiological roles of ERβ in various biological systems.[1] Preclinical studies have explored its therapeutic potential in inflammatory conditions such as sepsis, inflammatory bowel disease, and arthritis.[2][3][4] These application notes provide a comprehensive guide for the preparation and in vivo administration of this compound, including detailed protocols and supportive data to facilitate robust and reproducible experimental design.
Mechanism of Action and Signaling Pathway
Estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the effects of estrogens.[5] Upon ligand binding, ERβ can form homodimers or heterodimers with ERα, which then bind to estrogen response elements (EREs) in the promoter regions of target genes to modulate their transcription. ERβ activation is often associated with anti-proliferative and pro-apoptotic effects in various cancer cell lines and is implicated in the modulation of inflammatory responses.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant selective ERβ agonists to aid in experimental design.
Table 1: Receptor Selectivity of this compound
| Compound | Receptor Selectivity (ERβ vs. ERα) | Reference |
| This compound (WAY-202196) | 78-fold | [1] |
Table 2: In Vivo Study Parameters for this compound and Other Selective ERβ Agonists
| Compound | Animal Model | Disease/Indication | Dose | Route of Administration | Key Findings | Reference |
| This compound (WAY-202196) | Rat | Sepsis (neutropenic) | 50 mg/kg/day | Oral gavage | Increased survival, reduced gastrointestinal injury. | |
| This compound (WAY-202196) | Mouse | Sepsis (cecal ligation and puncture) | Not specified | Not specified | Provided a significant survival benefit. | [2] |
| ERB-041 | Rat | Inflammatory Bowel Disease | 1 mg/kg/day | Oral gavage | Reversed chronic diarrhea and improved colon histology. | [1][4] |
| ERB-041 | Rat | Adjuvant-Induced Arthritis | 1 mg/kg/day | Oral gavage | Reduced joint inflammation scores. | [1][4] |
| OSU-ERb-12 | Mouse | Ovarian Cancer (PDX) | 10 and 100 mg/kg/day | Oral gavage | Suppressed tumor growth. | [6] |
| Liq | Mouse | Ovarian Cancer (xenograft) | 20 mg/kg/day | Oral | Reduced tumor volume and weight. | [7] |
| DPN | Mouse | Ovarian Cancer (xenograft) | Not specified | Subcutaneous | Suppressed tumor growth. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a stable formulation of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) with 0.2% (v/v) Tween 80 in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Homogenizer (optional)
-
Analytical balance
-
Spatula
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle:
-
Determine the desired dose (e.g., 50 mg/kg).
-
Weigh the animals to determine the total dose required per animal.
-
Calculate the total volume of formulation needed for the study, including a slight overage.
-
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
-
Prepare the vehicle:
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (60-70°C) while stirring. Allow it to cool to room temperature, which will result in a clear solution.
-
Add 0.2% Tween 80 to the methylcellulose solution and mix thoroughly.
-
-
Formulate the this compound suspension:
-
Transfer the weighed this compound powder to a sterile conical tube.
-
Add a small volume of the vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.
-
For larger volumes or if aggregation is observed, use a homogenizer to ensure uniform particle size.
-
-
Administration:
-
Vortex the suspension immediately before each administration to ensure uniform dosing.
-
Administer the formulation to the animals using an appropriate-sized oral gavage needle. The volume should typically be 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Protocol 2: Preparation of this compound for Parenteral Administration
Objective: To prepare a solution of this compound for subcutaneous or intraperitoneal injection.
Materials:
-
This compound powder
-
Vehicle: A solution of 10% DMSO in sterile saline (0.9% NaCl) or corn oil. The choice of vehicle should be determined based on solubility and tolerability studies.
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound and vehicle.
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder.
-
-
Dissolve this compound:
-
Add the weighed this compound to a sterile conical tube.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Gradually add the sterile saline or corn oil to the desired final volume while vortexing.
-
-
Sterilization:
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Administration:
-
Administer the solution via subcutaneous or intraperitoneal injection at the desired dose volume (typically 1-5 mL/kg).
-
In Vivo Experimental Workflow
The following diagram illustrates a general workflow for an in vivo efficacy study using this compound.
Safety and Toxicology
While specific toxicity data for this compound is not extensively published, selective ERβ agonists are generally designed to avoid the proliferative effects on uterine and breast tissue associated with ERα activation.[3] However, as with any investigational compound, it is crucial to conduct preliminary dose-range-finding and toxicity studies to establish a safe and effective dose for the specific animal model and disease indication. Key parameters to monitor include:
-
General Health: Daily observation for changes in behavior, appearance, and activity levels.
-
Body Weight: Regular monitoring of body weight is a sensitive indicator of general toxicity.
-
Organ Histopathology: At the end of the study, major organs should be collected for histopathological examination to identify any potential signs of toxicity.
Conclusion
This compound is a valuable tool for investigating the in vivo functions of ERβ. The protocols and data presented in these application notes provide a foundation for researchers to design and execute well-controlled and informative preclinical studies. Careful consideration of the experimental model, formulation, and endpoints will be critical for obtaining reliable and translatable results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Estrogen receptor beta agonism increases survival in experimentally induced sepsis and ameliorates the genomic sepsis signature: a pharmacogenomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Estrogen Receptor β Agonist Diminishes Ovarian Cancer Stem Cells via Suppressing the Epithelial-to-Mesenchymal Transition [mdpi.com]
- 7. Therapeutic utility of natural estrogen receptor beta agonists on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting estrogen receptor subtypes (ERα and ERβ) with selective ER modulators in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating ERB-196 for the Treatment of Chemotherapy-Induced Neutropenia in a Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neutropenia, a significant and often dose-limiting side effect of chemotherapy, increases the risk of life-threatening infections. Current treatments, such as granulocyte colony-stimulating factor (G-CSF), have limitations, including bone pain and the potential for myeloid malignancies with long-term use. There is a pressing need for novel therapeutic strategies to accelerate neutrophil recovery and enhance antimicrobial defenses in neutropenic hosts.
Recent research has highlighted the immunomodulatory role of Estrogen Receptor Beta (ERβ). Activation of ERβ has been shown to promote the recruitment of anti-tumor neutrophils in cancer models, suggesting a potential role for ERβ agonists in modulating neutrophil homeostasis. ERB-196 is a selective ERβ agonist. These application notes provide a comprehensive set of protocols to investigate the therapeutic potential of this compound in a preclinical rat model of chemotherapy-induced neutropenia.
Proposed Mechanism of Action
This compound, as a selective ERβ agonist, is hypothesized to promote the recovery and function of neutrophils in a neutropenic state. The proposed mechanism involves the binding of this compound to ERβ, which is expressed in neutrophils and their progenitor cells. This interaction is thought to initiate a signaling cascade that enhances the proliferation and differentiation of granulocyte-macrophage progenitors (CFU-GM) and accelerates the maturation and release of neutrophils from the bone marrow. Furthermore, ERβ activation may enhance the antimicrobial functions of mature neutrophils, such as oxidative burst and phagocytosis.
Application Notes and Protocols for ERB-196 in the Study of ERβ in Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ERB-196, a selective estrogen receptor beta (ERβ) agonist, for investigating the role of ERβ in preclinical sepsis models. The provided protocols and data are intended to facilitate the design and execution of experiments aimed at exploring the therapeutic potential of ERβ modulation in sepsis.
Introduction to this compound and its Role in Sepsis
This compound, also known as WAY-202196, is a synthetic, nonsteroidal agonist with high selectivity for estrogen receptor beta (ERβ) over ERα.[1] ERβ is expressed in various immune and non-immune cells and its activation has been shown to exert anti-inflammatory effects. In the context of sepsis, a life-threatening condition characterized by a dysregulated host response to infection, targeting ERβ with agonists like this compound has emerged as a promising therapeutic strategy.[2]
Studies have demonstrated that ERβ agonism can significantly improve survival in experimental models of bacterial sepsis.[2] This protective effect is associated with a reduction in the production of pro-inflammatory cytokines, preservation of organ function, and modulation of key signaling pathways involved in the inflammatory cascade.
Mechanism of Action of this compound in Sepsis
The therapeutic effects of this compound in sepsis are primarily attributed to its ability to activate ERβ, which in turn modulates inflammatory signaling pathways. The two key mechanisms implicated are:
-
Inhibition of the NF-κB Pathway: ERβ activation has been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. ERβ can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[2][3][4][5]
-
Modulation of Intracellular Calcium Signaling: ERβ activation can influence intracellular calcium levels. Dysregulation of calcium homeostasis is a feature of sepsis that contributes to cellular dysfunction. By modulating calcium signaling, ERβ may help maintain cellular integrity and function during the septic challenge.
Quantitative Data on this compound Efficacy in Sepsis Models
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound (WAY-202196) in rodent models of sepsis.
Table 1: Effect of this compound on Survival in a Murine Cecal Ligation and Puncture (CLP) Sepsis Model
| Treatment Group | Dose (mg/kg, oral) | Survival Rate (%) | p-value | Reference |
| Vehicle Control | - | 0 | < 0.05 | [6] |
| This compound (WAY-202196) | 50 | 83 | < 0.05 | [6] |
Table 2: Effect of this compound on Peritoneal Cytokine Levels in a Murine CLP Sepsis Model
| Treatment Group | Dose (mg/kg, oral) | Peritoneal IL-6 Reduction | Peritoneal TNF-α Reduction | Reference |
| This compound (WAY-202196) | 50 | Significantly Reduced | Significantly Reduced | [6] |
Experimental Protocols
Murine Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture, intraperitoneal (IP) injection
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol (B145695) and povidone-iodine for disinfection
-
Warming pad
-
1 mL syringes with 25-gauge needles for resuscitation fluid
-
Saline (0.9% NaCl), warmed to 37°C
Procedure:
-
Anesthetize the mouse via IP injection of the ketamine/xylazine mixture. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum, ensuring the blood supply is not compromised.
-
Ligate the cecum with a 3-0 silk suture at a level 5-10 mm from the cecal tip. The degree of ligation can be adjusted to modulate the severity of sepsis.
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal material can be gently expressed to ensure patency of the punctures.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneum and skin in two separate layers using appropriate sutures or wound clips.
-
Immediately following surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Place the mouse on a warming pad during recovery from anesthesia.
-
Provide post-operative analgesia as per institutional guidelines.
-
Sham-operated control animals should undergo the same procedure, including cecal exteriorization, but without ligation and puncture.
This compound (WAY-202196) Administration Protocol
Materials:
-
This compound (WAY-202196)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse with a 0.2 mL gavage volume, the concentration would be 6.25 mg/mL).
-
Administer this compound or vehicle control orally via gavage. In the study by Cristofaro et al. (2006), multiple doses were administered. A typical dosing regimen could be one dose immediately after CLP surgery and subsequent doses every 12 or 24 hours. The exact timing and frequency should be optimized for the specific experimental design.
-
Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.
-
Slowly dispense the solution. Monitor the animal for any signs of distress.
Measurement of Inflammatory Cytokines (IL-6 and TNF-α) by ELISA
Materials:
-
Mouse IL-6 and TNF-α ELISA kits
-
Microplate reader
-
Peritoneal lavage fluid or serum samples from septic and control mice
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Collection: At a predetermined time point after CLP and treatment, euthanize the mice.
-
Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid. Centrifuge the lavage fluid to pellet cells and collect the supernatant for cytokine analysis.
-
Serum: Collect blood via cardiac puncture, allow it to clot, and then centrifuge to separate the serum.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions provided with the specific mouse IL-6 and TNF-α ELISA kits.
-
Typically, the protocol involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-6 and TNF-α in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Signaling Pathway of ERβ-mediated Anti-inflammatory Effects in Sepsis
Caption: this compound signaling pathway in sepsis.
Experimental Workflow for Studying this compound in a CLP Sepsis Model
Caption: Experimental workflow for this compound in CLP sepsis.
References
- 1. Estrogen receptor β activation alleviates inflammatory bowel disease by suppressing NLRP3-dependent IL-1β production in macrophages via downregulation of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Modulates NFκB Signaling by Enhancing IκBα Levels and Blocking p65 Binding at the Promoters of Inflammatory Genes via Estrogen Receptor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen receptor β inhibits breast cancer migration and promotes its apoptosis through NF-κB/IL-8 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERβ regulation of NF-κB activation in prostate cancer is mediated by HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations in calcium signaling and cellular responses in septic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACP-196 (Acalabrutinib) in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib (B560132), also known as ACP-196, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[1] While extensively studied and approved for the treatment of B-cell malignancies, emerging preclinical evidence highlights the significant potential of Acalabrutinib and other BTK inhibitors in the field of neuroinflammation.[3][4]
BTK is a non-receptor tyrosine kinase that is a critical component of B-cell receptor (BCR) signaling.[5] However, its expression is not limited to B-cells. BTK is also expressed in myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[4][6] In the context of the CNS, BTK is implicated in the activation of microglia and subsequent neuroinflammatory cascades, which are central to the pathogenesis of various neurodegenerative and neurological diseases.[3][4] Inhibition of BTK by Acalabrutinib presents a promising therapeutic strategy to modulate microglial activity, reduce the production of pro-inflammatory mediators, and ultimately mitigate neuronal damage.[3][7]
These application notes provide an overview of the utility of Acalabrutinib in neuroinflammation research, supported by experimental protocols and key data from preclinical studies.
Mechanism of Action in Neuroinflammation
Acalabrutinib exerts its anti-neuroinflammatory effects primarily through the inhibition of BTK in microglia.[3][6] BTK is a key downstream signaling molecule for various receptors involved in innate immunity, including Toll-like receptors (TLRs) and Fc receptors.[8] Upon activation by pathological stimuli, such as lipopolysaccharide (LPS) or disease-associated molecular patterns, these receptors trigger a signaling cascade that leads to the phosphorylation and activation of BTK.[3]
Activated BTK, in turn, initiates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, resulting in the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators.[3][9] By irreversibly binding to BTK, Acalabrutinib blocks this signaling cascade, thereby suppressing the pro-inflammatory response of microglia.[7][10] This targeted inhibition helps to shift microglia from a pro-inflammatory phenotype towards a more homeostatic or anti-inflammatory state.[7]
Data Presentation
Table 1: In Vitro Potency of Acalabrutinib
| Parameter | Value | Cell Type/Assay | Reference |
| IC₅₀ (Purified BTK) | 3 nM | Biochemical Assay | [1] |
| EC₅₀ (CD69 B-cell activation) | 8 nM | Human Whole-Blood | [1] |
Table 2: Comparative Selectivity of Acalabrutinib
| Kinase | Acalabrutinib (Fold Selectivity over BTK) | Ibrutinib (Fold Selectivity over BTK) | Reference |
| ITK | 323 | Lower | [1] |
| TXK | 94 | Lower | [1] |
| BMX | 19 | Lower | [1] |
| TEC | 9 | Lower | [1] |
| EGFR | No Activity | Active | [1] |
Note: Higher fold selectivity indicates greater specificity for BTK over other kinases, suggesting a lower potential for off-target effects.
Table 3: In Vivo Efficacy of Acalabrutinib in a Mouse Model of Chronic Lymphocytic Leukemia (CLL)
| Model | Treatment | Outcome | Result | Reference |
| TCL1 Adoptive Transfer | Acalabrutinib vs. Vehicle | Median Overall Survival | 81 days vs. 59 days | [11] |
Note: While this data is from a cancer model, it demonstrates the in vivo bioactivity and on-target efficacy of Acalabrutinib.
Mandatory Visualizations
Caption: BTK signaling pathway in microglia and its inhibition by Acalabrutinib.
Caption: In vitro workflow for assessing Acalabrutinib's anti-inflammatory effects.
Experimental Protocols
Protocol 1: In Vitro Microglia Activation Assay
This protocol details the steps to assess the effect of Acalabrutinib on lipopolysaccharide (LPS)-induced inflammation in a microglial cell line (e.g., BV-2).
Materials:
-
BV-2 microglial cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Acalabrutinib (ACP-196)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA (e.g., TNF-α, IL-6 kits)
-
Reagents for Western Blotting (lysis buffer, primary and secondary antibodies for p-BTK, total BTK, Iba1, and a loading control like β-actin)
-
Reagents for cell viability assay (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Plate BV-2 cells in appropriate culture plates (e.g., 24-well plate for ELISA, 6-well plate for Western Blot) at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Acalabrutinib Pre-treatment: Prepare stock solutions of Acalabrutinib in DMSO and then dilute to final working concentrations in serum-free DMEM. Remove the culture medium from the cells, wash once with PBS, and add the medium containing Acalabrutinib or vehicle (DMSO) control. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period. A 24-hour incubation is typical for measuring cytokine release into the supernatant. Shorter time points (e.g., 30-60 minutes) may be used for analyzing phosphorylation events like p-BTK.
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant for cytokine analysis via ELISA. Store at -80°C until use.
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
-
Analysis:
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.
-
Western Blot: Determine the protein levels of p-BTK, total BTK, and the microglial activation marker Iba1 in the cell lysates. Normalize to a loading control.
-
Cell Viability: In a parallel plate, assess the cytotoxicity of Acalabrutinib using an MTT or similar assay to ensure the observed effects are not due to cell death.
-
Protocol 2: In Vivo Mouse Model of Neuroinflammation
This protocol outlines a general procedure for evaluating Acalabrutinib in a systemic inflammation model that induces a neuroinflammatory response.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Acalabrutinib (ACP-196)
-
Vehicle solution (e.g., as recommended by the manufacturer, often a solution containing PEG, Tween 80, and water)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Equipment for tissue processing, immunohistochemistry, and qPCR.
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Acalabrutinib Administration: Administer Acalabrutinib orally (e.g., via gavage) at a predetermined dose (e.g., 10-25 mg/kg).[12] The vehicle is administered to the control group. Treatment can be initiated as a pre-treatment before the inflammatory insult.
-
Induction of Neuroinflammation: 1-2 hours after Acalabrutinib administration, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
-
Monitoring: Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice.
-
For Immunohistochemistry: Perfuse the animals transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA). Dissect the brains and post-fix them in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection before sectioning.
-
For qPCR/Western Blot: Perfuse with ice-cold PBS only. Rapidly dissect the brain region of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Analysis:
-
Immunohistochemistry: Use brain sections to stain for markers of microglial activation (Iba1, CD68) and astrogliosis (GFAP). Quantify the number and morphology of activated glial cells.
-
qPCR: Extract RNA from the brain tissue to quantify the mRNA expression levels of pro-inflammatory cytokines (Tnf, Il1b, Il6) and other relevant genes.
-
Western Blot: Extract protein to measure levels of inflammatory signaling proteins.
-
Conclusion
Acalabrutinib (ACP-196) is a valuable research tool for investigating the role of BTK in neuroinflammation. Its high selectivity allows for targeted inhibition of BTK, minimizing off-target effects that could confound experimental results.[1] The protocols and data presented here provide a framework for researchers to design and execute studies aimed at exploring the therapeutic potential of BTK inhibition in a range of neurological disorders characterized by a significant neuroinflammatory component.
References
- 1. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. Bruton’s tyrosine kinase inhibitors in brain diseases [accscience.com]
- 5. Acalabrutinib and Obinutuzumab for Chronic Lymphocytic Leukemia Complicated With Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Bruton's tyrosine kinase restricts neuroinflammation following intracerebral hemorrhage [thno.org]
- 7. Bruton's tyrosine kinase inhibition ameliorated neuroinflammation during chronic white matter ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Bruton's tyrosine kinase restricts neuroinflammation following intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ERB-196 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ERB-196, a selective estrogen receptor-β (ERβ) agonist, in in-vitro research settings. This document details suitable cell lines, experimental protocols, and expected outcomes for key assays, facilitating the investigation of this compound's therapeutic potential.
Introduction to this compound
This compound, also known as WAY-202196, is a nonsteroidal compound with high selectivity for estrogen receptor-β (ERβ) over ERα, exhibiting a 78-fold greater affinity for ERβ[1]. This selectivity makes it a valuable tool for elucidating the specific roles of ERβ in various physiological and pathological processes, including cancer. As ERβ activation has been linked to anti-proliferative and pro-apoptotic effects in certain cancer types, this compound serves as a critical agent for investigating these potential therapeutic avenues.
Suitable Cell Lines for this compound Experiments
The selection of an appropriate cell line is crucial for the successful investigation of this compound's effects. The primary requirement is the expression of ERβ. Based on a review of current literature, the following human cancer cell lines are recommended for their documented ERβ expression:
-
Breast Cancer:
-
T47D: Expresses both ERα and ERβ.
-
MCF-7: Expresses both ERα and ERβ.
-
MDA-MB-231: A triple-negative breast cancer cell line that expresses ERβ.
-
-
Ovarian Cancer:
-
SKOV3: Expresses both ERα and ERβ.
-
BG-1: An ovarian adenocarcinoma cell line expressing ERβ.
-
The relative expression levels of ERα and ERβ can vary between these cell lines, which may influence the observed effects of this compound. It is recommended to perform baseline characterization of ERβ expression in the chosen cell line prior to initiating experiments.
Data Presentation: Quantitative Analysis of this compound Activity
While specific IC50 values for this compound in the recommended cell lines are not extensively published, the following table provides a template for summarizing quantitative data from cell viability and receptor binding assays. Researchers should populate this table with their experimentally determined values.
| Cell Line | Assay Type | This compound Concentration Range | IC50 (µM) | Notes |
| T47D | Cell Viability (MTT/CellTiter-Glo) | 0.01 - 100 µM | User Determined | ERα/ERβ positive. |
| MCF-7 | Cell Viability (MTT/CellTiter-Glo) | 0.01 - 100 µM | User Determined | ERα/ERβ positive. |
| MDA-MB-231 | Cell Viability (MTT/CellTiter-Glo) | 0.01 - 100 µM | User Determined | ERβ positive, ERα negative. |
| SKOV3 | Cell Viability (MTT/CellTiter-Glo) | 0.01 - 100 µM | User Determined | ERα/ERβ positive. |
| - | Receptor Binding Assay (ERβ) | 0.001 - 10 µM | User Determined | Determine Ki or relative binding affinity. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing the recommended cell lines and treating them with this compound.
Materials:
-
Selected ERβ-positive cell line (e.g., T47D, MCF-7, MDA-MB-231, SKOV3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (WAY-202196)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Cell Culture:
-
Maintain the selected cell line in the recommended culture medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 70-80% confluency.
-
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Figure 1. Workflow for cell culture and this compound treatment.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Receptor Binding Assay
This protocol is a competitive binding assay to determine the affinity of this compound for ERβ.
Materials:
-
Recombinant human ERβ protein or nuclear extracts from ERβ-expressing cells
-
Radiolabeled estrogen (e.g., [³H]-Estradiol)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxylapatite slurry or filter plates
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the ERβ source, a fixed concentration of radiolabeled estrogen, and varying concentrations of unlabeled this compound (competitor).
-
Include control tubes with only the radiolabeled estrogen (total binding) and with an excess of unlabeled estradiol (B170435) (non-specific binding).
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand using either hydroxylapatite precipitation or filtration through glass fiber filter plates.
-
Wash the pellets or filters to remove unbound radioligand.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the binding affinity (Ki) can be calculated.
Western Blot Analysis for Downstream Signaling
This protocol is for assessing the effect of this compound on the activation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Figure 2. General workflow for Western Blot analysis.
Signaling Pathways Modulated by this compound
ERβ activation is known to influence several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the hypothesized signaling cascades that may be modulated by this compound. Experimental validation using the Western Blot protocol described above is necessary to confirm these effects in specific cell lines.
NF-κB Signaling Pathway
ERβ has been shown to interact with and inhibit the activity of the NF-κB transcription factor, a key regulator of inflammation and cell survival.
References
Application Notes and Protocols for Assessing Apoptosis Induced by ACP-196 (Acalabrutinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib (B560132), also known as ACP-196, is a second-generation, highly selective, and irreversible Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in various hematological cancers, such as chronic lymphocytic leukemia (CLL).[4] By inhibiting BTK, acalabrutinib disrupts these survival signals, leading to the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This document provides detailed application notes and protocols for assessing apoptosis induced by ACP-196 in a research setting.
Mechanism of Action: ACP-196-Induced Apoptosis
ACP-196 covalently binds to the Cys481 residue in the active site of BTK, leading to its irreversible inhibition.[2] This blockade of BTK activity interrupts downstream signaling pathways, including the ERK and AKT pathways, which are crucial for cell survival.[2] The inhibition of these pro-survival signals ultimately leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and the activation of the intrinsic apoptotic pathway.[1] This pathway is characterized by the cleavage of PARP and caspase-3, culminating in the systematic dismantling of the cell.[1]
Key Signaling Pathways in ACP-196 Induced Apoptosis
The induction of apoptosis by ACP-196 primarily involves the inhibition of the BCR signaling cascade, which in turn triggers the intrinsic apoptotic pathway.
Caption: Inhibition of the BCR signaling pathway by ACP-196.
The disruption of pro-survival signaling by ACP-196 leads to the activation of the intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis pathway activated by ACP-196.
Quantitative Data Summary
The following table summarizes quantitative data on the induction of apoptosis in Chronic Lymphocytic Leukemia (CLL) B cells by acalabrutinib (ACP-196) as measured by the percentage of cells with cleaved PARP.
| Treatment Group | Concentration (µM) | Percentage of Cleaved PARP+ Cells (Mean ± SD) |
| Control | 0 | Baseline |
| Acalabrutinib (ACP-196) | 1 | Statistically significant increase (P<0.05) |
| Acalabrutinib (ACP-196) | 10 | Statistically significant increase (P<0.05) |
| Ibrutinib (Control) | 1 | Statistically significant increase (P<0.05) |
| Ibrutinib (Control) | 10 | Statistically significant increase (P<0.05) |
Data is based on in vitro studies on CLL B cells after 48 hours of treatment. The exact percentages can vary between patient samples.[1]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Cleaved PARP Staining and Flow Cytometry
This protocol is designed to quantify the percentage of apoptotic cells by detecting the presence of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.
Materials:
-
ACP-196 (Acalabrutinib)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Anti-cleaved PARP antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Anti-CD19 antibody conjugated to a different fluorophore (e.g., FITC) for B-cell identification
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate Chronic Lymphocytic Leukemia (CLL) B cells at a desired density (e.g., 1 x 10^6 cells/mL) in appropriate cell culture plates.
-
Treat the cells with increasing concentrations of ACP-196 (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them twice with cold PBS by centrifugation.
-
Stain the cells with a fluorescently conjugated anti-CD19 antibody to identify the B-cell population.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's instructions.
-
Incubate the permeabilized cells with a fluorescently conjugated anti-cleaved PARP antibody.[1]
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD19-positive cell population.
-
Within the CD19-positive gate, quantify the percentage of cells that are positive for cleaved PARP.[1]
-
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Materials:
-
ACP-196 (Acalabrutinib)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described in Protocol 1.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately after incubation.
-
Differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing ACP-196 induced apoptosis.
Caption: General workflow for assessing apoptosis induced by ACP-196.
References
- 1. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of ERB-196 for Cellular Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of ERB-196, a selective estrogen receptor β (ERβ) agonist, for in vitro cellular assays. Accurate determination of the optimal concentration is critical for obtaining reliable and reproducible experimental results. This document outlines the mechanism of action of this compound, detailed protocols for dose-response studies, and methods for assessing cell viability.
Introduction to this compound
This compound is a synthetic, non-steroidal compound that acts as a selective agonist for the estrogen receptor β (ERβ), a ligand-activated transcription factor.[1][2] Upon binding, this compound induces a conformational change in the ERβ receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the ERβ-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2] The cellular response to this compound is dependent on the cell type, the expression level of ERβ, and the specific gene network regulated by ERβ in that cellular context.
Mechanism of Action: ERβ Signaling Pathway
The binding of this compound to ERβ initiates a signaling cascade that can influence various cellular processes, including proliferation, apoptosis, and differentiation. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of this compound.
Determining Optimal Concentration: Experimental Workflow
The determination of the optimal this compound concentration for a specific cell line and experimental endpoint is a multi-step process. A general workflow is presented below.
Caption: General experimental workflow.
Data Presentation: Example Dose-Response Data
While specific IC50 values for this compound are not extensively published across a wide range of cell lines, studies on other selective ERβ agonists provide a starting point for concentration ranges. For instance, ERβ agonists have shown effects on cell proliferation in the nanomolar to low micromolar range.[3][4] Researchers should empirically determine the optimal concentration for their specific cell line.
Table 1: Example Concentration Ranges of ERβ Agonists from Literature
| Compound | Cell Line | Observed Effect | Effective Concentration Range | Reference |
| ERB-041 | OVCAR-3 | Decreased Proliferation | 10 nM | [3] |
| WAY200070 | OAW-42 | Decreased Proliferation | 10 nM | [3] |
| OSU-ERb-12 | T47D (Breast Cancer) | Cytotoxicity | 0.03 µM (30 nM) | [4] |
| LY500307 | T47D (Breast Cancer) | Cytotoxicity | 0.01 µM (10 nM) | [4] |
Table 2: Hypothetical Dose-Response Data for this compound
(Note: This is example data and should be replaced with experimental results.)
| This compound Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 85.3 | 6.1 |
| 50 | 62.1 | 5.5 |
| 100 | 49.8 | 4.9 |
| 500 | 25.7 | 3.8 |
| 1000 | 15.2 | 2.5 |
| 10000 | 5.1 | 1.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dose-Response and Cell Viability Assay (MTT Assay)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as an example. Other viability assays like XTT, WST-1, or ATP-based assays (e.g., CellTiter-Glo®) can also be used.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A common starting range is a log or half-log dilution series (e.g., 1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Conclusion
The protocols and guidelines presented here provide a systematic approach for researchers to determine the optimal concentration of this compound for their specific cellular models and experimental questions. By carefully performing dose-response studies and utilizing appropriate cell viability assays, scientists can ensure the generation of robust and meaningful data in their investigations of ERβ signaling and its therapeutic potential.
References
Application Notes and Protocols: ERB-196 in Combination with Other Therapeutics
Note to the Reader: Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding a compound designated as "ERB-196" in the context of combination therapies. The search did identify other similarly named compounds, such as the BTK inhibitor ACP-196 (Acalabrutinib) and the PKC inhibitor IDE196 (Darovasertib), as well as other estrogen receptor beta (ERβ) agonists like ERB-041. However, no data on the preclinical or clinical use of a compound specifically named this compound, alone or in combination with other therapeutics, could be retrieved.
The following sections are therefore based on the therapeutic principles of combining ERβ agonists with other agents, drawing on data from studies of representative ERβ agonists. This information is provided for illustrative purposes and to guide potential future research, should this compound be a designated ERβ agonist.
Introduction: The Rationale for ERβ Agonism in Combination Therapy
Estrogen Receptor Beta (ERβ) is one of two main types of estrogen receptors and is expressed in various tissues, including a significant subset of breast cancers. Unlike Estrogen Receptor Alpha (ERα), which is a primary driver of proliferation in ER-positive breast cancer, ERβ activation has been shown in preclinical models to have anti-proliferative and pro-apoptotic effects. This opposing role of ERβ makes it an attractive target for therapeutic intervention, particularly in combination with agents that block ERα signaling or target other cancer-driving pathways.
The hypothetical combination of an ERβ agonist like this compound with other therapeutics would aim to achieve synergistic anti-tumor effects by:
-
Enhancing the efficacy of existing endocrine therapies: In ERα-positive breast cancers, combining an ERβ agonist with an ERα antagonist (like tamoxifen (B1202) or fulvestrant) could create a more comprehensive blockade of estrogen signaling, potentially overcoming resistance mechanisms.
-
Targeting distinct and complementary signaling pathways: Combining an ERβ agonist with inhibitors of key oncogenic pathways, such as CDK4/6 inhibitors or PI3K inhibitors, could lead to a multi-pronged attack on cancer cell proliferation and survival.
Hypothetical Combination Study: ERβ Agonist with Tamoxifen in ERα+/ERβ+ Breast Cancer
This section outlines a hypothetical study based on published research on other ERβ agonists in combination with tamoxifen.
Data Presentation
The following table summarizes hypothetical quantitative data from in vitro studies on the combination of an ERβ agonist and tamoxifen in ERα+/ERβ+ breast cancer cell lines (e.g., MCF-7, T-47D).
| Cell Line | Treatment | Concentration (nM) | Growth Inhibition (%) | Combination Index (CI) |
| MCF-7 | ERβ Agonist (e.g., ERB-041) | 10 | 5 | N/A |
| Tamoxifen | 1000 | 40 | N/A | |
| ERβ Agonist + Tamoxifen | 10 + 1000 | 65 | < 1 (Synergistic) | |
| T-47D | ERβ Agonist (e.g., WAY-200070) | 10 | 8 | N/A |
| Tamoxifen | 1000 | 35 | N/A | |
| ERβ Agonist + Tamoxifen | 10 + 1000 | 60 | < 1 (Synergistic) |
Note: This data is illustrative and based on findings from studies on ERB-041 and WAY-200070, as no data for this compound is available.
Experimental Protocols
1. Cell Culture and Proliferation Assay
-
Cell Lines: MCF-7 and T-47D human breast cancer cell lines (ERα+/ERβ+).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Proliferation Assay (MTS Assay):
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
The following day, replace the medium with a medium containing the test compounds (ERβ agonist, tamoxifen, or the combination) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 5 days.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis for Protein Expression
-
Objective: To assess the effect of the combination treatment on the expression of key proteins involved in cell cycle and apoptosis.
-
Procedure:
-
Treat cells with the ERβ agonist, tamoxifen, or the combination for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, p21, Bcl-2, BAX, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Signaling Pathways and Workflows
Below are diagrams representing the hypothetical signaling pathway and experimental workflow.
Caption: Hypothetical signaling pathway of ERβ agonism in combination with an ERα antagonist.
Caption: General experimental workflow for in vitro combination studies.
Conclusion and Future Directions
While no specific data for this compound in combination therapies currently exists in the public domain, the established role of ERβ as a tumor suppressor in certain contexts provides a strong rationale for its investigation as a therapeutic target. The hypothetical framework presented here, based on studies of other ERβ agonists, suggests that combining an ERβ agonist with standard-of-care agents like tamoxifen could be a promising strategy for ER-positive breast cancer. Further preclinical studies are warranted to identify and characterize novel ERβ agonists like this compound and to evaluate their efficacy and safety in combination with a range of other anti-cancer therapeutics. Future research should focus on identifying predictive biomarkers for response to ERβ-targeted therapies to enable patient stratification and personalized treatment approaches.
Troubleshooting & Optimization
ERB-196 Technical Support Center: Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ERB-196 in aqueous media. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound, also known as WAY-202196, is a synthetic, nonsteroidal, and highly selective agonist for the Estrogen Receptor β (ERβ).[1][2] It possesses a 78-fold selectivity for ERβ over ERα.[2] Its chemical formula is C₁₇H₁₀FNO₂ and it has a molecular weight of 279.27 g/mol .[1][2]
Q2: What is the known solubility of this compound? this compound is readily soluble in Dimethyl Sulfoxide (DMSO), with reported solubility up to 10 mM.[3] However, like many small molecule agonists, it is characterized by poor solubility in aqueous media. Specific quantitative solubility data in aqueous buffers such as PBS or cell culture media is not readily available in public literature. Researchers should assume very low intrinsic aqueous solubility.
Q3: Why is the final concentration of DMSO important in my experiment? While DMSO is an excellent solvent for compounds like this compound, it can have cytotoxic effects on cells, typically at concentrations above 0.5%. It is crucial to keep the final DMSO concentration in your aqueous working solution as low as possible and consistent across all experiments, including vehicle controls.
Solubility Data
The following table summarizes the known physicochemical and solubility properties of this compound.
| Property | Data |
| IUPAC Name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile |
| Alternative Names | WAY-202196 |
| Molecular Formula | C₁₇H₁₀FNO₂ |
| Molecular Weight | 279.27 g/mol |
| Solubility in DMSO | 10 mM |
| Aqueous Solubility | Data not publicly available (presumed to be very low) |
Troubleshooting Guide: Precipitation Issues
This guide addresses the most common issue encountered when preparing aqueous solutions of this compound: precipitation upon dilution of the DMSO stock.
Q: My this compound precipitated when I added the DMSO stock to my aqueous buffer. What happened and how can I fix it?
A: This phenomenon, known as "solvent-shifting precipitation," is expected for hydrophobic compounds like this compound. The compound is soluble in the organic solvent DMSO but crashes out when rapidly introduced to the highly polar aqueous environment.
Here are the primary causes and solutions:
-
Cause 1: Improper Mixing Technique. Rapidly adding buffer to the DMSO stock (or vice versa) creates localized areas of high supersaturation, causing immediate precipitation.
-
Solution: Reverse Dilution. The most effective technique is to add the small volume of your concentrated DMSO stock dropwise into the full volume of your aqueous buffer while the buffer is being gently vortexed or stirred. This ensures the DMSO is dispersed quickly, preventing the compound from aggregating.
-
-
Cause 2: Final Concentration Exceeds Kinetic Solubility. The desired final concentration of this compound in your aqueous medium may be higher than its maximum achievable solubility in that specific solution (the kinetic solubility limit).
-
Solution 1: Lower the Final Concentration. Attempt the experiment with a lower final concentration of this compound.
-
Solution 2: Determine the Kinetic Solubility. Before conducting your main experiment, perform a kinetic solubility test to determine the maximum concentration of this compound your specific buffer can maintain. A protocol for this is provided below.
-
-
Cause 3: Final DMSO Concentration is Too Low. While minimizing DMSO is important, a certain minimal amount can help maintain the compound's solubility.
-
Solution: Maintain an Appropriate DMSO Level. Aim for a final DMSO concentration between 0.1% and 0.5%. This range is generally well-tolerated by most cell lines and can aid in solubility. Always include a vehicle control with the identical final DMSO concentration.
-
-
Cause 4: Poor Quality or "Wet" DMSO. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination in your DMSO stock can lower its solvating power and lead to precipitation issues.
-
Solution: Use High-Quality, Anhydrous DMSO. Use fresh, anhydrous (or low-water content) DMSO to prepare your stock solutions. Store it in small, tightly sealed aliquots to prevent water absorption.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol details the recommended "reverse dilution" method to prepare an aqueous working solution of this compound from a DMSO stock for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).
-
Ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Store this stock solution in small, tightly sealed aliquots at -20°C or -80°C.
-
-
Perform Serial Dilution (if necessary):
-
If a very low final concentration is required, it may be necessary to first perform an intermediate dilution of the 10 mM stock in pure DMSO.
-
-
Prepare the Final Aqueous Working Solution (Reverse Dilution):
-
Calculate the volumes needed. For example, to make 1 mL of a 10 µM solution with 0.1% DMSO from a 10 mM stock:
-
Volume of 10 mM this compound stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL.
-
Volume of aqueous buffer = 1 mL - 1 µL = 999 µL.
-
-
Dispense the final volume of the aqueous buffer (999 µL) into a sterile tube.
-
Begin gently vortexing the tube containing the aqueous buffer.
-
While the buffer is mixing, slowly add the calculated volume of the this compound DMSO stock (1 µL) dropwise into the buffer.
-
Continue vortexing for another 10-15 seconds to ensure homogeneity.
-
-
Final Steps:
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately to minimize the risk of the compound falling out of solution over time.
-
Visualizations
Workflow for Preparing Aqueous Solutions
Caption: A recommended workflow for preparing aqueous solutions of this compound from a DMSO stock.
Classical ERβ Signaling Pathway
Caption: The classical genomic signaling pathway initiated by this compound binding to Estrogen Receptor β.
References
ERB-196 In Vitro Treatment Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vitro treatment duration of ERB-196, a selective Estrogen Receptor β (ERβ) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor. Upon binding, the this compound/ERβ complex translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, influencing various cellular processes. ERβ activation can also trigger non-genomic signaling pathways by interacting with cytoplasmic proteins.[1][2][3][4]
Q2: What is a typical starting concentration range for this compound in vitro?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line and endpoint. A common starting point for selective ERβ agonists is from 10⁻¹² M to 10⁻⁶ M. Pilot studies are crucial to narrow down the effective concentration range.
Q3: How long should I treat my cells with this compound?
A3: Treatment duration is highly dependent on the experimental endpoint. For signaling pathway activation studies (e.g., phosphorylation events), short-term incubations (minutes to hours) may be sufficient. For assays measuring changes in gene expression, cell viability, or proliferation, longer-term treatments of 24, 48, or 72 hours are common.[5] Some studies with other ERβ agonists have extended treatment up to 7 days for endpoints like colony formation.[6] A time-course experiment is the best approach to determine the optimal duration for your specific assay.
Q4: Which cell lines are appropriate for this compound studies?
A4: The choice of cell line is critical and should be based on the expression of ERβ. It is essential to confirm ERβ expression in your selected cell line using methods like qPCR or Western blot. Cell lines known to express ERβ, such as certain ovarian (e.g., ES2, SKOV3) or breast cancer cell lines (e.g., T47D), have been used in studies with other ERβ agonists.[5][6]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound, like other small molecules, is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM). To avoid cytotoxicity, the final concentration of the solvent in the cell culture medium should be kept low, typically below 0.1%. It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cellular response to this compound treatment. | 1. Low or absent ERβ expression in the cell line. 2. Degraded this compound compound. 3. Suboptimal this compound concentration or treatment duration. | 1. Verify ERβ expression via qPCR or Western blot. Consider using a positive control cell line with known ERβ expression. 2. Prepare a fresh stock solution of this compound. Minimize freeze-thaw cycles by using aliquots. 3. Perform a dose-response and time-course experiment to identify the optimal conditions. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. "Edge effects" in multi-well plates. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Signs of cytotoxicity in vehicle control wells. | 1. Solvent (e.g., DMSO) concentration is too high. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a solvent toxicity curve to determine this threshold. |
| Unexpected or off-target effects observed. | 1. This compound may have off-target effects at high concentrations. 2. The cell line may express other receptors that interact with this compound. | 1. Use the lowest effective concentration of this compound determined from your dose-response studies. 2. Review the literature for your cell line to understand its receptor expression profile. Consider using an ERβ antagonist as a negative control to confirm specificity. |
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability
This table illustrates how to present cell viability data from an MTT or similar assay after a 72-hour treatment with this compound.
| This compound Concentration (M) | Mean Absorbance (OD 570nm) | Standard Deviation | % Viability (Relative to Vehicle) |
| Vehicle (0.1% DMSO) | 1.25 | 0.08 | 100% |
| 1 x 10⁻¹² | 1.23 | 0.07 | 98.4% |
| 1 x 10⁻¹¹ | 1.20 | 0.09 | 96.0% |
| 1 x 10⁻¹⁰ | 1.12 | 0.06 | 89.6% |
| 1 x 10⁻⁹ | 0.98 | 0.05 | 78.4% |
| 1 x 10⁻⁸ | 0.75 | 0.04 | 60.0% |
| 1 x 10⁻⁷ | 0.52 | 0.03 | 41.6% |
| 1 x 10⁻⁶ | 0.31 | 0.02 | 24.8% |
Table 2: Example Time-Course Data for this compound on Target Gene Expression
This table shows an example of how to present qPCR data for a known ERβ target gene after treatment with 100 nM this compound.
| Treatment Duration (hours) | Fold Change in Gene Expression (Relative to Vehicle) | Standard Deviation |
| 0 | 1.0 | 0.12 |
| 6 | 2.5 | 0.31 |
| 12 | 4.8 | 0.55 |
| 24 | 8.2 | 0.98 |
| 48 | 6.5 | 0.76 |
| 72 | 4.1 | 0.49 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of an ERβ-expressing cell line.
Materials:
-
ERβ-expressing cell line
-
Complete culture medium
-
Hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum)
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium and allow them to adhere overnight.
-
Starvation: Replace the complete medium with hormone-depleted medium and incubate for 24 hours to reduce the influence of hormones in the serum.
-
Treatment: Prepare serial dilutions of this compound in hormone-depleted medium. A typical concentration range to test is 10⁻¹² M to 10⁻⁶ M. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%). Aspirate the starvation medium and add 100 µl of the treatment or control media to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Therapeutic utility of natural estrogen receptor beta agonists on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ERB-196 at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ERB-196, particularly at high doses. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic, nonsteroidal estrogen that acts as a highly selective agonist for Estrogen Receptor β (ERβ).[1] It has a 78-fold selectivity for ERβ over Estrogen Receptor α (ERα).[1] The primary, on-target effect of this compound is the activation of ERβ-mediated signaling pathways.
Q2: What are the known downstream effects of ERβ activation by an agonist like this compound?
Activation of ERβ is generally associated with anti-proliferative and anti-inflammatory effects, often opposing the actions of ERα. Key downstream effects include:
-
Inhibition of NF-κB signaling: ERβ activation can suppress the NF-κB pathway, which is a key regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]
-
Tumor suppression: In several cancer models, including prostate and breast cancer, ERβ activation has been shown to inhibit cell viability and migration, and to promote apoptosis.[2][3][4]
-
Modulation of gene expression: ERβ can act as a ligand-induced transcription factor, regulating the expression of genes involved in cell cycle and apoptosis. It can have repressive effects on genes like cyclin D1, which is involved in cell proliferation.[5]
Q3: What are the potential off-target effects of this compound at high doses?
While specific preclinical or clinical data on the off-target effects of high doses of this compound are not extensively available in the public domain due to the discontinuation of its development, potential off-target effects can be inferred from the known functions of ERβ and the principle of exaggerated pharmacology. High concentrations of this compound may lead to:
-
Imbalance in Estrogen Signaling: Excessive activation of ERβ relative to ERα could disrupt the physiological balance of estrogen signaling, which is crucial for cellular homeostasis.
-
Unintended Anti-proliferative Effects: While desirable in cancer cells, potent and sustained ERβ activation in normal tissues that rely on a balanced level of cellular proliferation for maintenance and repair could be detrimental.
-
Complex Inflammatory Responses: Although ERβ is generally anti-inflammatory, its overactivation could lead to complex and context-dependent effects on the immune system. For example, in certain models like endometrial cancer, ERβ activation has been linked to NLRP3 inflammasome activation.[6]
Q4: Are there any known interactions of this compound with other signaling pathways?
ERβ signaling is known to crosstalk with other pathways. For instance, ERβ activation can induce p38 MAPK activity, and in turn, p38 MAPK can enhance ERβ expression and activity, suggesting a potential for a positive feedback loop that could be exacerbated at high doses of an agonist.[6]
Troubleshooting Guide
| Observed Effect | Potential Cause (High-Dose this compound) | Suggested Troubleshooting/Investigation |
| Unexpected decrease in cell viability in non-cancerous cell lines | Exaggerated anti-proliferative effect due to excessive ERβ activation. | Perform dose-response curves to determine the EC50 and cytotoxic concentrations. Compare with cell lines known to be sensitive or resistant to ERβ-mediated apoptosis. |
| Altered expression of inflammatory markers not consistent with NF-κB inhibition | Context-dependent ERβ activity or activation of alternative inflammatory pathways. | Profile a broader range of cytokines and chemokines. Investigate other inflammatory signaling pathways, such as the MAPK pathway. |
| Changes in cell morphology or adhesion | ERβ-mediated effects on the cytoskeleton and cell adhesion molecules. | Analyze the expression of key cell adhesion molecules (e.g., E-cadherin) and cytoskeletal components. |
Experimental Protocols
Protocol 1: Assessing ERβ-Mediated Gene Expression using qRT-PCR
-
Cell Culture: Plate target cells (e.g., prostate cancer cell lines PC-3 or DU145) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers for known ERβ target genes (e.g., p21, c-myc) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Evaluating NF-κB Pathway Activation via Western Blot
-
Cell Culture and Treatment: Culture cells (e.g., PC-3 or DU145) and treat with this compound at various concentrations with or without an inflammatory stimulus like LPS (1 µg/mL) for a specified time (e.g., 6 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-p65, total p65, p-IκBα, and total IκBα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
Caption: this compound signaling pathway at high doses.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogen receptor β suppresses inflammation and the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor β suppresses inflammation and the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
Technical Support Center: ERB-196 Stability in Cell Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ERB-196, a selective estrogen receptor beta (ERβ) agonist, in cell culture medium. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in cell culture media?
A: The stability of a test compound like this compound in your experimental setup is crucial for the correct interpretation of its biological effects. If a compound degrades over the course of an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are essential to establish a reliable concentration-response relationship.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A: Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
pH: The typical pH of cell culture medium (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.
-
Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[1][2]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Additionally, cells themselves can metabolize the compound.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q3: How does this compound exert its biological effects, and how does stability impact this?
A: this compound is a selective estrogen receptor beta (ERβ) agonist.[3] Its mechanism of action involves binding to ERβ, which then typically forms a dimer and translocates to the nucleus to regulate the transcription of target genes.[4][5] This process influences cellular functions like proliferation, differentiation, and apoptosis.[6] If this compound is unstable in the culture medium, its reduced concentration will lead to decreased receptor activation and a diminished biological response.
Illustrative Stability Data
Since specific stability data for this compound is not publicly available, the following table provides representative data for a hypothetical ERβ agonist, "Compound-ERβ," in a common cell culture medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C.
| Time (Hours) | Concentration (µM) | % Remaining |
| 0 | 10.00 | 100.0 |
| 2 | 9.85 | 98.5 |
| 4 | 9.62 | 96.2 |
| 8 | 9.25 | 92.5 |
| 24 | 8.10 | 81.0 |
| 48 | 6.58 | 65.8 |
| Data is for illustrative purposes and based on typical degradation kinetics. |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.
-
Time-Course Incubation: Aliquot the spiked media into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the samples at 37°C in a humidified incubator.
-
Sample Collection: At each designated time point, collect the samples. The T=0 sample should be processed immediately after preparation.
-
Protein Precipitation (if serum is present): Add a threefold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.
-
Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity over time | Chemical degradation in media. | Perform a stability study by incubating this compound in cell-free media over a time course and analyze by HPLC or LC-MS/MS. |
| Cellular metabolism. | Incubate this compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites. | |
| Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware. | |
| Precipitation of this compound in media | Poor aqueous solubility. | Decrease the final working concentration. Optimize the dilution procedure by using pre-warmed media and a stepwise dilution approach. |
| Interaction with media components. | Test the compound's stability in a simpler, serum-free medium to identify potential interactions. | |
| High variability between replicates | Inconsistent sample handling. | Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes. |
| Incomplete solubilization of stock solution. | Visually inspect the stock solution for precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently. | |
| Analytical method variability. | Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy. |
Visualizations
References
- 1. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 4. Regulation of estrogen receptor beta activity and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reciprocal regulation of ERα and ERβ stability and activity by Diptoindonesin G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic utility of natural estrogen receptor beta agonists on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with ERB-196
A Note on ERB-196: Initial searches for "this compound" identified a discontinued (B1498344) estrogen receptor beta agonist (also known as WAY-202196). Given the context of ongoing research and troubleshooting, this support center will focus on the active clinical compound IDE196 (Darovasertib) , a protein kinase C (PKC) inhibitor, which is a more likely subject of current scientific inquiry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDE196 (Darovasertib).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IDE196 (Darovasertib)?
A1: Darovasertib is a potent and selective inhibitor of protein kinase C (PKC).[1][2] In uveal melanoma, activating mutations in GNAQ and GNA11 genes lead to the constitutive activation of the PKC signaling pathway, which promotes tumor cell proliferation and survival.[3][4][5] Darovasertib targets and inhibits PKC, thereby blocking this oncogenic signaling cascade.[2][3]
Q2: Which isoforms of PKC does Darovasertib inhibit?
A2: Darovasertib is a pan-PKC inhibitor, targeting both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms.[3] It has shown high selectivity across the kinome.[4][5]
Q3: What are the common applications of Darovasertib in research?
A3: Darovasertib is primarily investigated for the treatment of metastatic uveal melanoma.[3] In a research setting, it is used to study the effects of PKC inhibition on cell signaling, proliferation, and apoptosis in cancer cell lines with GNAQ/GNA11 mutations. It is also used in in vivo models to assess its anti-tumor efficacy.
Q4: What is the recommended solvent and storage condition for Darovasertib?
A4: For in vitro experiments, Darovasertib is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, the formulation may vary. Always refer to the manufacturer's datasheet for specific solubility and storage instructions. Stock solutions should be stored at -20°C or -80°C to prevent degradation.
Troubleshooting Inconsistent Results with IDE196 (Darovasertib)
This guide addresses common issues that may lead to inconsistent experimental results with Darovasertib.
In Vitro Cell-Based Assays
Q5: We are observing high variability in our cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo®). What are the potential causes and solutions?
A5: High variability in cell viability assays is a common issue.[6][7] Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Inconsistent Drug Concentration | Prepare fresh serial dilutions of Darovasertib for each experiment. Ensure thorough mixing of the stock solution and dilutions. Use a calibrated pipette. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Assay Incubation Time | Optimize the incubation time for both the drug treatment and the assay reagent. Short incubation times may not be sufficient to observe a significant effect, while long incubations can lead to nutrient depletion and cell death in control wells. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells. A final concentration of <0.5% is generally recommended. |
| Cell Line Health | Use cells from a consistent passage number. Regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment. |
Q6: The IC50 value for Darovasertib in our hands is different from published values. Why might this be?
A6: Discrepancies in IC50 values can arise from several factors:
| Potential Cause | Troubleshooting Steps |
| Cell Line Differences | Cell lines from different sources or at different passage numbers can have genetic drift, leading to altered sensitivity. Use authenticated cell lines from a reputable source. |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Ensure you are using a comparable assay to the one in the literature. |
| Experimental Conditions | Differences in cell seeding density, serum concentration in the media, and assay duration can all influence the apparent IC50. Standardize these parameters. |
| ATP Concentration (for in vitro kinase assays) | For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration used in the assay.[8] |
Q7: We are not seeing the expected downstream signaling changes (e.g., decreased phosphorylation of MARCKS or ERK) via Western blot after Darovasertib treatment. What should we check?
A7: This could be due to issues with the drug treatment or the Western blotting protocol.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for observing signaling changes. |
| Poor Antibody Quality | Use a validated antibody for your target protein. Check the manufacturer's datasheet for recommended applications and dilutions. |
| Protein Degradation | Prepare cell lysates with protease and phosphatase inhibitors. Keep samples on ice and process them quickly. |
| Inefficient Protein Transfer | Verify protein transfer by staining the membrane with Ponceau S. Optimize transfer conditions (time, voltage) for your protein of interest. |
| General Western Blotting Issues | Refer to comprehensive Western blot troubleshooting guides for issues like high background, weak signal, or non-specific bands.[9][10][11][12] |
In Vivo Experiments
Q8: We are observing high variability in tumor growth in our in vivo models treated with Darovasertib. What could be the cause?
A8: In vivo experiments are inherently more variable than in vitro assays.[13][14][15]
| Potential Cause | Troubleshooting Steps |
| Tumor Implantation Technique | Ensure consistent cell number, injection volume, and injection site for tumor implantation. |
| Animal Health and Husbandry | House animals in a consistent environment (temperature, light cycle, diet). Monitor for any signs of illness. |
| Drug Formulation and Administration | Ensure the drug is properly formulated and administered consistently (e.g., correct volume, route of administration). |
| Tumor Measurement | Use a consistent method for tumor measurement (e.g., calipers, imaging). Have the same person measure the tumors throughout the study to reduce inter-operator variability.[13][14] |
| Small Sample Size | Increase the number of animals per group to increase statistical power. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (PKCα) | 1.9 nM | In vitro kinase assay | [1] |
| IC50 (PKCθ) | 0.4 nM | In vitro kinase assay | [1] |
| IC50 (GSK3β) | 3.1 µM | In vitro kinase assay | [1] |
Detailed Experimental Protocol: Cell Viability Assay
This protocol provides a general framework for assessing the effect of Darovasertib on the viability of uveal melanoma cells using a resazurin-based assay.
-
Cell Seeding:
-
Harvest uveal melanoma cells (e.g., OMM2.5) in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of Darovasertib in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the medium from the cells and add 100 µL of the drug dilutions or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin (B115843) Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin but no cells).
-
Normalize the fluorescence of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: GNAQ/GNA11-PKC signaling pathway and the inhibitory action of Darovasertib (IDE196).
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncodaily.com [oncodaily.com]
- 3. Frontiers | Darovasertib, a novel treatment for metastatic uveal melanoma [frontiersin.org]
- 4. Discovery of Darovasertib (NVP-LXS196), a Pan-PKC Inhibitor for the Treatment of Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. In Silico Modeling Demonstrates that User Variability During Tumor Measurement Can Affect In Vivo Therapeutic Efficacy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
ERB-196 Cytotoxicity Assessment in Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of ERB-196, a selective estrogen receptor beta (ERβ) agonist, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as WAY-202196) is a selective agonist for Estrogen Receptor Beta (ERβ), a nuclear receptor that acts as a transcription factor. Upon binding to this compound, ERβ forms dimers and translocates to the nucleus where it modulates the expression of target genes. In many cancer cell lines, activation of ERβ by agonists has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death), suggesting its potential as an anti-cancer agent. ERβ is considered a tumor suppressor in several types of cancer.
Q2: In which cancer cell lines is this compound expected to be cytotoxic?
This compound is expected to exhibit cytotoxic or anti-proliferative effects in cancer cell lines that express ERβ. This includes certain types of breast cancer, prostate cancer, and potentially other malignancies where ERβ expression is significant. The cytotoxic efficacy of ERβ agonists has been observed in both hormone-sensitive and therapy-resistant cancer cell lines.
Q3: What are the typical IC50 values for this compound in cancer cell lines?
Specific IC50 values for this compound are not widely available in publicly accessible databases. However, studies on other selective ERβ agonists, such as OSU-ERb-12 and LY500307, provide an indication of the potential cytotoxic potency. The following table summarizes the IC50 values for these related compounds in various breast cancer cell lines.
Data Presentation
Table 1: IC50 Values of Selective ERβ Agonists in Breast Cancer Cell Lines
| Compound | Cell Line | Description | IC50 (µM) |
| OSU-ERb-12 | MCF7 | ERα+, Endocrine-sensitive | ~1.5 |
| T47D | ERα+, Endocrine-sensitive | ~2.0 | |
| Tamoxifen-resistant MCF7 | ERα+, Endocrine-resistant | ~1.8 | |
| Fulvestrant-resistant MCF7 | ERα+, Endocrine-resistant | ~1.7 | |
| Tamoxifen-resistant T47D | ERα+, Endocrine-resistant | ~2.2 | |
| Fulvestrant-resistant T47D | ERα+, Endocrine-resistant | ~2.5 | |
| LY500307 | MCF7 | ERα+, Endocrine-sensitive | ~3.0 |
| T47D | ERα+, Endocrine-sensitive | ~4.5 |
Note: This data is provided as a reference for the potential efficacy of selective ERβ agonists. Actual IC50 values for this compound should be determined experimentally for each cell line of interest.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Troubleshooting Guides
Issue 1: High variability in MTT assay results between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent cell clumping and ensure even distribution.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.
-
-
Possible Cause: Incomplete dissolution of formazan crystals.
-
Solution: Ensure complete mixing of the solubilization solution in each well. Pipette up and down gently to dissolve all crystals before reading the absorbance.
-
Issue 2: Low signal or no dose-dependent effect in the cytotoxicity assay.
-
Possible Cause: The cell line does not express sufficient levels of ERβ.
-
Solution: Verify the ERβ expression status of your cell line using techniques like Western blotting or qPCR. Select a cell line known to express ERβ.
-
-
Possible Cause: Insufficient incubation time with this compound.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a cytotoxic effect.
-
-
Possible Cause: this compound degradation.
-
Solution: Ensure proper storage of the this compound stock solution (aliquoted and stored at -20°C or -80°C). Prepare fresh dilutions for each experiment.
-
Issue 3: High background in the Annexin V/PI apoptosis assay.
-
Possible Cause: Excessive cell manipulation during harvesting.
-
Solution: Handle cells gently during trypsinization and centrifugation to minimize mechanical damage to the cell membrane, which can lead to false-positive PI staining.
-
-
Possible Cause: Delayed analysis after staining.
-
Solution: Analyze the stained cells on the flow cytometer as soon as possible (ideally within one hour) to avoid progression of apoptosis and secondary necrosis.
-
-
Possible Cause: Over-incubation with trypsin.
-
Solution: Minimize the incubation time with trypsin to detach the cells. Neutralize the trypsin with complete medium promptly.
-
Mandatory Visualization
This compound Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
ERβ-Mediated Apoptotic Signaling Pathway
Caption: ERβ-mediated apoptotic signaling pathway.
Technical Support Center: Controlling for ERα Activity in ERB-196 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for using ERB-196, a selective Estrogen Receptor β (ERβ) agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help ensure the specificity of experimental results by effectively controlling for off-target Estrogen Receptor α (ERα) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as WAY-202196, is a synthetic, nonsteroidal small molecule that acts as a selective agonist for Estrogen Receptor β (ERβ).[1] Its primary mechanism is to bind to and activate ERβ, a ligand-inducible transcription factor. Upon activation, ERβ can form homodimers (ERβ/ERβ) or heterodimers with ERα (ERα/ERβ) and bind to estrogen response elements (EREs) on DNA to regulate the transcription of target genes. It is important to note that ERα and ERβ can have distinct and sometimes opposing physiological roles.
Q2: How selective is this compound for ERβ over ERα?
A2: this compound exhibits significant selectivity for ERβ over ERα. Published data indicates that this compound has a 78- to 180-fold higher affinity for ERβ.[2] This selectivity is crucial for its use as a tool to investigate the specific biological functions of ERβ. However, at higher concentrations, the potential for off-target activation of ERα increases.
Q3: Why is it critical to control for ERα activity in my this compound experiments?
A3: Controlling for ERα activity is essential for several reasons:
-
Target Validation: To conclusively attribute an observed biological effect to the activation of ERβ, you must rule out the contribution of ERα.
-
Opposing Effects: ERα and ERβ can mediate opposing cellular functions. For example, in some breast cancer cell lines, ERα activation promotes proliferation, while ERβ activation can be anti-proliferative.[3][4] Uncontrolled ERα activity can therefore confound or mask the true effect of ERβ activation.
-
Concentration-Dependent Off-Target Effects: While this compound is ERβ-selective, this selectivity is not absolute. At higher concentrations, this compound can bind to and activate ERα, leading to misleading results.
-
Cellular Context: The relative expression levels of ERα and ERβ can vary significantly between different cell types and tissues. In cells with high levels of ERα, even a small degree of off-target activation can have a significant biological impact.
Q4: What are the essential positive and negative controls for an this compound experiment?
A4: A well-controlled experiment should include:
-
Vehicle Control: To establish a baseline and control for the effects of the solvent (e.g., DMSO).
-
This compound Treatment Group: The primary experimental group.
-
ERα-Selective Agonist (Positive Control for ERα activity): Use a compound like Propylpyrazoletriol (PPT) to specifically activate ERα and characterize the cellular response to ERα stimulation.
-
ERα Antagonist (Negative Control for ERα activity): Co-treatment of this compound with a specific ERα antagonist, such as MPP (Methyl-piperidino-pyrazole) or the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) (ICI 182,780), can demonstrate if the observed effect of this compound is ERα-dependent. If the effect persists in the presence of the ERα antagonist, it is likely mediated by ERβ.
-
ERβ Antagonist (Specificity Control): While less common, co-treatment with a selective ERβ antagonist like PHTPP can be used to show that the effect of this compound is indeed mediated by ERβ.
Troubleshooting Guide
Problem 1: I am observing a proliferative effect with this compound in my breast cancer cell line, which is contrary to the expected anti-proliferative role of ERβ.
-
Possible Cause: Off-target activation of ERα, especially if using a high concentration of this compound or if the cell line has high ERα expression.
-
Troubleshooting Steps:
-
Confirm ERα/ERβ Expression: Verify the relative protein levels of ERα and ERβ in your cell line using Western blotting.
-
Dose-Response Curve: Perform a dose-response experiment with this compound to determine the lowest effective concentration that elicits the desired ERβ-mediated response without causing proliferation.
-
Co-treatment with an ERα Antagonist: Treat cells with this compound in the presence and absence of a potent ERα antagonist (e.g., MPP or fulvestrant). If the proliferative effect is blocked by the antagonist, it indicates off-target ERα activation.
-
Use an ERα-Selective Agonist: Treat your cells with an ERα-selective agonist (e.g., PPT) to confirm that your cell line indeed proliferates in response to ERα activation.
-
Problem 2: My this compound treatment shows no effect in a cell line I expect to be ERβ-positive.
-
Possible Cause:
-
The cells may not express functional ERβ.
-
The concentration of this compound may be too low.
-
The experimental endpoint may not be regulated by ERβ in that specific cell type.
-
-
Troubleshooting Steps:
-
Validate ERβ Expression: Confirm the presence of ERβ protein by Western blot using a validated antibody. Be aware that many ERβ antibodies have shown poor specificity.
-
Dose-Response Experiment: Test a wider range of this compound concentrations.
-
Positive Control for ERβ Activity: Use a different, well-characterized ERβ agonist (e.g., DPN - Diarylpropionitrile) to see if a similar lack of effect is observed.
-
Functional Reporter Assay: Use a cell line transfected with an ERβ-responsive luciferase reporter construct to confirm that this compound is active in a controlled system.
-
Problem 3: I am seeing variability in my results between experiments.
-
Possible Cause:
-
Inconsistent cell culture conditions (e.g., passage number, cell density).
-
Degradation of this compound stock solution.
-
Variations in treatment times.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities.
-
Aliquot and Store this compound Properly: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
-
Precise Timing: Ensure consistent incubation times for all treatments.
-
Data Presentation
Table 1: Selectivity Profile of this compound and Control Compounds
| Compound | Target Receptor | Action | Reported Selectivity |
| This compound (WAY-202196) | ERβ | Agonist | 78- to 180-fold for ERβ over ERα |
| PPT (Propylpyrazoletriol) | ERα | Agonist | ~400-fold for ERα over ERβ |
| DPN (Diarylpropionitrile) | ERβ | Agonist | ~70-fold for ERβ over ERα |
| MPP (Methyl-piperidino-pyrazole) | ERα | Antagonist | High selectivity for ERα |
| Fulvestrant (ICI 182,780) | ERα | Antagonist/Degrader | High selectivity for ERα |
| PHTPP | ERβ | Antagonist | High selectivity for ERβ |
Note: Selectivity folds are approximate and can vary based on the assay system.
Experimental Protocols
Protocol 1: ERα/ERβ Transcriptional Activity (Luciferase Reporter Assay)
This assay quantitatively measures the ability of this compound to activate transcription through ERα or ERβ.
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line with low to no endogenous ER expression (e.g., HEK293, HeLa).
-
Co-transfect cells with:
-
An expression vector for either full-length human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) driving the expression of a luciferase gene (e.g., pERE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with phenol (B47542) red-free medium containing charcoal-stripped serum to remove any estrogenic compounds.
-
Treat cells with a dose range of this compound, vehicle control, an ERα-selective agonist (PPT), and/or an ERα antagonist (MPP).
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells.
-
Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize Firefly luciferase activity to Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 values.
-
Protocol 2: Cell Proliferation Assay (WST-1 or Crystal Violet)
This assay assesses the effect of this compound on the proliferation of ER-positive cells.
Methodology:
-
Cell Seeding:
-
Plate cells (e.g., MCF-7, which expresses both ERα and ERβ) in a 96-well plate in phenol red-free medium with charcoal-stripped serum.
-
Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a dose range of this compound, vehicle control, PPT, and co-treatments with MPP or fulvestrant.
-
-
Incubation:
-
Incubate for 3-5 days, or until a significant change in cell number is expected.
-
-
Quantification:
-
WST-1 Assay: Add WST-1 reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm.
-
Crystal Violet Assay: Fix the cells with methanol, stain with 0.5% crystal violet, wash, and then solubilize the dye with Sorenson's solution. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot cell viability against compound concentration.
-
Protocol 3: Western Blot for ERα Target Gene Expression
This method detects changes in the protein levels of known ERα downstream targets to assess off-target activity.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound, vehicle, and PPT for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against an ERα target protein (e.g., pS2/TFF1, Cyclin D1) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., β-actin, GAPDH) on the same membrane.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 3. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kb.osu.edu]
Technical Support Center: ERB-196 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ERB-196 as a vehicle control in in vivo studies. This resource offers troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a vehicle control?
A1: this compound, also known as WAY-202196, is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ).[1][2] It exhibits a 78-fold selectivity for ERβ over ERα.[1][2] In studies investigating the effects of ERβ-targeted therapies, a vehicle control is essential to distinguish the pharmacological effects of the vehicle from the therapeutic agent. This compound is used in this context to understand the baseline physiological responses mediated by ERβ activation.
Q2: What is the mechanism of action of this compound?
A2: As an ERβ agonist, this compound mimics the action of the natural ligand, 17β-estradiol, on ERβ. Upon binding, the this compound/ERβ complex can modulate gene expression through two main pathways: the genomic and non-genomic pathways. In the genomic pathway, the complex binds to Estrogen Response Elements (EREs) on DNA or interacts with other transcription factors to regulate the transcription of target genes. The non-genomic pathway involves the activation of intracellular signaling cascades, such as the MAPK and PI3K pathways, leading to more rapid cellular responses.[1][2]
Q3: What are the key considerations for preparing this compound for in vivo administration?
A3: this compound is a hydrophobic compound, and its solubility in aqueous solutions is limited. Therefore, a suitable vehicle is required for its administration in animal models. A common approach for hydrophobic compounds is to first dissolve them in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute the solution with a physiologically compatible vehicle, such as saline or corn oil. It is crucial to ensure that the final concentration of the organic solvent is minimized to avoid toxicity.
Q4: What is the known stability of this compound in solution?
A4: While specific stability data for this compound in various solvents is not extensively published, it is a common practice for compounds dissolved in DMSO to be stored at low temperatures (-20°C or -80°C) in small aliquots to prevent degradation from repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh solutions before each administration to ensure potency and consistency.
Data Presentation
Table 1: Comparative Binding Affinities of Selected ERβ Ligands
| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio | Reference |
| Estradiol | 100 | 100 | 1 | [3] |
| This compound (WAY-202196) | - | - | 78 | [1][2] |
| Diarylpropionitrile (DPN) | 0.023 | 6.25 | ~272 | [2] |
| 2c (Salicylaldoxime derivative) | 0.05 | 132 | 2640 | [3] |
| 2d (Salicylaldoxime derivative) | 0.07 | 87 | 1243 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection in Mice
This protocol provides a general guideline for the preparation of a hydrophobic compound like this compound for subcutaneous administration. Note: This is a general protocol and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles (26-27 gauge)
Procedure:
-
Stock Solution Preparation (10 mM):
-
In a sterile, light-protected microcentrifuge tube, weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 1 mg/kg dose in a 100 µL injection volume for a 25g mouse):
-
Calculation: For a 25g mouse, a 1 mg/kg dose requires 0.025 mg of this compound.
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Prepare a dilution of the stock solution in DMSO if necessary to achieve the desired final concentration.
-
In a sterile tube, prepare the final injection solution by diluting the this compound/DMSO solution with sterile saline. A common vehicle composition is 10% DMSO in saline. It is critical to ensure the final DMSO concentration is below a toxic level for the animals.
-
For the example above, you would need to calculate the volume of the stock solution to add to the saline to achieve 0.025 mg in a final volume of 100 µL.
-
Add the DMSO/ERB-196 solution to the saline slowly while vortexing to prevent precipitation.
-
-
Administration:
-
Use a new sterile syringe and needle for each animal.[4]
-
Restrain the mouse and lift the loose skin over the shoulders to form a "tent".
-
Insert the needle (bevel up) into the base of the tented skin.[4]
-
Aspirate briefly to ensure the needle is not in a blood vessel.[4]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound In Vivo Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the injection solution. | - The final concentration of DMSO is too low.- The solution was not prepared fresh.- The saline was added too quickly to the DMSO stock. | - Increase the final DMSO concentration, ensuring it remains within a non-toxic range for the animal model.- Always prepare the injection solution immediately before use.- Add the DMSO stock to the saline slowly while vortexing. |
| No observable biological effect at the expected dose. | - Degradation of this compound in the stock solution.- Incorrect dose calculation or administration.- The chosen animal model or endpoint is not responsive to ERβ activation. | - Prepare a fresh stock solution of this compound.- Double-check all calculations and ensure proper injection technique.- Review the literature to confirm the suitability of the model and endpoint for ERβ agonism. |
| Unexpected side effects or toxicity in the animals. | - The concentration of the vehicle (e.g., DMSO) is too high.- Off-target effects of this compound at high doses.- Contamination of the injection solution. | - Perform a dose-response study with the vehicle alone to determine its maximum tolerated dose.- Reduce the dose of this compound or consider a different ERβ agonist with a better safety profile.- Ensure sterile technique is used throughout the preparation and administration process. |
| High variability in experimental results. | - Inconsistent preparation of the this compound solution.- Variation in injection technique.- Biological variability within the animal cohort. | - Standardize the protocol for solution preparation and use fresh solutions for each experiment.- Ensure all personnel are properly trained in the injection technique.- Increase the number of animals per group to account for biological variability. |
Mandatory Visualizations
Caption: this compound Signaling Pathways.
Caption: In Vivo Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Interaction Proteomics Identifies ERbeta Association with Chromatin Repressive Complexes to Inhibit Cholesterol Biosynthesis and Exert An Oncosuppressive Role in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Technical Support Center: ERB-196 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving ERB-196.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as WAY-202196, is a synthetic, nonsteroidal, and highly selective agonist for the Estrogen Receptor β (ERβ).[1] It possesses a 78-fold greater selectivity for ERβ over Estrogen Receptor α (ERα).[1] Its mechanism of action involves binding to ERβ, which then typically forms a dimer (either with another ERβ or an ERα molecule) and translocates to the cell nucleus.[2][3] This complex then binds to specific DNA sequences called Estrogen Response Elements (EREs) to regulate the transcription of target genes.[4][5][6] Activation of ERβ is often associated with anti-proliferative and pro-apoptotic effects, in contrast to the proliferative signals often mediated by ERα.[7]
Q2: What are the most common sources of variability in rodent studies using compounds like this compound?
Variability in rodent studies can stem from three main areas: the animals themselves, the environment, and the experimental procedures.[2][8][9][10] Key factors include genetic differences between animals, age, sex, diet, housing conditions (like cage density and enrichment), and inconsistencies in handling and procedures by the experimenter.[2] For behavioral studies specifically, factors like noise, time of day, and even scents from the handler can significantly impact results.[11][12]
Q3: We are observing high variability in our this compound treatment group. What should we investigate first?
High variability is a common challenge. A systematic approach is best. Start by reviewing your experimental procedures for consistency. Are all technicians following the exact same protocol for animal handling, dosing, and sample collection? Inconsistent oral gavage technique, for instance, can lead to significant differences in the amount of compound delivered.[10] Next, examine environmental factors. Were there any changes in the animal facility's light cycle, temperature, or noise levels? Finally, review your animal characteristics. Ensure that animals are sourced from a reliable vendor and are within a narrow age and weight range.
Q4: What is a suitable vehicle for administering this compound in vivo, and how can we address potential solubility issues?
This compound is reported to be soluble in DMSO (Dimethyl sulfoxide).[13] For in vivo studies, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it with a suitable vehicle like corn oil or a solution containing co-solvents such as PEG 400 and surfactants like Tween 80 to improve solubility and stability for administration. It is crucial to validate the formulation by ensuring the compound remains in solution and does not precipitate over the duration of the experiment. Always prepare formulations fresh daily if stability is a concern.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Standardize the oral gavage technique across all personnel. Ensure the correct volume is administered each time and that the gavage needle is properly placed.[10][14][15][16] Verify the concentration of this compound in your dosing solution. |
| Poor Bioavailability | Optimize the formulation. Test different vehicles or co-solvents to improve absorption. Consider factors like the animal's fasting state before dosing, as this can affect gastrointestinal absorption. |
| Compound Degradation | Confirm the purity and stability of your this compound supply. Prepare fresh dosing solutions daily and protect them from light and extreme temperatures if the compound is sensitive. |
| Metabolic Differences | Animal-to-animal variability in metabolism can be significant. Increasing the sample size per group can help mitigate the impact of individual metabolic differences. |
Issue 2: Unexpected Behavioral Changes or Stress Responses
| Potential Cause | Troubleshooting Step |
| Procedural Stress | Acclimate animals to handling and the dosing procedure for several days before the study begins.[12] Minimize noise and disturbances in the animal facility, especially during dosing and observation periods.[11] |
| Handler-Induced Variability | Ensure all handlers use the same gentle restraint and handling techniques. Avoid wearing strong perfumes or scented lotions, as rodents have a keen sense of smell.[11][12] |
| Environmental Stressors | Maintain a consistent light-dark cycle, temperature, and humidity. Avoid housing aggressive animals together, as social stress can impact physiological readouts. |
| Off-Target Effects | While this compound is highly selective for ERβ, consider the possibility of unexpected off-target effects at the dose used. A dose-response study can help clarify if the effects are dose-dependent. |
Quantitative Data Summary
Table 1: this compound Compound Specifications
| Property | Value | Reference |
| Alternative Name | WAY-202196 | [1][13] |
| Molecular Formula | C₁₇H₁₀FNO₂ | [13] |
| Molecular Weight | 279.27 g/mol | [13] |
| Target | Estrogen Receptor β (ERβ) | [13] |
| Selectivity | 78-fold for ERβ over ERα | [1] |
| Solubility | 10 mM in DMSO | [13] |
Table 2: Recommended Maximum Volumes for Oral Gavage in Mice
| Body Weight (grams) | Maximum Volume (mL) |
| 20 | 0.20 |
| 25 | 0.25 |
| 30 | 0.30 |
| 35 | 0.35 |
| Note: Based on the standard recommendation of 10 mL/kg. This volume should not be exceeded without specific justification and approval from the Institutional Animal Care and Use Committee (IACUC).[16] |
Experimental Protocols
Protocol: Preparation and Administration of this compound via Oral Gavage in Mice
This protocol provides a standardized method for the oral administration of this compound.
1. Materials:
-
This compound powder
-
DMSO
-
Vehicle (e.g., sterile corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved with a bulb tip for adult mice).[10][14]
-
1 mL syringes
2. Formulation Preparation (Example):
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Prepare a stock solution by dissolving this compound powder in 100% DMSO. For example, to create a 10 mg/mL stock.
-
On the day of dosing, vortex the stock solution to ensure it is fully dissolved.
-
Dilute the stock solution to the final desired concentration using the chosen vehicle (e.g., corn oil). For example, to achieve a 5% DMSO final concentration, add 50 µL of the stock solution to 950 µL of corn oil.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension/solution.
3. Administration Procedure:
-
Weigh each mouse to calculate the precise dosing volume (typically 10 mL/kg).[9][16]
-
Properly restrain the mouse by scruffing the neck to immobilize the head and extend the neck. This creates a straighter path to the esophagus.[9][10]
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[9][10]
-
Gently insert the gavage needle into the side of the mouth (diastema), advancing it along the upper palate toward the esophagus. The animal should swallow as the tube passes.[10]
-
Crucially, if any resistance is met, do not force the needle. Withdraw and attempt to reinsert. Forcing can cause perforation of the esophagus or trachea.[9]
-
Once the needle is inserted to the pre-measured depth, slowly administer the solution over 2-3 seconds.[14]
-
Gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reaction.[10][14]
Visualizations
Caption: this compound binds to ERβ, causing dimerization and nuclear translocation to regulate gene expression.
Caption: Standard workflow for an in vivo this compound study, from preparation to data analysis.
Caption: Key sources of variability in animal studies are grouped into three main categories.
Caption: A logical workflow to systematically troubleshoot sources of experimental variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor beta - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 4. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Estrogen - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Best Practices: Data Collection | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 13. This compound - tcsc0015571 - Taiclone [taiclone.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
ERB-196 degradation and storage conditions
Welcome to the technical support center for ERB-196 (also known as WAY-202196). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this selective estrogen receptor-β (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, nonsteroidal small molecule that acts as a highly selective agonist for the Estrogen Receptor β (ERβ).[1][2] Its primary mechanism of action is to bind to and activate ERβ, a nuclear receptor and transcription factor. Upon activation, ERβ can modulate the expression of target genes involved in various physiological processes. The signaling pathways influenced by ERβ activation can include the MAPK/ERK pathway.[3][4][5]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability and activity of this compound. Based on available data, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| Stock Solution | -80°C | Up to 6 months | Sealed, protect from moisture.[3] |
| -20°C | Up to 1 month | Sealed, protect from moisture.[3] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. A stock solution of 10 mM in DMSO has been reported.[6] For aqueous experiments, the DMSO stock solution should be further diluted in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the potential degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively published. However, based on its chemical structure, which includes a 2-phenylnaphthalene (B165426) core, phenolic hydroxyl groups, and a nitrile group, potential degradation routes can be inferred:
-
Oxidation of Phenolic Groups: Phenolic compounds can be susceptible to oxidation, especially at higher pH, which may lead to the formation of quinone-like structures.[4][7] This can be accelerated by exposure to air and light.
-
Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate.[4][5] This process is generally slow but can be a factor during long-term storage in aqueous solutions or under harsh pH conditions.
-
Photodegradation: The naphthalene (B1677914) ring system is known to be susceptible to photodegradation upon exposure to UV light.[8] Therefore, it is crucial to protect this compound solutions from light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Degraded this compound: Improper storage of powder or stock solutions. | Prepare fresh stock solutions from powder stored under recommended conditions. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation of this compound: Poor solubility in aqueous working solutions. | Visually inspect working solutions for any precipitate. Increase the final DMSO concentration slightly (while staying within cell-tolerated limits) or use a solubilizing agent if compatible with your assay. Prepare fresh working dilutions immediately before use. | |
| Incorrect concentration: Errors in dilution calculations. | Double-check all calculations for preparing stock and working solutions. Use calibrated pipettes. | |
| High background signal in cell-based assays | Solvent (DMSO) toxicity: Final DMSO concentration is too high. | Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically below 0.5%). Run a vehicle control with the same final DMSO concentration to assess its effect. |
| This compound cytotoxicity: The concentration of this compound used is toxic to the cells. | Perform a dose-response curve to determine the optimal, non-toxic working concentration range for your specific cell line. | |
| Variability between experiments | Inconsistent cell conditions: Differences in cell passage number, confluency, or health. | Use cells within a consistent and low passage number range. Ensure cells are in a logarithmic growth phase and have similar confluency at the time of treatment. |
| Instability of working solutions: Degradation of this compound in aqueous media over time. | Prepare fresh working dilutions of this compound for each experiment from a frozen stock. Avoid storing diluted aqueous solutions for extended periods. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or appropriate buffer
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Equilibrate the this compound powder vial and DMSO to room temperature. b. In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration. (Molecular Weight of this compound is 279.27 g/mol ). c. Vortex gently until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, perform a serial dilution of the stock solution with sterile cell culture medium to reach the desired final concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock. c. It is recommended to prepare the working solution fresh for each experiment. Do not store diluted aqueous solutions for extended periods.
Cell-Based Luciferase Reporter Assay for ERβ Activity
This protocol outlines a general procedure for assessing the activation of ERβ by this compound using a luciferase reporter gene assay. This assay typically uses a plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
Materials:
-
Cells expressing ERβ (e.g., transfected HEK293T or a relevant cancer cell line)
-
ERE-luciferase reporter plasmid
-
Transfection reagent
-
This compound working solutions
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation with Compound: Incubate the cells with this compound for a predetermined time (e.g., 6-24 hours) to induce luciferase expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[8][9][10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50.
Signaling Pathways and Workflows
Estrogen Receptor β (ERβ) Signaling Pathway
This compound, as an ERβ agonist, initiates signaling through the estrogen receptor beta. This can lead to the activation of downstream pathways, including the MAPK/ERK pathway, which influences gene transcription and subsequent cellular responses.
Caption: this compound activates ERβ, leading to downstream signaling and modulation of gene transcription.
Experimental Workflow for Troubleshooting Inconsistent Results
This workflow provides a logical sequence of steps to diagnose and resolve variability in experimental outcomes when using this compound.
Caption: A systematic workflow to identify and resolve sources of experimental variability with this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. med.upenn.edu [med.upenn.edu]
Technical Support Center: ERβ Expression Analysis for ERB-196 Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming Estrogen Receptor Beta (ERβ) expression in target cells prior to and during studies with the selective ERβ agonist, ERB-196.
Frequently Asked Questions (FAQs)
Q1: What is Estrogen Receptor Beta (ERβ)?
A1: Estrogen Receptor Beta (ERβ, also known as ESR2) is a nuclear receptor transcription factor that is activated by the hormone estrogen.[1] Upon activation, it can form dimers with itself (homodimers) or with Estrogen Receptor Alpha (ERα) (heterodimers) to regulate the transcription of target genes.[1] ERβ signaling is often associated with anti-proliferative and anti-inflammatory effects in various tissues and cancer cell lines.[1][2][3]
Q2: What is this compound?
A2: this compound (also known as WAY-202196) is a potent and selective agonist for Estrogen Receptor Beta (ERβ).[1][4] Its selectivity means it preferentially binds to and activates ERβ over ERα, making it a valuable tool for studying the specific functions of ERβ and as a potential therapeutic agent targeting ERβ-mediated pathways.[2][5]
Q3: Why is it critical to confirm ERβ expression before using this compound?
A3: The cellular response to this compound is entirely dependent on the presence of its target, the ERβ protein. Confirming ERβ expression is a critical first step to ensure that the target cells are appropriate for the planned experiment. Without ERβ, cells will be non-responsive to this compound, and any observed effects could be due to off-target mechanisms. Furthermore, the expression level of ERβ can influence the magnitude of the response.
Q4: What are the primary methods to confirm ERβ expression?
A4: ERβ expression can be confirmed at both the mRNA and protein levels. The most common techniques are:
-
Quantitative Real-Time PCR (qPCR): To measure the relative abundance of ESR2 (the gene encoding ERβ) messenger RNA (mRNA).[6][7]
-
Western Blotting: To detect the presence and size of the ERβ protein in cell lysates.[8]
-
Immunofluorescence (IF) / Immunocytochemistry (ICC): To visualize the subcellular localization of the ERβ protein within cells.[9]
-
Immunohistochemistry (IHC): To visualize ERβ protein expression and localization within tissue sections.[8][10]
Experimental Workflows and Signaling
The following diagrams illustrate the general experimental workflow for confirming ERβ expression and the simplified signaling pathway initiated by this compound.
Caption: General workflow for confirming ERβ expression at mRNA and protein levels.
Caption: Simplified signaling pathway of this compound activating the ERβ receptor.
Troubleshooting Guide 1: Quantitative PCR (qPCR)
Use qPCR to determine if the ESR2 gene is being transcribed into mRNA. This is often the first and most sensitive detection method.
Detailed qPCR Protocol
-
RNA Extraction: Isolate total RNA from target cells using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of Nuclease-Free Water
-
-
Thermal Cycling: Run the plate on a real-time PCR machine with a program similar to the one below (always optimize for your specific machine and primers)[11]:
-
Activation: 50°C for 2 min
-
Pre-soak/Denaturation: 95°C for 10 min
-
Cycling (40 cycles):
-
95°C for 15 sec (Denaturation)
-
60°C for 1 min (Annealing/Extension)
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[6]
-
-
Data Analysis: Analyze the results using the ΔΔCt method. Normalize the expression of ESR2 to a stable housekeeping gene (e.g., GAPDH, ACTB) and compare to a negative control cell line.
| Parameter | Recommendation |
| Target Gene (Human) | ESR2 (Estrogen Receptor 2) |
| NCBI Accession | NM_001437 |
| Forward Primer Example | 5'-ATGGAGTCTGGTCGTGTGAAGG-3'[11] |
| Reverse Primer Example | 5'-TAACACTTCCGAAGTCGGCAGG-3'[11] |
| Housekeeping Genes | GAPDH, ACTB, B2M |
qPCR Troubleshooting
| Question / Problem | Possible Cause & Solution |
| Why is there no amplification signal for ERβ? | 1. Low or No Expression: The target cells may not express ERβ. Use a positive control cell line known to express ERβ (e.g., some ovarian or prostate cancer lines) to validate your assay. 2. Poor RNA Quality: Ensure your RNA has a 260/280 ratio of ~2.0. Degraded RNA will lead to failed cDNA synthesis. 3. Inefficient cDNA Synthesis: Verify the efficiency of your reverse transcription step. |
| My melt curve shows multiple peaks. What does this mean? | 1. Primer-Dimers: This indicates non-specific amplification. Optimize primer concentration or redesign primers to be more specific. 2. Splice Variants: The ESR2 gene has multiple splice variants (ERβ1, ERβ2, ERβ5, etc.).[6] Your primers might be amplifying more than one variant. Design primers specific to the full-length, ligand-binding variant (ERβ1) if that is your target. |
| The Ct values for my target are very high (>35). Is this reliable? | 1. Very Low Expression: A high Ct value indicates a low level of target mRNA, which may not be biologically significant. 2. Assay Inefficiency: Check your qPCR efficiency with a standard curve. Poor efficiency can lead to artificially high Ct values. |
Troubleshooting Guide 2: Western Blotting
Use Western blotting to confirm the presence of ERβ protein and determine its approximate molecular weight.
Detailed Western Blot Protocol
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer, and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[12][13]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-ERβ primary antibody (see table below) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.
| Validated ERβ Antibodies | Target | Notes |
| PPG5/10 | Full-length ERβ (with ligand-binding domain) | Highly specific, validated for IHC and Western Blot.[8] |
| PPZ0506 | Total ERβ (detects full-length and some splice variants) | Validated for IHC and Western Blot in human, rat, and mouse.[8][10] |
Western Blot Troubleshooting
Caption: Troubleshooting flowchart for common Western blot issues.
| Question / Problem | Possible Cause & Solution |
| Why can't I detect an ERβ band? | 1. Antibody Specificity: Many commercially available ERβ antibodies lack specificity.[8][10] Use a well-validated antibody like PPG5/10 or PPZ0506. 2. Low Protein Abundance: ERβ may be expressed at low levels. Increase the amount of protein loaded on the gel (up to 50 µg) or enrich the nuclear fraction, as ERβ is a nuclear receptor. 3. Poor Protein Transfer: Small proteins can transfer through the membrane, while large ones may transfer inefficiently. Optimize transfer time and voltage. Check transfer with Ponceau S stain.[12][15] |
| I see multiple bands. Which one is ERβ? | 1. Splice Variants: The antibody may detect different ERβ isoforms, which have different molecular weights.[6][8] 2. Non-Specific Binding: The primary or secondary antibody may be cross-reacting with other proteins. Optimize antibody concentrations and increase washing stringency.[16] 3. Protein Degradation: Ensure protease inhibitors are always used during protein extraction. |
| The background on my blot is very high. | 1. Insufficient Blocking: Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk).[16] 2. Antibody Concentration Too High: Titrate both primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.[13][14] 3. Inadequate Washing: Increase the number and duration of washes after antibody incubations. |
Troubleshooting Guide 3: Immunohistochemistry (IHC) & Immunofluorescence (IF)
Use IHC (for tissues) or IF/ICC (for cells) to visualize the expression and subcellular localization of the ERβ protein. This provides spatial context that Western blotting cannot.
Detailed IF/ICC Protocol (for Adherent Cells)
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach desired confluency (e.g., 70%).
-
Fixation: Rinse cells briefly with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[17]
-
Washing: Wash the cells 3 times with PBS for 5 minutes each.
-
Permeabilization: If targeting a nuclear protein like ERβ, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[18] This step is crucial for allowing the antibody to enter the cell and nucleus.
-
Blocking: Block for 30-60 minutes with a blocking buffer (e.g., 1% BSA or 10% normal goat serum in PBST).[18]
-
Primary Antibody Incubation: Incubate coverslips with the primary ERβ antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash 3 times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[19]
-
Counterstaining & Mounting: Wash 3 times with PBS. Add a drop of mounting medium containing a nuclear counterstain like DAPI. Mount the coverslip onto a microscope slide and seal.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. ERβ should primarily show nuclear localization.
IHC/IF Troubleshooting
| Question / Problem | Possible Cause & Solution |
| Why is there no staining in my samples? | 1. Ineffective Antigen Retrieval (IHC): For formalin-fixed, paraffin-embedded tissues, the protein epitope may be masked. Strong heat-induced epitope retrieval (HIER) is often required for ERβ detection.[10][20][21] 2. Inadequate Permeabilization (IF): The antibody cannot reach the nuclear ERβ protein. Ensure the permeabilization step (e.g., with Triton X-100) is sufficient.[22] 3. Primary Antibody Not Suitable: Confirm the antibody is validated for IHC or IF applications.[22][23] Not all antibodies that work for Western Blot will work in these applications. |
| The staining is all over the cell (cytoplasmic), not just in the nucleus. | 1. Non-Specific Antibody Binding: Titrate the primary antibody to a higher dilution. 2. Fixation Artifacts: Over-fixation can sometimes cause proteins to be cross-linked in incorrect locations. Optimize fixation time. 3. True Biological Localization: While primarily nuclear, some ERβ has been reported in the cytoplasm.[1] However, strong, specific nuclear staining is the expected result for a functional receptor. |
| The background fluorescence/staining is too high. | 1. Insufficient Blocking: Use serum from the same species as the secondary antibody for blocking, and ensure the blocking step is at least 30 minutes.[18] 2. Endogenous Peroxidase Activity (IHC): If using an HRP-based detection system, quench endogenous peroxidases with 3% H₂O₂ before blocking.[21][24] 3. Secondary Antibody Cross-Reactivity: Run a "secondary only" control (omit the primary antibody) to check for non-specific binding of the secondary. If staining occurs, choose a different, pre-adsorbed secondary antibody.[21][23] |
References
- 1. Estrogen receptor beta - Wikipedia [en.wikipedia.org]
- 2. The unexpected science of estrogen receptor-β selective agonists: a new class of anti-inflammatory agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Estrogen - Wikipedia [en.wikipedia.org]
- 5. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time PCR: Detection of Oestrogen Receptor-Alpha and -Beta Isoforms and Variants in Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized immunohistochemical detection of estrogen receptor beta using two validated monoclonal antibodies confirms its expression in normal and malignant breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]
- 10. Immunohistochemical Detection of Estrogen Receptor-Beta (ERβ) with PPZ0506 Antibody in Murine Tissue: From Pitfalls to Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 17. arigobio.com [arigobio.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. usbio.net [usbio.net]
- 20. Immunohistochemistry protocol specific for Estrogen Receptor beta Antibody (NB200-305): Novus Biologicals [novusbio.com]
- 21. bma.ch [bma.ch]
- 22. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 23. origene.com [origene.com]
- 24. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Addressing Poor Cell Permeability of ERB-196
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with the cell permeability of ERB-196, a selective estrogen receptor-β (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: My in vitro cell-based assays with this compound are showing weaker than expected activity compared to its known IC50. Could poor cell permeability be the issue?
A1: Yes, a significant discrepancy between biochemical assay results and cell-based assay efficacy is often an indication of poor cell permeability.[1][2] High intracellular ATP concentrations can also compete with ATP-competitive inhibitors, but the primary suspect in such cases is often the compound's inability to efficiently cross the cell membrane and reach its intracellular target.[1]
Q2: What are the potential physicochemical properties of this compound that might contribute to its poor cell permeability?
A2: While specific experimental data on this compound's permeability is limited, we can infer potential issues based on general principles for small molecules. According to Lipinski's "Rule of 5," poor absorption or permeation is more likely if a compound has:
-
A molecular weight over 500 g/mol .
-
A calculated lipophilicity (cLogP) over 5.
-
More than 5 hydrogen bond donors (sum of OH and NH groups).
-
More than 10 hydrogen bond acceptors (sum of N and O atoms).[3]
This compound (Formula: C17H10FNO2, Molar Mass: 279.27 g/mol ) has a molecular weight well within the acceptable range.[4][5] However, the presence of hydroxyl and nitrile groups could influence its hydrogen bonding capacity and polarity, potentially impacting its ability to passively diffuse across the lipid bilayer of the cell membrane.
Q3: How can I experimentally assess the cell permeability of this compound in my specific cell line?
A3: Several in vitro methods can be used to measure cell permeability. Two common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for initial screening.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides insights into both passive diffusion and active transport mechanisms, including efflux by pumps like P-glycoprotein.[6][7]
Q4: What strategies can I employ to improve the cellular uptake of this compound in my experiments?
A4: Several strategies can be explored to enhance the intracellular concentration of this compound:
-
Chemical Modification:
-
Prodrug Approach: Masking polar functional groups (like hydroxyls) with lipophilic moieties can increase membrane permeability. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active this compound inside the cell.[8]
-
Structural Modifications: Minor structural changes, such as N- or O-alkylation, can increase lipophilicity and improve permeability. However, these modifications should be carefully evaluated to ensure they do not negatively impact the compound's binding affinity to ERβ.[9]
-
-
Formulation Strategies:
-
Use of Permeation Enhancers: Non-toxic and transient permeation enhancers can be used, though their effects can be cell-type dependent and may introduce experimental artifacts.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in liposomes or other nanoparticles can facilitate its entry into cells.[10]
-
-
Experimental Condition Optimization:
-
Co-incubation with Efflux Pump Inhibitors: If active efflux is suspected, co-incubation with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) can increase the intracellular concentration of this compound.[1]
-
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to poor cell permeability of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low potency of this compound in cellular assays compared to biochemical assays. | Poor cell permeability. | 1. Perform a permeability assay (PAMPA or Caco-2) to quantify the permeability of this compound. 2. Attempt to increase the intracellular concentration by increasing the dose in a dose-response experiment. Monitor for cytotoxicity. |
| High variability in experimental results between different cell lines. | Cell line-specific expression of transporters or efflux pumps. | 1. Measure the expression levels of common efflux pumps (e.g., P-glycoprotein) in your cell lines. 2. Test the effect of co-incubating this compound with an efflux pump inhibitor. An increase in potency would suggest that this compound is a substrate for that pump.[1] |
| This compound shows good permeability in PAMPA but poor activity in cellular assays. | This compound is a substrate for cellular efflux pumps. | Perform a bidirectional Caco-2 assay to determine the efflux ratio. A high efflux ratio indicates active transport out of the cell.[6] |
| Compound solubility issues during assay preparation. | Poor aqueous solubility of this compound. | This compound is reported to be soluble in DMSO (10 mM).[11] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[12] Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the filter plate.
-
Prepare Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Load Donor Plate: Add 150 µL of the this compound donor solution to each well of the filter plate.
-
Assemble and Incubate: Place the filter plate into the acceptor plate to form a "sandwich." Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Pe): The apparent permeability coefficient can be calculated using established formulas.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess the bidirectional permeability and efflux of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
This compound stock solution
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.[6]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[6] Additionally, perform a Lucifer Yellow rejection test to confirm tight junction formation.[13]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing this compound (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing this compound to the basolateral (B) side and fresh transport buffer to the apical (A) side. c. Incubate and collect samples as described for the A-B direction.
-
Analysis: Determine the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp (A-B) and Papp (B-A) using the appropriate formulas.
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.
-
Visualizations
Caption: Intracellular signaling pathway of this compound.
Caption: Troubleshooting workflow for poor this compound cellular activity.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - tcsc0015571 - Taiclone [taiclone.com]
- 12. benchchem.com [benchchem.com]
- 13. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
ERB-196 interference with assay components
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues that may arise when working with ERB-196, a selective Estrogen Receptor beta (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as WAY-202196, is a synthetic, nonsteroidal estrogen that acts as a highly selective agonist for Estrogen Receptor beta (ERβ).[1] It exhibits a 78-fold selectivity for ERβ over Estrogen Receptor alpha (ERα).[1] Its mechanism of action involves binding to ERβ, which then typically forms a dimer and translocates to the nucleus to regulate the transcription of target genes.[2][3][4]
Q2: What are the potential sources of interference when using this compound in common assays?
While specific interference data for this compound is not widely documented, compounds with similar structural features (e.g., aromatic rings) can potentially interfere in assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in fluorescence-based assays, leading to false-positive signals.
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of a fluorescent probe, leading to a decrease in the signal (false-negative).
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or sequester assay components, leading to false-positive results in inhibition assays.[5]
-
Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme commonly used in reporter gene assays, leading to a false indication of pathway inhibition.
Q3: How can I determine if this compound is interfering with my assay?
A series of counter-screens should be performed to rule out common interference mechanisms. These include testing for autofluorescence, direct enzyme inhibition (e.g., luciferase), and compound aggregation.[5] Comparing results from orthogonal assays that use different detection methods can also help confirm true biological activity.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay
| Potential Cause | How to Troubleshoot |
| Autofluorescence of this compound | 1. Perform an Autofluorescence Test: Prepare a plate with this compound at the same concentrations used in your main assay, but without the addition of your fluorescent probe or cells. Read the plate using the same filter set as your main experiment. A high signal in the absence of the assay's fluorescent components indicates autofluorescence. 2. Switch to a Different Detection Method: If autofluorescence is confirmed, consider using a non-fluorescent assay format, such as a luminescence-based reporter assay or an absorbance-based assay. |
| Contamination | 1. Check Reagents: Ensure all buffers and media are free from fluorescent contaminants. 2. Use High-Quality Plates: Use microplates with low autofluorescence, especially for sensitive assays.[6] |
Issue 2: Reduced Signal or Apparent Inhibition in a Reporter Gene Assay (e.g., Luciferase)
| Potential Cause | How to Troubleshoot |
| Direct Inhibition of Luciferase | 1. Perform a Luciferase Inhibition Counter-Screen: Test this compound in a cell-free luciferase assay. A decrease in luminescence in the presence of the compound indicates direct inhibition of the enzyme. 2. Use an Orthogonal Reporter: If luciferase inhibition is observed, consider using a different reporter system, such as one based on beta-galactosidase or secreted alkaline phosphatase. |
| Cell Toxicity | 1. Perform a Cytotoxicity Assay: Use a cell viability assay (e.g., resazurin (B115843) or CellTiter-Glo®) to determine if the observed signal reduction is due to this compound-induced cell death. |
| Compound Aggregation | 1. Perform a Detergent-Based Assay: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant reduction in the inhibitory effect of this compound suggests that aggregation is the cause of the observed activity.[5] |
Quantitative Data Summary
| Interference Type | Assay | Observation | Interpretation |
| Autofluorescence | Compound-only plate read with assay filters | Signal increases with this compound concentration | Potential for false-positive results in fluorescence assays. |
| Luciferase Inhibition | Cell-free luciferase assay + this compound | Luminescence decreases with this compound concentration | Apparent inhibition in luciferase reporter assays may be an artifact. |
| Compound Aggregation | Primary assay +/- 0.01% Triton X-100 | Potency of this compound is significantly reduced in the presence of Triton X-100 | Observed activity is likely due to non-specific aggregation. |
Experimental Protocols
Autofluorescence Measurement Protocol
Objective: To determine if this compound is autofluorescent at the wavelengths used in a primary assay.
Materials:
-
This compound stock solution
-
Assay buffer (without cells or fluorescent reagents)
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates suitable for fluorescence
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer at the same concentrations to be used in the main experiment.
-
Add the this compound dilutions to the wells of the microplate. Include wells with assay buffer only as a negative control.
-
Incubate the plate under the same conditions as the primary assay (temperature and time).
-
Measure the fluorescence intensity using the same excitation and emission wavelengths (filter set) as the primary assay.
-
Data Analysis: Subtract the average fluorescence of the buffer-only wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Luciferase Inhibition Counter-Screen Protocol
Objective: To determine if this compound directly inhibits firefly luciferase.
Materials:
-
This compound stock solution
-
Purified recombinant firefly luciferase
-
Luciferase assay buffer and substrate (e.g., luciferin)
-
White, opaque microplates suitable for luminescence
-
Luminometer
Methodology:
-
Prepare a serial dilution of this compound in the luciferase assay buffer.
-
Add the this compound dilutions to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a known luciferase inhibitor as a positive control.
-
Add a constant amount of purified firefly luciferase to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the luminescent reaction by adding the luciferase substrate to all wells.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis: A dose-dependent decrease in the luminescent signal in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Compound Aggregation Assay Protocol
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Materials:
-
This compound stock solution
-
Primary assay components (e.g., enzyme, substrate, cells)
-
Triton X-100 (10% stock solution)
-
Assay buffer
-
Appropriate microplates for the primary assay
Methodology:
-
Prepare two sets of serial dilutions of this compound in the assay buffer.
-
To the first set of dilutions, add assay buffer.
-
To the second set of dilutions, add assay buffer containing a final concentration of 0.01% Triton X-100.
-
Add the other assay components (e.g., enzyme, cells, substrate) to all wells.
-
Incubate the plates under the standard conditions for the primary assay.
-
Measure the assay signal as per the primary assay protocol.
-
Data Analysis: Compare the dose-response curves of this compound with and without Triton X-100. A significant rightward shift in the IC50 or a loss of activity in the presence of the detergent strongly suggests that the observed activity is due to compound aggregation.[5]
Visualizations
Caption: Classical signaling pathway of this compound.
Caption: Workflow for troubleshooting potential this compound assay interference.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with ERB-196
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ERB-196, a selective estrogen receptor beta (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as WAY-202196, is a non-steroidal, selective estrogen receptor beta (ERβ) agonist. Its primary mechanism of action is to bind to and activate ERβ, a nuclear hormone receptor. This activation leads to the modulation of gene expression, typically promoting anti-proliferative and pro-apoptotic effects in various cell types, particularly in cancer cells. ERβ activation is also associated with anti-inflammatory responses.
Q2: What are the expected cellular phenotypes when treating cells with this compound?
Based on studies with this compound and other selective ERβ agonists, the expected phenotypes include:
-
Inhibition of cell proliferation: Particularly in estrogen receptor-positive (ER+) cancer cell lines.
-
Induction of apoptosis: Leading to programmed cell death.
-
Anti-inflammatory effects: Repression of pro-inflammatory genes.[1]
Q3: We are observing a biphasic dose-response curve, where low concentrations of this compound seem to increase cell viability, while higher concentrations are inhibitory. Is this expected?
This is a critical and sometimes unexpected observation. Studies with other selective ERβ agonists have reported a similar biphasic response, where low concentrations lead to a slight increase in cell viability.[2] This is hypothesized to be due to low-level, off-target activation of Estrogen Receptor Alpha (ERα), which can have proliferative effects. At higher concentrations, the intended ERβ-mediated anti-proliferative effects become dominant.
Q4: Could this compound have off-target effects on other receptors, such as GPR30?
While some selective estrogen receptor modulators (SERMs) have been shown to interact with G protein-coupled estrogen receptor 1 (GPER/GPR30), specific data on this compound's activity at this receptor is limited in publicly available literature.[3][4][5][6][7][8][9][10] GPR30 activation can trigger rapid signaling events, such as calcium mobilization and activation of MAPK and PI3K/Akt pathways.[6][9] If you suspect GPR30-mediated effects, it is advisable to use a GPR30-specific agonist (e.g., G-1) and antagonist (e.g., G15 or G36) as controls in your experiments.
Q5: Are there any known adverse effects of this compound from in vivo or clinical studies?
Specific preclinical toxicology reports and extensive clinical trial data for this compound are not widely available in the public domain. However, a phase II study of another selective ERβ agonist, ERB-041, in patients with rheumatoid arthritis found it to be well-tolerated and safe, with the most common adverse events being headache, nausea, and infection, none of which were considered treatment-related.[11] It is important to note that efficacy was not demonstrated in that particular study. Preclinical studies with this compound (WAY-202196) in animal models of septic shock showed a protective effect, preserving gastrointestinal barrier function and improving survival, suggesting a good safety profile in that context.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| Unexpected increase in cell proliferation at low this compound concentrations. | Off-target activation of ERα. | 1. Confirm ERα expression: Verify the presence of ERα in your cell line using Western Blot or qPCR. 2. Use an ERα antagonist: Co-treat cells with this compound and a specific ERα antagonist (e.g., fulvestrant (B1683766) or MPP) to see if the proliferative effect is blocked. 3. Perform a full dose-response curve: Ensure your concentration range is wide enough to capture both the stimulatory and inhibitory phases. |
| Variability in experimental results between batches. | 1. Compound stability: this compound solution may have degraded. 2. Cell line passage number: High passage numbers can lead to phenotypic drift. | 1. Prepare fresh stock solutions: Aliquot and store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. 2. Use low-passage cells: Maintain a consistent and low passage number for your experiments. |
| No observable effect of this compound on the target cells. | 1. Low or absent ERβ expression: The target cells may not express sufficient levels of ERβ. 2. Suboptimal compound concentration. 3. Incorrect experimental endpoint. | 1. Verify ERβ expression: Confirm ERβ expression via Western Blot or qPCR. Consider using a positive control cell line known to express ERβ. 2. Optimize concentration: Perform a wide dose-response experiment (e.g., from 1 nM to 10 µM). 3. Select appropriate assays: Use assays that measure endpoints relevant to ERβ signaling (e.g., apoptosis, specific gene expression changes). |
| Conflicting data between different assay types (e.g., cell viability vs. reporter gene assay). | Different assays measure different cellular processes that may be regulated differently by ERβ signaling. | Use multiple, complementary assays: For example, combine a cell viability assay with a specific ERβ-responsive reporter gene assay and Western blot analysis of downstream signaling proteins to get a more complete picture of this compound's effects. |
Data Presentation
Table 1: Binding Affinity of this compound for Estrogen Receptors
| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (ERα/ERβ) |
| This compound (WAY-202196) | ERα | ~180 | >100-fold for ERβ |
| ERβ | High Affinity (specific value not consistently reported) |
Note: Data is compiled from various sources and may vary depending on the assay conditions. The high selectivity for ERβ is a key feature of this compound.[13][14]
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of this compound for ERα and ERβ.
Methodology:
-
Prepare Receptor Source: Use purified recombinant human ERα and ERβ protein or cytosol extracts from tissues or cells known to express the receptors (e.g., rat uterine cytosol).[3]
-
Radioligand: Use a tritiated estradiol (B170435) ([³H]-E2) as the radioligand.
-
Competitive Binding: Incubate a fixed concentration of the receptor and [³H]-E2 with increasing concentrations of unlabeled this compound.
-
Separation: Separate receptor-bound from free radioligand using a method like hydroxylapatite or filter binding.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-E2 binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Estrogen Response Element (ERE) Luciferase Reporter Assay
Objective: To measure the functional activation of ERα and ERβ by this compound.
Methodology:
-
Cell Culture: Use a cell line that has low endogenous ER expression (e.g., HEK293T or HeLa) for transient transfection, or a stable cell line expressing the reporter construct (e.g., T47D-KBluc).[4][15]
-
Transfection: Co-transfect the cells with an expression vector for either human ERα or ERβ, an ERE-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control (e.g., 17β-estradiol).
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Western Blot for Signaling Pathway Activation
Objective: To assess the effect of this compound on downstream signaling pathways like MAPK (ERK) and PI3K/Akt.
Methodology:
-
Cell Treatment: Culture your target cells and treat them with this compound at various concentrations and for different time points. Include vehicle and positive controls.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the pathway.
Mandatory Visualizations
Caption: this compound signaling pathways, including on-target ERβ and potential off-target ERα and GPR30 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the novel estrogen receptor G protein-coupled receptor 30 (GPR30) at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G protein-coupled estrogen receptor 1 (GPER1)/GPR30 increases ERK1/2 activity through PDZ motif-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR30: a G protein-coupled receptor for estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR30 Activation by 17β-Estradiol Promotes p62 Phosphorylation and Increases Estrogen Receptor α Protein Expression by Inducing Its Release from a Complex Formed with KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of a selective estrogen receptor β agonist, ERB-041, in patients with rheumatoid arthritis: a 12-week, randomized, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WAY-202196, a selective estrogen receptor-beta agonist, protects against death in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 14. Xenoestrogen - Wikipedia [en.wikipedia.org]
- 15. bpsbioscience.com [bpsbioscience.com]
quality control measures for ERB-196 powder
Technical Support Center: ERB-196 Powder
Disclaimer: No specific public information is available for a compound designated "this compound." This guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as this compound, intended for research purposes. The principles and protocols are based on standard laboratory practices for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution, consult the manufacturer's datasheet for the recommended solvent (e.g., DMSO, ethanol).[1] A general protocol involves carefully weighing the desired amount of powder, adding the appropriate volume of solvent to achieve the target concentration (e.g., 10 mM), and ensuring complete dissolution by vortexing or brief sonication.[2] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]
Q2: I'm observing inconsistent results between experiments. What are the common causes?
A2: Inconsistent results can stem from several factors:
-
Compound-related issues: Degradation due to improper storage, solubility problems, or multiple freeze-thaw cycles of the stock solution.[1][3]
-
Experimental system issues: Variations in cell culture conditions, such as cell passage number and seeding density.[3]
-
Assay-related issues: Inconsistencies in reagent preparation, incubation times, or instrument readouts.[3]
Q3: How can I be sure the observed cellular effects are due to on-target activity and not off-target effects or cytotoxicity?
A3: To confirm on-target activity, consider the following approaches:
-
Dose-response curve: A clear relationship between the inhibitor concentration and the biological effect suggests on-target activity.[3]
-
Use a negative control: A structurally related but inactive compound can help differentiate on-target from off-target effects.[4]
-
Rescue experiment: Overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[3]
-
Cell viability assay: Determine the concentration range that is non-toxic to your cells to distinguish specific inhibition from general cytotoxicity.[3]
Q4: My this compound powder is not dissolving properly. What should I do?
A4: Solubility issues are common with research compounds.[1] Here are some troubleshooting steps:
-
Verify the solvent: Ensure you are using the solvent recommended on the product's certificate of analysis or datasheet.[1]
-
Gentle warming: Briefly warm the solution in a 37°C water bath to aid dissolution.[1]
-
Sonication: Use a sonicator bath to help break up any precipitate.[1]
-
Check final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) to prevent precipitation.[1]
Quality Control Measures
Ensuring the quality and consistency of this compound powder is crucial for reproducible experimental results. Key quality control tests for pharmaceutical-grade powders include assessments of their physical and chemical properties.[5]
Table 1: Physical Quality Control Specifications for this compound Powder
| Parameter | Specification | Test Method | Purpose |
| Appearance | White to off-white crystalline powder | Visual Inspection | Ensures consistency and detects gross contamination. |
| Particle Size Distribution | D90 < 100 µm | Laser Diffraction | Affects solubility, dissolution rate, and bioavailability. |
| Bulk Density | 0.4 - 0.6 g/mL | Tapped Density Measurement | Influences flow properties and compressibility. |
| Moisture Content | ≤ 1.0% | Karl Fischer Titration | Excess moisture can lead to degradation and affect powder handling.[5] |
| Solubility | ≥ 50 mg/mL in DMSO | Visual Inspection after Dissolution | Confirms the powder can be adequately prepared for in vitro assays. |
Table 2: Chemical Quality Control Specifications for this compound Powder
| Parameter | Specification | Test Method | Purpose |
| Identity | Conforms to reference standard | FTIR, ¹H-NMR | Confirms the chemical structure of the compound. |
| Purity (Assay) | ≥ 98.0% | HPLC, LC-MS | Quantifies the amount of active compound and detects impurities. |
| Residual Solvents | Meets USP <467> limits | GC-HS | Ensures that residual solvents from synthesis are below safety thresholds. |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
-
Possible Cause 1: Low aqueous solubility. Many small molecule inhibitors have poor solubility in aqueous media.[1]
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%). Prepare intermediate dilutions in a suitable buffer before adding to the final media.[1]
-
-
Possible Cause 2: High final concentration of the inhibitor. The concentration used may exceed the solubility limit in the culture medium.
-
Solution: Perform a solubility test in your specific cell culture medium before conducting experiments.
-
-
Possible Cause 3: Interaction with media components. Serum proteins or other components in the media can sometimes cause precipitation.
-
Solution: Test the solubility in both serum-free and serum-containing media to identify if serum is a contributing factor.
-
Issue 2: High Background or Off-Target Effects
-
Possible Cause 1: Inhibitor concentration is too high. Using concentrations significantly above the IC50 can lead to non-specific effects.[1]
-
Possible Cause 2: The inhibitor has known off-target activities. Many kinase inhibitors can affect multiple targets.[6]
-
Solution: Use a structurally different inhibitor for the same target to confirm the observed phenotype is due to on-target inhibition.[3] Consult literature for known off-target effects of the inhibitor class.
-
Issue 3: Cells are Rounding Up and Detaching from the Plate
-
Possible Cause 1: Cytotoxicity due to high inhibitor concentration. The concentration may be toxic to the cells.[4]
-
Solution: Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic threshold and use concentrations at or below this level for your experiments.[3]
-
-
Possible Cause 2: Solvent toxicity. The concentration of the vehicle (e.g., DMSO) may be too high.
-
Solution: Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[4]
-
-
Possible Cause 3: On-target effect. The intended target of this compound may be crucial for cell adhesion.
-
Solution: Investigate the known functions of the target protein in cell adhesion and cytoskeletal regulation.
-
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quality control test for powders | PPTX [slideshare.net]
- 6. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ERB-196 vs. ERB-041 (Prinaberel): A Comparative Analysis of In Vivo Efficacy
For researchers and drug development professionals navigating the landscape of selective estrogen receptor-beta (ERβ) agonists, ERB-196 and ERB-041 (Prinaberel) represent two key compounds with demonstrated in vivo activity. This guide provides an objective comparison of their preclinical efficacy, supported by experimental data, detailed protocols, and visual representations of their mechanisms and experimental applications.
Overview of Compounds
Both this compound and ERB-041 are synthetic, non-steroidal agonists with high selectivity for ERβ.[1] ERB-041, also known as Prinaberel, has been investigated in a broader range of preclinical models, including those for inflammatory conditions and various cancers.[2][3][4] this compound (also known as WAY-202196) has shown significant efficacy in preclinical models of severe sepsis and septic shock.[1][5]
In Vivo Efficacy Data
The following tables summarize the key quantitative data from in vivo studies of this compound and ERB-041 across different disease models.
Table 1: In Vivo Efficacy of this compound in Sepsis Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Murine cecal ligation and puncture (CLP) model of sepsis | Single oral dose up to 50 mg/kg | Significant increase in survival compared to vehicle control. | [1][5] |
| Neutropenic rat Pseudomonas aeruginosa infection model | Oral administration | Highly effective in preventing lethality. | [1] |
| Murine pneumococcal pneumonia model of sepsis | Oral administration | Provided a significant survival benefit. | |
| Murine CLP model of sepsis | Oral administration | Reduced histologic evidence of tissue damage. | |
| Murine listeriosis model | Single oral dose up to 50 mg/kg | No evidence of generalized immunosuppression. | [5] |
Table 2: In Vivo Efficacy of ERB-041 (Prinaberel) in Inflammation and Cancer Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| HLA-B27 transgenic rat model of inflammatory bowel disease | Daily oral doses as low as 1 mg/kg | Reversed chronic diarrhea and dramatically improved histological disease scores in the colon. | [2] |
| Lewis rat adjuvant-induced arthritis model | Daily oral doses of 1 mg/kg for 10 days | Reduced joint inflammation scores from 12 to 1. Significantly lowered synovitis and articular cartilage histological scores by 50-75%. | [2] |
| Mouse endometriosis model | Not specified | Endometriotic lesions regressed in 40-75% of mice. | [3] |
| SKH-1 hairless mice with UVB-induced photocarcinogenesis | Topical application of 2mg/mouse, 30 min prior to UVB irradiation for 30 weeks | Reduced tumor numbers by 60% and tumor volume by 84%. Delayed tumor induction from 17 to 21 weeks. | [4] |
Mechanism of Action and Signaling Pathway
This compound and ERB-041 exert their effects by selectively binding to and activating ERβ, a nuclear hormone receptor. Upon activation, ERβ forms dimers and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, or interacts with other transcription factors to modulate gene expression. This modulation of gene expression is believed to underlie the anti-inflammatory and anti-cancer effects observed in preclinical models. For instance, in the context of skin cancer, ERB-041 has been shown to dampen the WNT/β-catenin signaling pathway.[5]
Caption: Simplified signaling pathway of ERβ agonists like this compound and ERB-041.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the key experiments cited.
This compound in a Murine Sepsis Model
-
Animal Model: BALB/c mice.[5]
-
Induction of Sepsis: Cecal ligation and puncture (CLP) is performed to induce polymicrobial sepsis.
-
Treatment: this compound is administered orally in doses ranging from 1.5 to 50 mg/kg at various time points relative to the CLP procedure. A control group receives the vehicle.[5]
-
Endpoints:
-
Survival: Monitored for a specified period (e.g., 7-10 days) to determine the survival rate.[5]
-
Histopathology: Tissues such as the small intestine and lung are collected for histological examination to assess tissue damage.
-
Bacteremia: Blood samples are collected to quantify the level of systemic bacterial infection.[5]
-
Inflammatory Markers: Levels of peritoneal interleukin-6 and tumor necrosis factor are measured.[5]
-
ERB-041 in a Rat Arthritis Model
-
Animal Model: Lewis rats.[2]
-
Induction of Arthritis: Adjuvant-induced arthritis is established by injecting Mycobacterium tuberculosis in incomplete Freund's adjuvant into the base of the tail.[2]
-
Treatment: Once arthritis is established, rats are treated with daily oral doses of ERB-041 (e.g., 1 mg/kg) for a therapeutic duration (e.g., 10 days).[2]
-
Endpoints:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogen - Wikipedia [en.wikipedia.org]
- 3. Anti-septic effects of fisetin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-202196, a selective estrogen receptor-beta agonist, protects against death in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen receptor beta agonism increases survival in experimentally induced sepsis and ameliorates the genomic sepsis signature: a pharmacogenomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ERβ Selectivity: ERB-196 vs. DPN
For researchers navigating the landscape of selective estrogen receptor beta (ERβ) agonists, the choice between ERB-196 (also known as WAY-202196) and Diarylpropionitrile (DPN) is a critical one. Both compounds are widely utilized as research tools to investigate the physiological and pathological roles of ERβ. This guide provides an objective, data-driven comparison of these two agonists, focusing on their selectivity for ERβ over ERα, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Indicators
Both this compound and DPN demonstrate a significant binding preference for ERβ over ERα. However, the degree of selectivity can vary based on the specific assay and, in the case of DPN, the enantiomeric form.
Table 1: Comparative Binding Affinity for Estrogen Receptors
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol | ERβ/ERα Selectivity (Binding) | Reference |
| This compound (WAY-202196) | Human ERβ | - | 78-fold | [1][2] |
| Human ERα | - | |||
| Diarylpropionitrile (DPN) | Human ERβ | - | 70-fold | [3] |
| Human ERα | - | |||
| rac-DPN | Human ERβ | - | 80-300-fold | [4] |
| Human ERα | - | |||
| R-DPN | Rat ERβ | Ki = 1.82 ± 0.21 nM | ~80-fold | [5] |
| Rat ERα | - | |||
| S-DPN | Rat ERβ | Ki = 0.27 ± 0.05 nM | ~80-fold | [5] |
| Rat ERα | - |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Functional Potency in Transcriptional Assays
| Compound | Receptor | EC50 (nM) | ERβ/ERα Selectivity (Potency) | Reference |
| Diarylpropionitrile (DPN) | ERβ | 0.85 | 78-fold | [6] |
| ERα | 66 | [6] | ||
| rac-DPN | ERβ | - | 170-fold | [3][5] |
| ERα | - |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Dissecting the Data:
This compound consistently exhibits a high degree of selectivity for ERβ, with a reported 78-fold preference in binding assays.[1][2] Diarylpropionitrile also demonstrates significant ERβ selectivity, with reported binding selectivity of 70-fold and a potency selectivity of 78-fold.[3][6]
It is crucial to note that DPN is a chiral molecule and is often used as a racemic mixture (rac-DPN). Studies on the individual enantiomers, R-DPN and S-DPN, have revealed that they possess different binding affinities and functional activities.[4][5] For instance, S-DPN generally shows a higher binding affinity for ERβ compared to R-DPN.[5] The transcriptional selectivity of rac-DPN for ERβ can be as high as 170-fold.[3][5]
Experimental Corner: How Selectivity is Measured
The data presented above is primarily derived from two types of in vitro assays: competitive binding assays and reporter gene assays.
Experimental Protocols
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to the estrogen receptor.
-
Incubation: A fixed concentration of the estrogen receptor (ERα or ERβ) and a radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound (this compound or DPN).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. A common method involves using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of bound radioligand against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is then determined. From the IC50, the inhibition constant (Ki) can be calculated to represent the binding affinity of the test compound. The selectivity is determined by comparing the affinity for ERβ versus ERα.
This cell-based assay measures the functional consequence of ligand binding, specifically the activation of gene transcription by the estrogen receptor.
-
Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids: one expressing the full-length estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
-
Treatment: The transfected cells are then treated with varying concentrations of the test agonist (this compound or DPN).
-
Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured. The substrate for the enzyme is added, and the resulting light emission is quantified using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the estrogen receptor. A dose-response curve is generated, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated. The potency selectivity is determined by comparing the EC50 values for ERβ and ERα.
Signaling Pathways and Experimental Workflows
Upon activation by an agonist like this compound or DPN, ERβ can initiate signaling through both genomic and non-genomic pathways to regulate gene expression and cellular function.
The classical, or genomic, pathway involves the direct binding of the ERβ-ligand complex to DNA.
ERβ can also mediate rapid, non-genomic effects that do not directly involve gene transcription.
Conclusion
Both this compound and Diarylpropionitrile are potent and selective ERβ agonists, making them invaluable tools for investigating the biological roles of this receptor. This compound appears to offer a consistently high degree of selectivity for ERβ. DPN, particularly its individual enantiomers, is also a highly effective ERβ agonist, although its selectivity profile can be more variable depending on the specific form used. The choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the biological system under investigation. This guide provides the foundational data and methodological insights to aid researchers in making an informed decision.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
ERβ-Selective Agonist ERB-196 versus Estradiol: A Comparative Guide to Gene Expression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression effects of the selective Estrogen Receptor β (ERβ) agonist, ERB-196, and the non-selective estrogen receptor agonist, estradiol (B170435). Due to the discontinuation of this compound (WAY-202196) from clinical development and the limited availability of direct comparative gene expression data, this guide utilizes data from a closely related and representative ERβ-selective agonist from the same chemical series, ERB-041 (WAY-202041), as a scientifically robust proxy.
Estradiol, the primary endogenous estrogen, exerts its biological effects through both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). In contrast, this compound was designed as a highly selective agonist for ERβ, offering a tool to dissect the specific roles of this receptor subtype. Understanding the differential effects of these compounds on gene expression is crucial for elucidating the distinct functions of ERβ and for the development of targeted therapies.
Comparative Analysis of Gene Regulation
A key study investigated the gene expression profiles induced by the ERβ-selective agonist ERB-041 and estradiol (E2) in human osteosarcoma (U2OS) cells engineered to express either ERα or ERβ. This allows for a direct comparison of their activities mediated by each receptor subtype.
In U2OS cells expressing only ERβ, both the ERβ-selective agonist and estradiol regulated a substantial number of genes. In contrast, in cells expressing only ERα, estradiol regulated a significant number of genes, while the ERβ-selective agonist had a minimal effect, highlighting its selectivity.
| Cell Line | Treatment | Number of Regulated Genes |
| U2OS-ERβ | Estradiol (E2) | ~400 |
| ERB-041 (ERβ Agonist) | ~400 | |
| U2OS-ERα | Estradiol (E2) | 129 |
| ERB-041 (ERβ Agonist) | 2 |
Table 1: Comparison of the number of genes regulated by Estradiol and the ERβ-selective agonist ERB-041 in U2OS cells expressing either ERα or ERβ. Data is based on a study by Harris et al., 2009.[1][2]
The heatmap analysis from the study revealed that the overall pattern of genes regulated by the ERβ agonists in U2OS-ERβ cells was similar to that of estradiol, indicating that they act through the same receptor to modulate a common set of target genes.[2] However, some classes of genes were differentially regulated, suggesting that the specific conformation of the receptor induced by the selective agonist versus estradiol may lead to nuanced differences in downstream signaling.[1][2]
Experimental Protocols
The following is a summary of the experimental methodology used to generate the comparative gene expression data.
Cell Culture and Treatment:
-
Human U2OS osteosarcoma cell lines were stably transfected to express either human ERα or ERβ.
-
Cells were maintained in appropriate culture medium and stripped of steroids before treatment.
-
The cells were then treated with either 10 nM estradiol (E2) or 100 nM of the ERβ-selective agonist for 6 hours.
RNA Extraction and Microarray Analysis:
-
Following treatment, total RNA was isolated from the cells.
-
The quality and integrity of the RNA were assessed.
-
The RNA was then processed and hybridized to Affymetrix human genome U133A 2.0 arrays to analyze gene expression changes.
-
Data analysis was performed to identify genes that were significantly up- or down-regulated by each treatment compared to vehicle-treated control cells.
Signaling Pathways and Experimental Workflow
The differential effects of estradiol and this compound on gene expression are a direct consequence of their distinct interactions with the two estrogen receptor subtypes, ERα and ERβ.
Caption: Ligand-receptor binding and downstream gene regulation.
The experimental workflow for comparing the gene expression profiles of estradiol and an ERβ-selective agonist involves several key steps, from cell culture to data analysis.
Caption: Gene expression analysis workflow.
References
Validating the ERβ-Dependent Effects of ERB-196: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ERB-196, a selective estrogen receptor-beta (ERβ) agonist, with other alternative ERβ modulators. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Comparative Analysis of ERβ Agonist Potency
The selection of a suitable ERβ agonist is critical for investigating the specific roles of ERβ in various physiological and pathological processes. This compound (also known as WAY-202196) is a synthetic nonsteroidal estrogen that exhibits high selectivity for ERβ over ERα.[1][2] This section compares the binding affinity and functional potency of this compound with other commonly used ERβ-selective agonists.
| Compound | Target | Relative Binding Affinity (RBA, %) vs. Estradiol | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (ERβ vs. ERα) |
| This compound (WAY-202196) | ERβ | ~180[3] | Not explicitly found | Not explicitly found | 78-fold[1][2] |
| Diarylpropionitrile (DPN) | ERβ | 18 | ~0.85 | ~0.5 | 72-fold (binding), 170-fold (potency) |
| Prinaberel (ERB-041) | ERβ | Not explicitly found | 3.1 (rat), 3.7 (mouse), 5.4 (human) | Not explicitly found | >200-fold |
| WAY-200070 | ERβ | 68 | 2.3 | 2.0 | 68-fold (potency) |
| Estradiol (E2) | ERα/ERβ | 100 | 0.115 (ERα), 0.15 (ERβ) | ~1 (ERβ) | Non-selective |
Note: The binding affinities and potencies can vary depending on the specific assay conditions and cell types used. The data presented here is a compilation from various sources for comparative purposes.
Key Experimental Protocols for Validating ERβ-Dependent Effects
Accurate validation of the ERβ-dependent effects of compounds like this compound requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.
ERβ Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for ERβ.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the ERβ protein.
Methodology:
-
Preparation of ERβ: Utilize purified recombinant human ERβ protein or cytosol extracts from cells or tissues known to express high levels of ERβ.
-
Incubation: Incubate a fixed concentration of ERβ and the radiolabeled ligand with increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods such as hydroxyapatite (B223615) precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
ERβ Reporter Gene Assay
Objective: To measure the functional potency (EC50) of a test compound to activate ERβ-mediated gene transcription.
Principle: This cell-based assay utilizes a host cell line that is co-transfected with an ERβ expression vector and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and co-transfect with the ERβ expression vector and the ERE-reporter plasmid.
-
Compound Treatment: Treat the transfected cells with increasing concentrations of the test compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a co-transfected internal control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized reporter activity against the logarithm of the test compound concentration to determine the EC50 value.
ERβ-Dependent Cell Proliferation Assay
Objective: To assess the effect of an ERβ agonist on the proliferation of ERβ-positive cells.
Principle: This assay measures the impact of a test compound on the growth of a cell line that endogenously expresses ERβ or has been engineered to express it.
Methodology:
-
Cell Seeding: Seed ERβ-positive cells (e.g., certain breast cancer cell lines) in a multi-well plate at a low density.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a period of time sufficient to observe changes in proliferation (e.g., 3-7 days).
-
Quantification of Cell Proliferation: Measure cell viability and/or proliferation using a suitable method, such as:
-
MTT or WST-1 assay: Measures metabolic activity.
-
Crystal violet staining: Stains total cellular protein.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
EdU or BrdU incorporation assay: Measures DNA synthesis.
-
-
Data Analysis: Plot the measure of cell proliferation against the logarithm of the test compound concentration to determine the effect of the compound on cell growth.
ERβ Signaling Pathways and Experimental Workflow
The activation of ERβ by an agonist like this compound can trigger a cascade of molecular events, influencing gene expression and cellular function. The following diagrams illustrate a simplified ERβ signaling pathway and a typical experimental workflow for validating an ERβ agonist.
Caption: Simplified ERβ signaling pathway activated by this compound.
References
ERB-196 In Focus: A Comparative Guide to Selective Estrogen Receptor β Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ERB-196 (also known as WAY-202196) with other prominent selective estrogen receptor beta (ERβ) agonists, including Diarylpropionitrile (DPN), Prinaberel (ERB-041), and WAY-200070. The information presented is collated from preclinical studies to assist in evaluating their potential therapeutic applications, particularly in the context of inflammation and sepsis.
Performance Comparison of Selective ERβ Agonists
The development of selective ERβ agonists stems from the distinct physiological roles of the two primary estrogen receptors, ERα and ERβ. While ERα activation is associated with uterotrophic and proliferative effects, ERβ has been identified as a key regulator of anti-inflammatory and anti-proliferative pathways.[1] this compound and its counterparts have been designed to harness the therapeutic potential of ERβ while minimizing the risks associated with ERα activation.
Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro potency and selectivity of this compound and other selected ERβ agonists. The data has been compiled from various sources and represents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each receptor subtype, as well as the selectivity ratio.
| Compound | ERβ IC50/EC50 (nM) | ERα IC50/EC50 (nM) | Selectivity (Fold, ERα/ERβ) | Reference |
| This compound (WAY-202196) | Potent (specific value not consistently reported) | - | 78 | [2] |
| Diarylpropionitrile (DPN) | 0.85 (EC50) | 66 (EC50) | ~78 | [3] |
| Prinaberel (ERB-041) | 5.4 (IC50, human) | 1216 (IC50, human) | >200 | [4][5] |
| WAY-200070 | 2.3 (IC50) | 155 (IC50) | ~67 | [6][7] |
Note: The exact potency of this compound in terms of IC50 or EC50 is not as widely reported in publicly available literature as its selectivity. The term "potent" is used as described in a study comparing it with other ERβ-selective compounds.[8]
Preclinical Efficacy in Sepsis and Inflammation Models
Preclinical studies have highlighted the potential of selective ERβ agonists in modulating inflammatory responses, particularly in the context of sepsis.
| Compound | Animal Model | Key Findings | Reference |
| This compound (WAY-202196) | Mouse cecal ligation and puncture (CLP) model of sepsis | Significantly improved survival (83% vs. 0% in control), preserved intestinal epithelial integrity, and reduced systemic bacteremia and peritoneal cytokine levels. | [9] |
| This compound (WAY-202196) | Neutropenic rat model of Pseudomonas aeruginosa infection | Daily administration significantly increased survival against a lethal challenge (83% vs. 25% in control). | [9] |
| Prinaberel (ERB-041) | - | Has been investigated for inflammatory conditions such as inflammatory bowel disease and rheumatoid arthritis. | [5] |
Signaling Pathways and Experimental Workflows
ERβ Signaling Pathway
Activation of ERβ by a selective agonist like this compound can initiate both genomic and non-genomic signaling cascades. The genomic pathway involves the translocation of the agonist-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcriptional repression of pro-inflammatory genes. The non-genomic pathway involves rapid, membrane-initiated signals that can also contribute to the overall cellular response.
Caption: ERβ signaling pathway activated by this compound.
Experimental Workflow: Receptor Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound to ERβ.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay for ERβ
Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the estrogen receptor beta (ERβ).
Materials:
-
Receptor Source: Human recombinant ERβ.
-
Radioligand: [³H]-Estradiol.
-
Test Compound: this compound or other selective ERβ agonists.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dilute the ERβ receptor preparation and the [³H]-Estradiol to their working concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the ERβ receptor preparation, and the [³H]-Estradiol to each well.
-
Add the different concentrations of the test compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ER ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
Objective: To evaluate the efficacy of a test compound in a clinically relevant model of polymicrobial sepsis.
Animal Model:
-
Male or female mice (e.g., C57BL/6), 8-12 weeks old.
Materials:
-
Test Compound: this compound or other selective ERβ agonists.
-
Vehicle Control: Appropriate vehicle for the test compound.
-
Anesthetic: (e.g., isoflurane).
-
Surgical instruments.
-
Suture material.
-
Fluid for resuscitation: (e.g., sterile saline).
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the mouse using a suitable anesthetic.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce sepsis. A small amount of fecal matter may be extruded.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Treatment:
-
Administer the test compound or vehicle control at a predetermined time point relative to the CLP procedure (e.g., immediately after surgery and then daily). The route of administration can be oral gavage, subcutaneous, or intraperitoneal injection.
-
-
Post-operative Care and Monitoring:
-
Provide fluid resuscitation (e.g., subcutaneous saline) to prevent dehydration.
-
Monitor the animals for signs of sepsis, including lethargy, piloerection, and changes in body temperature.
-
Record survival rates over a specified period (e.g., 7 days).
-
-
Endpoint Analysis:
-
At the end of the study or at specified time points, collect blood and tissue samples for analysis of bacterial load (colony-forming units), cytokine levels (e.g., TNF-α, IL-6), and histological examination of organs (e.g., lung, liver, intestine).
-
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and institutional guidelines for animal care and use.
References
- 1. ERβ and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. WAY-200070|WAY200070|ERβ receptor agonist [dcchemicals.com]
- 8. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to ERβ-Selective Ligands: ERB-196 vs. Phytoestrogens Genistein and Liquiritigenin
For Researchers, Scientists, and Drug Development Professionals
The quest for selective estrogen receptor beta (ERβ) modulators is a significant focus in drug discovery, with potential applications in treating a variety of conditions, including inflammation, endometriosis, and certain cancers. While the endogenous ligand 17β-estradiol binds to both estrogen receptor alpha (ERα) and ERβ, selective activation of ERβ is often desired to avoid the proliferative effects associated with ERα activation. This guide provides an objective comparison of the synthetic ERβ agonist ERB-196 against two well-studied phytoestrogens, genistein (B1671435) and liquiritigenin (B1674857), with a focus on their receptor binding, functional activity, and underlying signaling pathways, supported by experimental data.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the key quantitative data for this compound, genistein, and liquiritigenin, providing a direct comparison of their estrogen receptor binding affinities and transcriptional activation potencies.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα RBA (%) | ERβ RBA (%) | ERα Ki (nM) | ERβ Ki (nM) | ERβ/ERα Selectivity Ratio |
| This compound | Not Reported | 180[1][2] | Not Reported | Not Reported | 78-fold[3] |
| Genistein | 0.445 (0.0012–16)[4] | 33.42 (0.86–)[4] | Not Reported | Not Reported | ~20-30-fold |
| Liquiritigenin | Not Reported | Not Reported | Not Reported | Not Reported | 20-fold |
RBA: Relative Binding Affinity, where 17β-estradiol is set to 100%. Ki: Inhibition constant, a measure of binding affinity. Note: A higher RBA indicates stronger binding. A lower Ki indicates higher binding affinity. The selectivity ratio is calculated from the relative binding affinities.
Table 2: Estrogen Receptor Transcriptional Activation
| Compound | Target | Assay | EC50 (nM) |
| Genistein | ER-mediated transcription | pS2 mRNA expression in MCF-7 cells | Stimulatory at 10⁻⁸ M |
| Liquiritigenin | ERβ | ERE tk-Luc reporter in U2OS cells | 36.5 |
EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.
Signaling Pathways and Mechanisms of Action
The differential activation of ERα and ERβ by these compounds leads to distinct downstream signaling events.
This compound: A Highly Selective Synthetic Agonist
This compound (also known as WAY-202196) is a synthetic nonsteroidal estrogen that exhibits high selectivity for ERβ[3]. Its mechanism of action is primarily through the activation of ERβ-mediated signaling pathways. Upon binding, this compound induces a conformational change in the ERβ receptor, leading to its dimerization and translocation to the nucleus. There, the complex binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. The high selectivity of this compound for ERβ is anticipated to minimize the ERα-mediated proliferative effects, a desirable characteristic for therapeutic applications.
Genistein: A Phytoestrogen with Dose-Dependent Effects
Genistein, an isoflavone (B191592) found in soy products, exhibits a higher binding affinity for ERβ over ERα. Its effect on cell proliferation is notably concentration-dependent. At low concentrations (in the nanomolar to low micromolar range), genistein can act as an ER agonist, stimulating the growth of estrogen-sensitive cells like MCF-7. However, at higher concentrations, it inhibits cell proliferation and can induce apoptosis. This biphasic effect is a critical consideration in its potential therapeutic application. Genistein's signaling involves both ER-dependent and independent pathways, including the modulation of tyrosine kinases and other signaling cascades.
Liquiritigenin: A Highly Selective ERβ Agonist from Licorice
Liquiritigenin, a flavanone (B1672756) isolated from licorice root, is a highly selective ERβ agonist. Its selectivity is attributed to the selective recruitment of the coactivator steroid receptor coactivator-2 (SRC-2) to target genes. This selective co-activator recruitment is a key feature of its mechanism, leading to the transcriptional activation of ERβ target genes without significantly engaging ERα. This high selectivity makes liquiritigenin an interesting candidate for therapeutic strategies aiming to harness the beneficial effects of ERβ activation while avoiding ERα-mediated side effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize these compounds.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats[5].
-
Incubation: In a multi-well plate, incubate a fixed amount of the receptor preparation with a constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) and a range of concentrations of the unlabeled test compound (this compound, genistein, or liquiritigenin). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite, which binds the receptor-ligand complex[5].
-
Quantification: Wash the hydroxylapatite pellet to remove unbound radioligand and measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Estrogen Receptor Transcriptional Activation Assay
This reporter gene assay measures the ability of a compound to activate estrogen receptor-mediated gene transcription.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as HeLa-9903, which is stably transfected with an expression vector for the human estrogen receptor and a reporter plasmid containing estrogen response elements (EREs) upstream of a luciferase gene[6][7].
-
Treatment: Seed the cells in a 96-well plate and, after allowing them to attach, treat them with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).
-
Incubation: Incubate the plates for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and luciferase protein expression[8].
-
Lysis and Substrate Addition: Lyse the cells and add a luciferase assay reagent containing the substrate luciferin.
-
Measurement: Measure the luminescence produced using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration and determine the EC50 value.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed an appropriate cell line, such as the estrogen-responsive MCF-7 breast cancer cell line, into a 96-well plate at a predetermined density[9].
-
Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of the test compound. Include appropriate controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to assess the compound's effect on proliferation over time.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[10].
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals[11].
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of the vehicle-treated control cells.
Conclusion
This guide provides a comparative overview of the ERβ-selective synthetic ligand this compound and the phytoestrogens genistein and liquiritigenin. This compound stands out for its high selectivity for ERβ, suggesting a favorable profile for therapeutic applications where ERα-mediated effects are undesirable. Liquiritigenin also demonstrates high ERβ selectivity, mediated by the specific recruitment of the coactivator SRC-2. In contrast, genistein, while also showing a preference for ERβ, exhibits a more complex, dose-dependent pharmacological profile, acting as an agonist at low concentrations and an inhibitor at higher concentrations.
The choice of compound for further research and development will depend on the specific therapeutic goal. The high selectivity of this compound and liquiritigenin makes them attractive candidates for targeted ERβ modulation. The pleiotropic effects of genistein, however, may offer different therapeutic opportunities but also necessitate careful dose consideration. The provided experimental protocols offer a foundation for the continued investigation and characterization of these and other novel estrogen receptor modulators.
References
- 1. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 2. Estrogen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Xenoestrogen - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of ERB-196 and WAY-200070: Selective Estrogen Receptor-β Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective estrogen receptor-β (ERβ) agonists, ERB-196 (also known as WAY-202196) and WAY-200070. Both compounds have been investigated for their therapeutic potential, targeting different applications due to their selective action on ERβ. This document summarizes their binding affinities, functional effects, and the experimental methodologies used for their characterization, providing a valuable resource for researchers in pharmacology and drug development.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of this compound and WAY-200070 for estrogen receptor α (ERα) and ERβ. This data is crucial for understanding their selectivity and potential for off-target effects.
| Compound | Target | IC50 / Ki | Selectivity (ERα/ERβ) | Reference |
| This compound | ERα | Not Publicly Available | 78-fold for ERβ | [1] |
| ERβ | Not Publicly Available | |||
| WAY-200070 | ERα | 260 nM (IC50) | 87-fold for ERβ | [2] |
| ERβ | 3 nM (IC50) | [2] |
Experimental Protocols
A comprehensive understanding of the experimental conditions is vital for interpreting and comparing binding affinity data. Below are detailed methodologies typical for the characterization of selective estrogen receptor modulators like this compound and WAY-200070.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinities of test compounds for ERα and ERβ by measuring their ability to displace a radiolabeled estrogen, typically [3H]-estradiol, from the receptor.
1. Preparation of Receptor-Containing Lysates:
-
Human recombinant ERα and ERβ are expressed in a suitable cell line (e.g., Sf9 insect cells or HEK293 human cells).
-
The cells are harvested and lysed to release the receptor proteins. The lysate is then centrifuged to prepare a cytosolic fraction containing the soluble receptors.
-
The protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).
2. Competitive Binding Reaction:
-
A constant concentration of [3H]-estradiol (typically at or below its Kd for the receptor) is incubated with the receptor lysate.
-
A range of concentrations of the unlabeled test compound (this compound or WAY-200070) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a potent unlabeled estrogen (e.g., diethylstilbestrol (B1670540) or unlabeled estradiol).
-
The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).
3. Separation of Bound and Free Radioligand:
-
At the end of the incubation, the receptor-bound [3H]-estradiol is separated from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation to pellet the charcoal.
4. Quantification and Data Analysis:
-
The radioactivity in the supernatant, representing the bound [3H]-estradiol, is measured using a liquid scintillation counter.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Signaling Pathways and Mechanisms of Action
The selective activation of ERβ by this compound and WAY-200070 leads to distinct downstream signaling events and physiological effects.
This compound: Anti-Inflammatory Signaling in Sepsis
This compound has been primarily investigated for its protective effects in models of sepsis and inflammation[3][4]. The proposed mechanism involves the activation of ERβ leading to the suppression of pro-inflammatory signaling pathways.
References
- 1. Influence of cellular ERalpha/ERbeta ratio on the ERalpha-agonist induced proliferation of human T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Estrogen receptor beta inhibits human breast cancer cell proliferation and tumor formation by causing a G2 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ER beta inhibits proliferation and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Target Engagement of ERB-196 and Other Selective Estrogen Receptor Beta (ERβ) Agonists in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ERB-196 (also known as WAY-202196) with other selective Estrogen Receptor Beta (ERβ) agonists, focusing on their performance in target engagement studies. Experimental data is presented to facilitate the selection of appropriate research tools for investigating ERβ signaling.
Comparative Analysis of ERβ Agonists
This compound is a synthetic, nonsteroidal agonist with high selectivity for ERβ.[1] For a comprehensive evaluation of its target engagement, this guide compares it with other widely used selective ERβ agonists: Prinaberel (ERB-041), WAY-200070, and Diarylpropionitrile (DPN). The following table summarizes their binding affinities and functional potencies from various in vitro studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Selectivity (ERβ/ERα) | Reference |
| This compound (WAY-202196) | Human ERβ | - | - | - | 78-fold (binding) | [1] |
| Human ERβ | Functional | - | Potent agonist | - | [2] | |
| Prinaberel (ERB-041) | Human ERβ | Binding | IC50 | 5.4 | >200-fold | [3] |
| Rat ERβ | Binding | IC50 | 3.1 | >200-fold | [3] | |
| Mouse ERβ | Binding | IC50 | 3.7 | >200-fold | [3] | |
| WAY-200070 | Human ERβ | - | IC50 | 2.3 | 68-fold (binding) | [4] |
| Diarylpropionitrile (DPN) | Human ERβ | Functional | EC50 | 0.85 | 170-fold (potency) | [5] |
| Human ERβ | Binding | - | - | 70-fold | [5] | |
| Rat ERβ (S-enantiomer) | Binding | Ki | 0.27 | ~80-fold | [4] | |
| Rat ERβ (R-enantiomer) | Binding | Ki | 1.82 | ~80-fold | [4] |
Signaling Pathway and Experimental Workflows
To understand the context of target engagement, the following diagrams illustrate the genomic ERβ signaling pathway and a typical experimental workflow for a reporter gene assay.
References
ERB-196: A Comparative Analysis of its Selectivity for Estrogen Receptor β Over Other Nuclear Receptors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data on ERB-196 (also known as WAY-202196) confirms its high selectivity for the Estrogen Receptor β (ERβ) isoform over Estrogen Receptor α (ERα) and provides insights into its broader selectivity profile against other key nuclear receptors. This guide is intended for researchers, scientists, and drug development professionals interested in the specific interactions of this compound.
This compound has been identified as a potent ERβ agonist. Analysis of its binding affinity reveals a significant preference for ERβ. Specifically, this compound exhibits a 78-fold greater selectivity for ERβ compared to ERα. While a precise relative binding affinity for ERα remains to be fully elucidated in publicly available literature, its affinity for ERβ is reported to be 180% relative to a standard, underscoring its potent interaction with the β isoform.
Comparative Binding Affinity of this compound
| Target Receptor | Ligand | Relative Binding Affinity (%) | Fold Selectivity (ERβ vs. ERα) |
| Estrogen Receptor β (ERβ) | This compound | 180 | 78 |
| Estrogen Receptor α (ERα) | This compound | Data not available |
Experimental Protocols
The determination of the binding affinity and selectivity of compounds like this compound typically involves competitive radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.
General Protocol for Competitive Radioligand Binding Assay:
This protocol outlines the general steps for assessing the binding affinity of a test compound (e.g., this compound) to nuclear receptors.
1. Preparation of Receptor Lysates:
-
Cells or tissues expressing the target nuclear receptor (e.g., ERα, ERβ, PR, AR, GR, MR) are homogenized in a suitable lysis buffer containing protease inhibitors.
-
The homogenate is then centrifuged to isolate the cellular fraction containing the receptor protein (e.g., cytosolic fraction for steroid receptors).
-
The protein concentration of the lysate is determined using a standard protein assay.
2. Competitive Binding Reaction:
-
A constant concentration of a high-affinity radiolabeled ligand specific for the target receptor is incubated with the receptor lysate.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the bound radioligand-receptor complexes are separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the larger receptor complexes.
4. Quantification of Binding:
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in parallel incubations containing a high concentration of a known, unlabeled ligand for the target receptor.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Visualizing this compound Selectivity
The following diagrams illustrate the targeted signaling pathway of this compound and a typical workflow for determining its receptor selectivity.
head-to-head comparison of ERB-196 and LY500307
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two selective estrogen receptor beta (ERβ) agonists: ERB-196 (also known as WAY-202196) and LY500307 (also known as Erteberel). This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the biochemical and functional properties of this compound and LY500307, based on published literature.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | This compound (WAY-202196) | LY500307 (Erteberel) | Reference |
| ERα Binding Affinity (Ki) | Data not available | 2.68 nM | [1][2] |
| ERβ Binding Affinity (Ki) | Data not available | 0.19 nM | [1][2] |
| ERβ/ERα Selectivity (Binding) | 78-fold for ERβ | ~14-fold for ERβ | [3] |
| ERβ Functional Potency (EC50) | Data not available | 0.66 nM | [4] |
| ERα Functional Potency (EC50) | Data not available | 19.4 nM | [4] |
| ERβ/ERα Selectivity (Functional) | Data not available | ~32-fold for ERβ | [4] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | This compound (WAY-202196) | LY500307 (Erteberel) | Reference |
| Glioblastoma (U251, U87) | Brain Cancer | IC50 | Data not available | ~7.4 µM (in ERβ-expressing cells) | [5] |
| Cutaneous T-cell Lymphoma | Lymphoma | Apoptosis Induction | Data not available | Significant increase at 10 µM | [6] |
| Melanoma | Skin Cancer | Proliferation Inhibition | Data not available | Significant reduction | [7] |
| ERα+ Breast Cancer (MCF7, T47D) | Breast Cancer | Proliferation Inhibition | Data not available | Significant reduction | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Receptor Binding Affinity Assay (Competitive Binding Assay for LY500307)
This protocol describes a common method for determining the binding affinity (Ki) of a compound to its target receptor.
-
Reagents and Materials:
-
Recombinant human ERα and ERβ proteins.
-
Radiolabeled ligand (e.g., [3H]-estradiol).
-
Test compound (LY500307) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
A reaction mixture is prepared containing the recombinant estrogen receptor (ERα or ERβ), a fixed concentration of [3H]-estradiol, and varying concentrations of the unlabeled test compound (LY500307).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioactivity is separated from the unbound radioactivity (e.g., via filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay (for LY500307)
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.[4]
-
Reagents and Materials:
-
Cancer cell lines (e.g., glioblastoma cells).[4]
-
Cell culture medium (e.g., phenol (B47542) red-free DMEM with 5% dextran-charcoal treated FBS).[4]
-
LY500307 at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.[4]
-
The cells are then treated with various concentrations of LY500307 or vehicle control for a specified period (e.g., 72 hours).[4]
-
Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[4]
-
The formazan crystals are dissolved by adding a solubilization buffer.[4]
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[4]
-
ERE-Luciferase Reporter Assay (for LY500307)
This assay measures the ability of a compound to activate transcription through the classical estrogen response element (ERE) signaling pathway.[4][8]
-
Reagents and Materials:
-
Expression plasmids for ERα or ERβ.[8]
-
A reporter plasmid containing an ERE sequence upstream of a luciferase gene (ERE-Luc).[4][8]
-
A control plasmid with a constitutively expressed reporter gene (e.g., Renilla luciferase) for normalization.[8]
-
Transfection reagent (e.g., Lipofectamine).
-
LY500307 at various concentrations.
-
Luciferase assay reagents.
-
Luminometer.
-
Procedure:
-
Cells are co-transfected with the ER expression plasmid, the ERE-Luc reporter plasmid, and the control plasmid.[8]
-
After transfection, cells are treated with various concentrations of LY500307 or vehicle control.[4][8]
-
Following treatment, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer.[8]
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control indicates the level of ERE-mediated transcriptional activation.[8]
-
Signaling Pathways and Mechanisms of Action
This compound and LY500307 are selective ERβ agonists. Upon binding to ERβ, they induce a conformational change in the receptor, leading to its activation. Activated ERβ can then modulate gene expression through several mechanisms.
LY500307 Signaling Pathway
LY500307 has been shown to activate both classical and non-classical ERβ signaling pathways, leading to anti-tumor effects in various cancer models.[4][7][9] In the classical pathway, the ligand-bound ERβ dimerizes and binds to estrogen response elements (EREs) in the promoter regions of target genes to regulate their transcription.[4] LY500307 has also been shown to induce apoptosis through the activation of p38 MAPK and JNK pathways and can modulate the expression of genes involved in the cell cycle and DNA damage response.[4][10]
General ERβ Agonist Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective ERβ agonist like this compound or LY500307.
References
- 1. Xenoestrogen - Wikipedia [en.wikipedia.org]
- 2. Estrogen - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical development of brain permeable ERβ agonist for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor β stimulation as a possible novel therapeutic target for cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Susceptibilities of Human Melanoma Cell Lines to G2/M Blockage and Cell Death Activation in Response to the Estrogen Receptor β agonist LY500307 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Exploring LY500307: A Promising Therapeutic Approach for Glioblastoma Treatment [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Comparative Guide to ERB-196 Activity in the Presence and Absence of Estrogen Receptor β
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective Estrogen Receptor β (ERβ) agonist, ERB-196 (also known as WAY-202196), in preclinical models with and without the ERβ receptor. While direct experimental data of this compound in ERβ-knockout (ERβ-KO) models is not publicly available, this guide synthesizes information from studies on other selective ERβ agonists in such models to project the expected activity of this compound. This approach is standard in pharmacology to verify the on-target effects of a selective compound.
This compound is a potent and selective agonist for ERβ, a nuclear receptor that plays a significant role in modulating inflammatory responses.[1] Preclinical studies have demonstrated the anti-inflammatory potential of this compound in various models of systemic infection and inflammation.[2] The use of ERβ-knockout models is crucial to unequivocally demonstrate that the therapeutic effects of a selective ERβ agonist are indeed mediated through this receptor.
Performance Comparison of this compound in Wild-Type vs. ERβ-Knockout Models
The following table summarizes the expected outcomes of this compound treatment in an inflammatory disease model, comparing wild-type (WT) mice that have functional ERβ receptors with ERβ-knockout (ERβ-KO) mice that lack the receptor. This comparison is based on the established role of ERβ in inflammation and data from similar selective ERβ agonists.
| Parameter | Wild-Type (WT) + this compound | ERβ-Knockout (ERβ-KO) + this compound | Expected Outcome and Rationale |
| Inflammatory Score | Significantly Reduced | No Significant Change | This compound is expected to exert its anti-inflammatory effects by activating ERβ. In the absence of ERβ, the drug would have no target to act upon, and thus no therapeutic effect. |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Significantly Decreased | No Significant Change | Activation of ERβ is known to suppress the transcription of pro-inflammatory genes.[1][3] This effect would be absent in ERβ-KO mice. |
| NF-κB Pathway Activation | Inhibited | No Inhibition | ERβ activation interferes with the NF-κB signaling pathway, a key driver of inflammation.[3][4][5] Without ERβ, this compound cannot modulate this pathway. |
| Tissue Damage/Histopathology Score | Ameliorated | No Improvement | The reduction in inflammation and cytokine production in WT mice would lead to less tissue damage. This protective effect would not be observed in ERβ-KO mice. |
Alternative Selective ERβ Agonists in Knockout Models
To support the expected outcomes for this compound, the following table summarizes the observed effects of other selective ERβ agonists in ERβ-knockout models from published studies.
| Compound | Model | Effect in Wild-Type | Effect in ERβ-Knockout | Reference |
| Diarylpropionitrile (DPN) | Anxiety Behavior Models | Decreased anxiety-like behavior | No effect on anxiety-like behavior | [6][7][8] |
| β-LGND2 | Angiotensin-Induced Cardiac Hypertrophy | Prevented cardiac hypertrophy | No prevention of cardiac hypertrophy | [9][10] |
| ERB-041 | Models of Inflammatory Bowel Disease | Reversed symptoms and reduced inflammation | Effect is dependent on ERβ presence | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: ERβ-mediated anti-inflammatory signaling pathway.
Caption: Workflow for this compound evaluation in ERβ-KO mice.
Experimental Protocols
This section outlines a detailed methodology for a typical experiment designed to assess the activity of an ERβ agonist like this compound in ERβ-knockout mice.
Animal Models
-
Strains: C57BL/6J wild-type (WT) and ERβ-knockout (ERβ-KO) mice on a C57BL/6J background.[11][12]
-
Housing: Mice are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Genotyping: All ERβ-KO mice and their WT littermates are genotyped by PCR analysis of tail-tip DNA to confirm their genetic status.[11]
Induction of Inflammation (Example: DSS-Induced Colitis)
-
Acute colitis is induced by administering 2.5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 7 days.
-
Control groups receive regular drinking water.
Drug Administration
-
Compound: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Mice are treated daily with this compound (e.g., 10 mg/kg) or vehicle via oral gavage, starting from the first day of DSS administration.
-
Groups:
-
WT + Vehicle
-
WT + this compound
-
ERβ-KO + Vehicle
-
ERβ-KO + this compound
-
Assessment of Disease Activity
-
Daily Monitoring: Body weight, stool consistency, and presence of blood in the stool are recorded daily to calculate a disease activity index (DAI).
-
Endpoint Measurement: On day 7, mice are euthanized, and the colon is excised. Colon length and weight are measured.
Endpoint Analyses
-
Histopathology: A section of the distal colon is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological scoring is performed blindly to assess the degree of inflammation and tissue damage.
-
Cytokine Measurement: Another section of the colon is homogenized, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA or qPCR.
-
NF-κB Pathway Analysis: Protein is extracted from colonic tissue to measure the levels of key NF-κB pathway proteins (e.g., phosphorylated p65, IκBα) by Western blotting.
Statistical Analysis
-
Data are presented as mean ± SEM.
-
Statistical significance between groups is determined using appropriate tests, such as a two-way ANOVA followed by a post-hoc test.
-
A p-value of <0.05 is considered statistically significant.
Conclusion
This compound, as a selective ERβ agonist, holds promise as an anti-inflammatory therapeutic agent. The definitive validation of its mechanism of action relies on demonstrating a lack of efficacy in ERβ-knockout models. Based on substantial evidence from other selective ERβ agonists, it is strongly anticipated that the anti-inflammatory effects of this compound are ERβ-dependent. The experimental framework provided in this guide offers a robust methodology for confirming this hypothesis and further elucidating the therapeutic potential of this compound.
References
- 1. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ERβ and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of pathway-selective estrogen receptor ligands that inhibit NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmia-associated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells [kjpp.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ERβ selective agonist inhibits angiotensin-induced cardiovascular pathology in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Assessing the Potency of ERB-196 Relative to Endogenous Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic estrogen receptor beta (ERβ) agonist, ERB-196, with its key endogenous counterparts: 17β-estradiol, estriol, and 27-hydroxycholesterol (B1664032). The assessment focuses on the binding affinity and functional potency of these ligands at the ERβ, supported by experimental data and detailed methodologies.
Quantitative Comparison of Ligand Potency at ERβ
The potency of a ligand is determined by its binding affinity (Ki) and its ability to elicit a functional response (EC50). The following table summarizes the available quantitative data for this compound and the endogenous ligands at the human estrogen receptor beta. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity for ERβ over ERα |
| This compound (WAY-202196) | Data not available | Data not available | 78-fold[1] |
| 17β-Estradiol | 0.15[2] | ~0.1 - 1.0 | ~1-fold |
| Estriol | Data not available | Data not available | Higher affinity for ERβ than ERα |
| 27-Hydroxycholesterol | ~30 - 420[2][3] | ~130 (antagonist activity)[3] | >100-fold[3] |
Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates a higher functional potency. The relative binding affinity (RBA) of this compound for ERβ is reported to be 180% compared to 17β-estradiol (where estradiol (B170435) is set to 100%)[4][5]. Estriol has a relative binding affinity of 18-21% and a relative transactivational capacity of 17% for human ERβ compared to estradiol[6].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing ligand potency.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for ERβ
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to ERβ.
Materials:
-
Purified recombinant human ERβ or rat uterine cytosol as a source of ERβ.
-
[³H]-17β-estradiol (radiolabeled ligand).
-
Unlabeled test compounds (this compound, 17β-estradiol, estriol, 27-hydroxycholesterol).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Hydroxyapatite (B223615) slurry or glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of ERβ: If using rat uterine cytosol, prepare it from ovariectomized rats to minimize endogenous estrogen levels. Homogenize the uteri in ice-cold buffer and centrifuge to obtain the cytosolic fraction containing ERβ.
-
Incubation: In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of the unlabeled test compound and a constant amount of the ERβ preparation. Include control tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled estradiol).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by adding a hydroxyapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, vacuum filtration through glass fiber filters can be used.
-
Quantification: Add scintillation fluid to the separated bound fraction and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
ERβ Luciferase Reporter Gene Assay
This cell-based assay measures the functional potency (EC50) of a compound to activate ERβ-mediated gene transcription.
Materials:
-
A suitable mammalian cell line with low endogenous estrogen receptor expression (e.g., HEK293, HeLa).
-
An ERβ expression vector.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compounds (this compound, 17β-estradiol, estriol, 27-hydroxycholesterol).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Plating: After transfection, plate the cells into a multi-well plate (e.g., 96-well) and allow them to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known ERβ agonist).
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for ligand-induced gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity (relative light units) against the logarithm of the ligand concentration. The EC50 value (the concentration of the ligand that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 27-Hydroxycholesterol Is an Estrogen Receptor β–Selective Negative Allosteric Modifier of 17β-Estradiol Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen - Wikipedia [en.wikipedia.org]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
A Comparative Guide to ERB-196 and Non-Selective Estrogens in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the selective Estrogen Receptor β (ERβ) agonist, ERB-196, and non-selective estrogens, such as 17β-estradiol. The focus is on their differential performance in key functional assays, underpinned by experimental data and methodologies. Understanding these differences is crucial for research into the distinct physiological roles of estrogen receptor subtypes and for the development of targeted therapies.
Introduction: The Significance of Estrogen Receptor Selectivity
Estrogens exert their physiological effects primarily through two receptor subtypes: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[1][2] While sharing structural similarities, these subtypes often have different tissue distributions and can mediate distinct, sometimes opposing, biological functions.[3][4]
-
ERα activation is strongly associated with the proliferative effects of estrogens in tissues like the uterus and mammary glands and is a key driver in many breast cancers.[5][6]
-
ERβ activation , in contrast, often has anti-proliferative and pro-apoptotic effects and is explored for its therapeutic potential in various conditions, including cancer, inflammation, and neurodegeneration.[3][5]
This functional dichotomy drives the development of subtype-selective ligands. Non-selective estrogens, like the endogenous hormone 17β-estradiol, activate both receptors.[7] In contrast, selective agonists like this compound (also known as WAY-202196) are designed to preferentially activate ERβ, aiming to harness its therapeutic benefits while avoiding the potentially detrimental effects of ERα stimulation.[8][9]
Compound Profiles
-
This compound (WAY-202196): A non-steroidal, potent, and highly selective agonist for ERβ.[8][9] Its selectivity allows for the targeted investigation of ERβ-mediated pathways and its potential as a therapeutic agent with an improved safety profile.
-
17β-Estradiol (E2): The principal and most potent endogenous estrogen in humans.[1] It is the archetypal non-selective agonist, binding to and activating both ERα and ERβ with high affinity, making it the standard reference compound in functional assays.
Comparative Performance Data
While specific head-to-head quantitative data for this compound is limited in publicly accessible literature, data for another widely-used, potent, and selective ERβ agonist, Diarylpropionitrile (DPN) , is available and serves as an excellent proxy to illustrate the functional differences between a selective ERβ agonist and the non-selective 17β-Estradiol. This compound is reported to have approximately 180-fold selectivity for ERβ.[10]
The following table summarizes representative data from functional assays.
| Compound | Target | Assay Type | Value (nM) | β/α Selectivity Ratio | Reference |
| 17β-Estradiol | ERα | Transactivation (EC₅₀) | 0.02 - 0.06 | ~1 | [11][12][13] |
| ERβ | Transactivation (EC₅₀) | 0.03 - 0.08 | [11] | ||
| DPN (Proxy for this compound) | ERα | Transactivation (EC₅₀) | 22.5 | ~170-fold | [11][14] |
| ERβ | Transactivation (EC₅₀) | 0.13 | [11][14] | ||
| 17β-Estradiol | ERα | Co-activator Recruitment (EC₅₀) | 3.0 | 1 | [11] |
| ERβ | Co-activator Recruitment (EC₅₀) | 1.5 | [11] | ||
| DPN (Proxy for this compound) | ERα | Co-activator Recruitment (EC₅₀) | 876 | 26-fold | [11] |
| ERβ | Co-activator Recruitment (EC₅₀) | 16.7 | [11] |
Note: EC₅₀ values can vary between different cell lines and assay conditions. The selectivity ratio is calculated from the potency (EC₅₀) values (ERα/ERβ).
Signaling and Experimental Visualizations
Classical Estrogen Receptor Signaling Pathway
The diagram below illustrates the canonical genomic signaling pathway for estrogen receptors. Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA to recruit co-regulators and modulate gene transcription.
Caption: Classical genomic estrogen signaling pathway.
Conceptual Ligand Selectivity
This diagram illustrates the fundamental difference between a non-selective estrogen and a selective ERβ agonist.
Caption: Agonist selectivity for ERα and ERβ.
General Experimental Workflow
The following flowchart outlines a typical workflow for comparing the functional activity of estrogenic compounds.
Caption: Workflow for a reporter gene transactivation assay.
Detailed Experimental Protocols
ER Transactivation Reporter Gene Assay
This assay measures the ability of a compound to activate an estrogen receptor, leading to the transcription of a reporter gene.
-
Cell Lines: Human cell lines lacking endogenous ERs, such as HEC-1 (endometrial) or U2OS (osteosarcoma), are commonly used.
-
Plasmids:
-
Expression vectors for full-length human ERα or ERβ.
-
A reporter vector containing multiple copies of the vitellogenin Estrogen Response Element (ERE) upstream of a promoter driving a luciferase gene (e.g., pGL3-ERE-luc).
-
A control vector for normalization (e.g., a plasmid expressing Renilla luciferase).
-
-
Methodology:
-
Cells are seeded in phenol (B47542) red-free medium (to avoid estrogenic activity) supplemented with charcoal-stripped serum.
-
Cells are co-transfected with the ER expression vector, the ERE-luciferase reporter, and the normalization control vector using a suitable transfection reagent.
-
After 24 hours, transfected cells are re-plated into 96-well plates.
-
Cells are then treated with a range of concentrations of the test compounds (e.g., this compound, 17β-Estradiol) or vehicle control.
-
Following an incubation period of 24-48 hours, cells are lysed.
-
Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system on a luminometer.
-
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The normalized data is plotted against compound concentration, and a dose-response curve is fitted to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response).
In Vitro Co-activator Recruitment Assay (FRET-based)
This assay directly measures the ligand-dependent interaction between the ER ligand-binding domain (LBD) and a co-activator peptide.
-
Reagents:
-
Purified, tagged ERα or ERβ LBD (e.g., GST- or FLAG-tagged).
-
A biotinylated peptide corresponding to a co-activator nuclear receptor interaction domain (e.g., from SRC/p160 family).
-
A fluorescent donor molecule conjugated to an antibody against the LBD tag (e.g., Europium-labeled anti-FLAG).
-
A fluorescent acceptor molecule conjugated to streptavidin (e.g., Allophycocyanin-Streptavidin).
-
-
Methodology:
-
All reagents are combined in a microplate well in a suitable assay buffer.
-
Test compounds (this compound, 17β-Estradiol) are added at various concentrations.
-
The plate is incubated to allow binding to reach equilibrium.
-
Upon agonist binding, the ER LBD undergoes a conformational change, increasing its affinity for the co-activator peptide.
-
This brings the donor (Europium) and acceptor (Allophycocyanin) into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET).
-
The FRET signal is measured using a time-resolved fluorescence reader.
-
-
Data Analysis: The FRET signal is plotted against compound concentration to generate a dose-response curve and calculate the EC₅₀ for co-activator recruitment.
Cell Proliferation Assay (XTT Assay)
This assay assesses the effect of ER agonists on the proliferation of ER-positive cells, such as breast or ovarian cancer cell lines.
-
Cell Lines: ER-positive cancer cell lines (e.g., MCF-7 for breast, SKOV3 for ovarian).
-
Reagents:
-
Phenol red-free culture medium with charcoal-stripped serum.
-
XTT (sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene (B151609) sulfonic acid hydrate) labeling reagent.
-
-
Methodology:
-
Cells are seeded in 96-well plates in phenol red-free medium and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle.
-
Cells are incubated for a period of 3-5 days.
-
The XTT labeling reagent is added to each well and incubated for 4-24 hours.
-
Metabolically active (viable) cells reduce the XTT tetrazolium salt to a colored formazan (B1609692) product.
-
The absorbance of the formazan dye is measured using a spectrophotometer (e.g., at 450 nm).
-
-
Data Analysis: Absorbance values, which are proportional to the number of viable cells, are plotted against compound concentration. This can reveal either proliferative (agonistic) or anti-proliferative (antagonistic or ERβ-mediated inhibitory) effects.
References
- 1. Estrogen - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptors alpha (ERα) and beta (ERβ): subtype-selective ligands and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WAY-202196, a selective estrogen receptor-beta agonist, protects against death in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 11. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute and long-term effects of 17beta-estradiol on G(i/o) coupled neurotransmitter receptor function in the female rat brain as assessed by agonist-stimulated [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking "ERB-196" Performance: A Comparative Guide for Researchers
The designation "ERB-196" is ambiguous and can refer to several different investigational compounds. This guide provides a comparative analysis of the performance data available for the most likely candidates associated with this identifier: This compound (WAY-202196) , an estrogen receptor β (ERβ) agonist; Acalabrutinib (B560132) (ACP-196) , a Bruton's tyrosine kinase (BTK) inhibitor; and Darovasertib (IDE196) , a protein kinase C (PKC) inhibitor. Each compound has a distinct mechanism of action and is being investigated for different therapeutic indications.
This guide is intended for researchers, scientists, and drug development professionals, providing a structured overview of the available data, experimental methodologies, and associated signaling pathways for each compound.
This compound (WAY-202196): An Estrogen Receptor Beta (ERβ) Agonist
This compound, also known as WAY-202196, is a synthetic, nonsteroidal estrogen that acts as a highly selective agonist for the estrogen receptor β (ERβ)[1]. It exhibits a 78-fold selectivity for ERβ over ERα[1]. Initially under development by Wyeth for inflammation and sepsis in 2004, its development was discontinued (B1498344) by 2011[1].
Performance Data
Publicly available performance data for this compound is limited. The primary published study evaluated its efficacy in animal models of septic shock.
| Metric | Result | Model | Reference |
| Survival Rate | 83% vs. 25% (control) | Neutropenic rat model with P. aeruginosa infection | [2] |
| Survival Rate | 83% vs. 0% (control) | Mouse cecal ligation and puncture model | [2] |
Mechanism of Action
Estrogens exert their effects by binding to estrogen receptors (ERs), which are nuclear proteins that modulate gene expression[3]. This compound selectively binds to and activates ERβ. In the context of sepsis, the activation of ERβ by WAY-202196 was shown to preserve gastrointestinal barrier function and improve outcomes in experimental models[2]. The anti-inflammatory and pro-apoptotic functions of ERβ are thought to contribute to its protective effects[4].
Signaling Pathway
Caption: Signaling pathway of this compound (WAY-202196) via ERβ activation.
Experimental Protocol: Sepsis Models
A key study evaluated the efficacy of WAY-202196 in two animal models of sepsis[2].
-
Neutropenic Rat Model:
-
Sprague-Dawley rats were rendered neutropenic.
-
Rats were challenged with a lethal dose of Pseudomonas aeruginosa.
-
WAY-202196 (50 mg/kg) or a vehicle control was administered daily.
-
Survival rates, intestinal mucosal weight, and histopathological changes were assessed.
-
-
Cecal Ligation and Puncture (CLP) Mouse Model:
-
BALB/c mice underwent CLP to induce sepsis.
-
WAY-202196 (50 mg/kg) or a vehicle control was administered in multiple oral doses.
-
Survival rates, intestinal epithelial integrity, systemic bacteremia, and peritoneal cytokine levels (IL-6, TNF) were measured.
-
Experimental Workflow
Caption: Workflow for preclinical evaluation of WAY-202196 in sepsis models.
Acalabrutinib (ACP-196): A Bruton's Tyrosine Kinase (BTK) Inhibitor
Acalabrutinib (ACP-196) is a second-generation, highly selective, and irreversible BTK inhibitor[5]. It is approved for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL)[6].
Performance Data
The following table summarizes the performance of Acalabrutinib in a Phase I/II study in patients with relapsed CLL.
| Metric | Result | Patient Population | Reference |
| Overall Response Rate (ORR) | 95% | Relapsed CLL (n=61) | [7][8] |
| Partial Response (PR) | 85% | Relapsed CLL (n=61) | [7][8] |
| PR with Lymphocytosis | 10% | Relapsed CLL (n=61) | [7][8] |
| ORR in del(17p13.1) patients | 100% | Relapsed CLL with del(17p13.1) | [7][8] |
Mechanism of Action
Acalabrutinib covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK[6]. This irreversible binding inhibits BTK activity, which is a critical component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased proliferation and survival of malignant B-cells[5].
Signaling Pathway
Caption: Acalabrutinib's mechanism of action via BTK inhibition in the BCR pathway.
Experimental Protocol: Phase I/II CLL Study
The efficacy and safety of acalabrutinib were evaluated in a multicenter, open-label, Phase I/II study in patients with relapsed CLL[7][8].
-
Eligibility: Patients with relapsed CLL/SLL who required treatment and had received at least one prior therapy.
-
Study Design:
-
Phase I (Dose Escalation): Patients received oral acalabrutinib at doses of 100 mg to 400 mg once daily.
-
Phase II (Dose Expansion): Patients received 100 mg twice daily.
-
-
Primary Endpoints: Safety and efficacy.
-
Assessments: Response rates were assessed according to the International Workshop on Chronic Lymphocytic Leukemia (IWCLL) guidelines. Pharmacokinetics and pharmacodynamics (BTK occupancy) were also evaluated.
Experimental Workflow
Caption: Workflow of the Phase I/II clinical trial of Acalabrutinib in CLL.
Darovasertib (IDE196): A Protein Kinase C (PKC) Inhibitor
Darovasertib (IDE196) is a first-in-class inhibitor of protein kinase C (PKC) being investigated for the treatment of metastatic uveal melanoma (MUM)[9]. Over 90% of uveal melanomas have mutations in GNAQ or GNA11, which activate the PKC signaling pathway[9][10].
Performance Data
The following table summarizes the performance of Darovasertib, both as a monotherapy and in combination with the cMET inhibitor Crizotinib, in patients with MUM.
| Treatment | Metric | Result | Patient Population | Reference |
| Darovasertib Monotherapy | 1-Year Overall Survival (OS) | 57% | Heavily pre-treated MUM | [11] |
| Median OS | 13.2 months | Heavily pre-treated MUM | [11] | |
| Darovasertib + Crizotinib | Disease Control Rate (DCR) | 90% | First-line MUM (n=20) | [10] |
| Overall Response Rate (ORR) | 31% | Heavily pre-treated MUM (n=13 with >2 scans) | [12] | |
| DCR | 100% | Heavily pre-treated MUM (n=16 with >1 scan) | [12] |
Mechanism of Action
Darovasertib inhibits PKC, a key enzyme in the signaling cascade downstream of GNAQ/GNA11 mutations[9][10]. These mutations lead to constitutive activation of the PKC-MAPK pathway, promoting cell survival and proliferation. By blocking PKC, Darovasertib aims to halt the growth and migration of uveal melanoma cells[9][10]. The combination with Crizotinib, a cMET inhibitor, is based on preclinical evidence of synergistic effects, as cMET overexpression is associated with metastatic progression[9].
Signaling Pathway
Caption: Darovasertib's mechanism of action via PKC inhibition in GNAQ/GNA11-mutant uveal melanoma.
Experimental Protocol: Phase I/II MUM Study (NCT03947385)
This ongoing Phase I/II clinical trial is evaluating Darovasertib as a monotherapy and in combination with other agents in patients with solid tumors, including MUM[11].
-
Eligibility: Patients with metastatic uveal melanoma.
-
Study Design: A multi-arm study including:
-
Darovasertib monotherapy dose escalation and expansion.
-
Darovasertib in combination with Binimetinib (MEK inhibitor).
-
Darovasertib in combination with Crizotinib (cMET inhibitor).
-
-
Primary Endpoints: Dose-limiting toxicities, maximum tolerated dose, and recommended Phase II dose.
-
Secondary Endpoints: Overall response rate, duration of response, disease control rate, progression-free survival, and overall survival.
Experimental Workflow
Caption: Workflow of the multi-arm Phase I/II trial of Darovasertib in MUM.
References
- 1. This compound [medbox.iiab.me]
- 2. WAY-202196, a selective estrogen receptor-beta agonist, protects against death in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncodaily.com [oncodaily.com]
- 10. Clinical Trial Evaluates Promising Combination Therapy for Metastatic Uveal Melanoma - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 11. ir.ideayabio.com [ir.ideayabio.com]
- 12. 5 Key Statistics Darovasertib (IDE196) for Melanoma - OncologyTube [oncologytube.com]
Safety Operating Guide
Navigating the Safe Disposal of ERB-196 in a Laboratory Setting
ERB-196, also known as WAY-202196, is a highly selective agonist of the estrogen receptor β (ERβ).[1][2] Its development for the treatment of inflammation and sepsis was discontinued.[1][2] Due to its biological activity, it should be handled with care, and its disposal must be managed to prevent environmental contamination and potential biological effects.
Chemical and Physical Data
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value |
| IUPAC Name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile |
| CAS Number | 550997-55-2 |
| Molecular Formula | C17H10FNO2 |
| Molar Mass | 279.27 g/mol |
| Solubility | 10 mM in DMSO |
Experimental Protocols: General Handling and Decontamination
While specific experimental protocols involving this compound are proprietary, general laboratory practice for handling potent synthetic estrogens should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
For decontamination of surfaces and equipment, a solution known to degrade similar compounds, such as a 10% bleach solution followed by a thiosulfate (B1220275) solution to neutralize the bleach, can be considered. However, validation of the decontamination procedure's effectiveness for this compound would be necessary.
This compound Proper Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This procedure is based on standard practices for chemical waste management in a laboratory setting.
It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and national regulations.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate solid waste (e.g., contaminated gloves, weighing paper, vials) from liquid waste (e.g., solutions containing this compound).
-
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and any solvents used.
-
Label the container as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any other chemicals present.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealed container.
-
The container should be appropriate for the volume and type of solvent used (e.g., a solvent-safe plastic or glass container).
-
Label the container as "Hazardous Waste" and list all chemical components and their approximate concentrations, including "this compound."
-
-
Storage of Waste:
-
Store the waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, as indicated on the labels.
-
Follow their specific procedures for waste transfer and documentation.
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This structured approach to waste management is essential for maintaining a safe laboratory environment and adhering to regulatory requirements. By following these guidelines, researchers can minimize risks associated with the handling and disposal of potent chemical compounds like this compound.
References
Essential Safety and Logistical Information for Handling ERB-196
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of ERB-196 (also known as WAY-202196), a synthetic nonsteroidal estrogen and a highly selective agonist of the estrogen receptor beta (ERβ). Given the potent biological activity of this compound, stringent adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.
Immediate Safety and Handling
Due to its high potency, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE) to prevent accidental exposure through inhalation, skin contact, or ingestion.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with nitrile gloves- Disposable sleeves | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential. |
| Solution Preparation | - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of nitrile gloves | Reduced risk of aerosolization, but potential for splashes and spills requires eye and skin protection. |
| In-vitro/In-vivo Dosing | - Lab coat- Safety glasses- Nitrile gloves | Protects against accidental splashes and skin contact during administration. |
Engineering Controls
-
Weighing and preparing stock solutions of powdered this compound should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
All subsequent dilutions and handling of solutions should be carried out in a chemical fume hood.
Operational Plan: Step-by-Step Guidance
A systematic approach is critical for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Weighing and Solution Preparation
-
Preparation: Before handling the powder, ensure the designated containment area (e.g., fume hood) is clean and free of clutter. Prepare all necessary equipment, including a calibrated balance, weighing paper/vessels, spatulas, and solvent.
-
Donning PPE: Put on the appropriate PPE as specified in the table above for handling potent powders.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use a gentle technique to avoid creating airborne dust.
-
Dissolution: Add the solvent to the vessel containing the weighed powder. Cap the vessel and mix gently until the compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Decontamination and Cleaning
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
A recommended procedure is a two-step cleaning process:
-
Initial Decontamination: Wipe surfaces with a solution known to deactivate similar compounds, if available. In the absence of a specific deactivating agent, a thorough wipe-down with a suitable laboratory detergent should be performed.
-
Secondary Cleaning: Follow the initial decontamination with a rinse of 70% ethanol (B145695) or another appropriate laboratory disinfectant.
-
-
For potent compounds, surface wipe testing is recommended to validate the effectiveness of the cleaning procedure.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental release.
Waste Segregation and Collection
| Waste Type | Collection and Labeling |
| Unused/Expired this compound (Powder) | - Collect in a clearly labeled, sealed, and puncture-proof container.- Label as "Hazardous Chemical Waste: this compound". |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, sealed hazardous waste bag or container.- Label as "Hazardous Chemical Waste: this compound Contaminated Debris". |
| Contaminated PPE (gloves, lab coats, etc.) | - Collect in a designated, sealed hazardous waste bag.- Label as "Hazardous Chemical Waste: this compound Contaminated PPE". |
| Aqueous Waste Solutions | - Collect in a sealed, leak-proof, and clearly labeled container.- Label as "Aqueous Hazardous Waste: this compound". |
| Organic Solvent Waste Solutions | - Collect in a sealed, leak-proof, and clearly labeled container compatible with the solvent.- Label as "Organic Hazardous Waste: this compound in [Solvent Name]". |
Final Disposal
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
All segregated and labeled waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling and Disposal
Caption: General workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
